molecular formula C11H12O2 B1266428 1-[4-(Allyloxy)phenyl]ethanone CAS No. 2079-53-0

1-[4-(Allyloxy)phenyl]ethanone

Cat. No.: B1266428
CAS No.: 2079-53-0
M. Wt: 176.21 g/mol
InChI Key: BLAHXQHYMANQBP-UHFFFAOYSA-N
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Description

1-[4-(Allyloxy)phenyl]ethanone (CAS No: 2079-53-0), also known as 4'-Allyloxyacetophenone, is a high-purity organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. This chemical serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the development of more complex molecular structures. Its structure features both a ketone group and an allyl ether group, making it a valuable precursor for various reactions, including functionalization and cyclization. The compound's physical properties include a density of approximately 1.075 g/cm³ and a boiling point of around 137°C at 7 Torr. Researchers utilize this compound in the synthesis of specialized chemicals, and it has been explored as a key starting material in pharmaceutical research, such as in synthetic pathways for beta-blockers like betaxolol. It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAHXQHYMANQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174881
Record name Acetophenone, 4'-(allyloxy)-
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-53-0
Record name 1-[4-(2-Propen-1-yloxy)phenyl]ethanone
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Record name Acetophenone, 4'-(allyloxy)-
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Record name 2079-53-0
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Record name Acetophenone, 4'-(allyloxy)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides a comprehensive overview of the synthesis and characterization of 1-[4-(allyloxy)phenyl]ethanone, a valuable intermediate in pharmaceutical and materials science. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, a robust experimental protocol, and detailed analytical characterization.

Introduction: The Significance of this compound

This compound, also known as 4-acetylphenyl allyl ether, is a key building block in organic synthesis. Its structure, featuring an acetophenone core and an allyloxy functional group, offers multiple reaction sites for further chemical modifications. This versatility makes it a crucial precursor for the synthesis of various biologically active molecules and advanced polymer materials. The allyloxy group, in particular, can undergo a variety of transformations, including Claisen rearrangement, epoxidation, and polymerization, opening avenues for the creation of complex molecular architectures.

Synthetic Strategy: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[1][2][3] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[1][4][5] In this specific synthesis, the phenoxide ion of 4-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic carbon of allyl bromide.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][6] This is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[4][7]

The key steps are:

  • Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion.[8]

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide, allyl bromide, in a concerted fashion, displacing the bromide ion.[4][7]

Williamson_Ether_Synthesis

Causality Behind Experimental Choices

The selection of reagents and conditions for the Williamson ether synthesis is critical for achieving a high yield and purity of the desired product.

Parameter Choice Rationale
Alkyl Halide Allyl BromideA primary alkyl halide is preferred to favor the SN2 reaction pathway and minimize the competing E2 elimination reaction.[4][6] Bromide is a good leaving group, facilitating the nucleophilic attack.
Base Potassium Carbonate (K₂CO₃)A moderately strong base is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. It is also inexpensive and easy to handle.[9]
Solvent Acetone or DMFA polar aprotic solvent is ideal as it can dissolve the ionic intermediates (phenoxide) while not solvating the nucleophile so strongly that it hinders its reactivity.[1][8]
Temperature 50-100 °CThe reaction is typically heated to increase the reaction rate. The specific temperature depends on the solvent used.[1]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxyacetophenone136.1510.0 g0.0734
Allyl Bromide120.989.7 g (7.0 mL)0.0802
Potassium Carbonate (anhydrous)138.2115.2 g0.110
Acetone58.08150 mL-
Synthesis Workflow

Synthesis_Workflow

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (10.0 g, 0.0734 mol), anhydrous potassium carbonate (15.2 g, 0.110 mol), and acetone (150 mL).

  • Addition of Allyl Bromide: Stir the mixture at room temperature for 15 minutes. Slowly add allyl bromide (7.0 mL, 0.0802 mol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol, to yield this compound as a solid.

Safety Precautions
  • 4-Hydroxyacetophenone: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Allyl Bromide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Work in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Always wear safety goggles and gloves when handling chemicals. Ensure adequate ventilation.[10]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH₃ (acetyl)~2.5singlet3H
-O-CH₂-~4.6doublet of triplets2H
=CH₂~5.3-5.4multiplet2H
-CH=~6.0multiplet1H
Aromatic (ortho to -OAllyl)~6.9doublet2H
Aromatic (ortho to -C(O)CH₃)~7.9doublet2H

Note: These are approximate values and may vary slightly depending on the solvent and instrument.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

CarbonChemical Shift (ppm)
-CH₃ (acetyl)~26
-O-CH₂-~69
=CH₂~118
-CH=~132
Aromatic (ortho to -OAllyl)~114
Aromatic (ipso to -OAllyl)~162
Aromatic (ortho to -C(O)CH₃)~130
Aromatic (ipso to -C(O)CH₃)~131
C=O (carbonyl)~197

Note: These are approximate values and may vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C=O (ketone)~1680Strong, sharp absorption
C=C (alkene)~1640Medium absorption
C-O-C (ether)~1250 and ~1050Strong absorptions
Aromatic C=C~1600 and ~1500Medium to strong absorptions
=C-H (alkene)~3080Medium absorption
Aromatic C-H~3050Medium absorption
Aliphatic C-H~2920 and ~2850Medium absorptions
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (M⁺):

  • m/z: 176.21

The fragmentation pattern will likely show characteristic losses of the allyl group (m/z 41) and the acetyl group (m/z 43).

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via the Williamson ether synthesis. The provided experimental protocol, coupled with a comprehensive characterization strategy, ensures the production of a high-purity compound. The understanding of the underlying reaction mechanism and the rationale behind the experimental choices will empower researchers to optimize this synthesis for their specific applications in drug discovery and materials science.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Sdfine. SAFETY DATA SHEET: allyl bromide. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • AWS. General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Grokipedia. Williamson ether synthesis. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0154445). [Link]

  • Supporting Information. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). [Link]

  • Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0108844). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

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  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • CH2SWK. Mass Spectroscopy. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • The Royal Society of Chemistry. 1-Phenyl-2-(phenylsulfonyl)ethanone (1a): white solid, mp: 88-90 oC; 1H NMR (CDCl3): 4. [Link]

  • Google Patents. The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • PubMed Central. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

  • SpectraBase. (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. [Link]

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  • Oxford Instruments Magnetic Resonance. Observing and Monitoring Electrolyte Decomposition by Benchtop NMR. [Link]

  • PubChem. 1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone. [Link]

  • ResearchGate. Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one. [Link]

  • SpectraBase. ETHANONE, 1-[4-(ETHOXYMETHYL)PHENYL]- - Optional[FTIR] - Spectrum. [Link]

  • NIST WebBook. Ethanone, 1-(4-ethylphenyl)-. [Link]

Sources

1-[4-(Allyloxy)phenyl]ethanone CAS number 2079-53-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[4-(Allyloxy)phenyl]ethanone (CAS: 2079-53-0)

Introduction and Strategic Overview

This compound, also known as 4-allyloxyacetophenone, is a versatile bifunctional organic molecule. It serves as a valuable building block in synthetic chemistry due to its unique combination of a ketone and an allyl ether functional group, both attached to a central aromatic scaffold.[1] This structure provides two distinct points for chemical modification, making it a strategic intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialty polymers.[1][2]

The ketone moiety allows for reactions typical of carbonyls, such as nucleophilic addition, condensation, and oxidation/reduction, while the allyl ether group is a precursor for a variety of powerful transformations. Most notably, it is primed for the Claisen rearrangement, a thermally-induced[1][1]-sigmatropic rearrangement that forms a new carbon-carbon bond and introduces an allyl group ortho to the phenolic oxygen, offering a pathway to substituted phenols.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, purification, characterization, and key reactivity of this compound, grounded in established chemical principles.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning experiments, ensuring appropriate handling, and confirming product identity.

PropertyValueSource(s)
CAS Number 2079-53-0
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.22 g/mol [1]
Physical Form Liquid
Boiling Point 287.6 °C at 760 mmHg[1]
Density 1.018 g/cm³[1]
InChI Key BLAHXQHYMANQBP-UHFFFAOYSA-N

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for synthesizing this compound is the Williamson Ether Synthesis .[5][6] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-hydroxyacetophenone acts as a nucleophile, attacking the electrophilic allyl halide.[7]

Causality Behind Experimental Choices:
  • Reactants : 4-hydroxyacetophenone is chosen as the phenolic starting material, and an allyl halide (typically allyl bromide for its good reactivity and availability) serves as the electrophile.

  • Base : A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol. It is strong enough to form the nucleophilic phenoxide but not so strong as to cause side reactions. It is also easily removed by filtration after the reaction.[8]

  • Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction.[5][8]

  • Temperature : Gentle heating (e.g., 50-60 °C) is sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions or decomposition.[7]

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Reagent Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 4-hydroxyacetophenone).

  • Initiation : Stir the suspension vigorously at room temperature for 15 minutes to ensure good mixing.

  • Allylation : Add allyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Reaction : Heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxyacetophenone is consumed.

  • Work-up (Quenching & Extraction) :

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1M NaOH (to remove any unreacted phenol), followed by water, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound as a liquid.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Combine 4-Hydroxyacetophenone, K2CO3, and Acetone B 2. Add Allyl Bromide A->B C 3. Reflux for 4-6 hours B->C D 4. Filter & Concentrate C->D Cool to RT E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H This compound G->H Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. The following sections detail the expected spectroscopic data.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts are based on the distinct electronic environments of the protons and carbons in the molecule.[9][10]

¹H NMR Data (Predicted) MultiplicityIntegrationChemical Shift (δ, ppm)Assignment
Acetyl ProtonsSinglet (s)3H~ 2.55-C(O)CH
Allyl Methylene ProtonsDoublet of Triplets (dt)2H~ 4.60-OCH ₂-
Terminal Alkene ProtonsMultiplet (m)2H~ 5.30 - 5.45-CH=CH
Internal Alkene ProtonMultiplet (m)1H~ 6.05-CH =CH₂
Aromatic Protons (ortho to ether)Doublet (d)2H~ 6.95Ar-H
Aromatic Protons (ortho to ketone)Doublet (d)2H~ 7.90Ar-H
¹³C NMR Data (Predicted) Chemical Shift (δ, ppm)Assignment
Acetyl Carbon~ 26.5-C(O)C H₃
Allyl Methylene Carbon~ 68.9-OC H₂-
Terminal Alkene Carbon~ 118.0-CH=C H₂
Aromatic Carbons (ortho to ether)~ 114.5C -H
Aromatic Carbons (ortho to ketone)~ 130.5C -H
Internal Alkene Carbon~ 132.5-C H=CH₂
Aromatic Quaternary Carbon (ipso to ketone)~ 130.8C -C(O)
Aromatic Quaternary Carbon (ipso to ether)~ 162.5C -O
Carbonyl Carbon~ 196.8-C (O)CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10][11]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3080Medium=C-H stretch (alkene & aromatic)
~ 2930MediumC-H stretch (aliphatic)
~ 1680StrongC=O stretch (aryl ketone, conjugated)
~ 1600, 1580Strong, MediumC=C stretch (aromatic ring)
~ 1250StrongC-O-C stretch (aryl ether, asymmetric)
~ 1020MediumC-O-C stretch (symmetric)
~ 995, 925Medium=C-H bend (alkene out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[10][12]

m/zInterpretation
176[M]⁺, Molecular ion
161[M - CH₃]⁺, Loss of methyl radical
135[M - C₃H₅]⁺, Loss of allyl radical
121[HOC₆H₄CO]⁺, McLafferty rearrangement fragment
43[CH₃CO]⁺, Acetyl cation

Chemical Reactivity and Potential Applications

The true utility of this compound lies in its reactivity. It is a precursor for more complex structures, making it relevant in medicinal chemistry and materials science.[2]

The Claisen Rearrangement

The most significant reaction of this molecule is the aromatic Claisen rearrangement.[13] Upon heating (typically >180 °C), the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring in a concerted, pericyclic[1][1]-sigmatropic shift.[3][4] This is followed by a rapid tautomerization to restore aromaticity, yielding 1-[3-allyl-4-hydroxyphenyl]ethanone. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of ortho-allyl phenols.[14][15]

Caption: Reaction pathway for the Claisen rearrangement of this compound.

Safety and Handling

While specific toxicity data for this compound is not extensively published, compounds of this class should be handled with care in a well-ventilated chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[18]

  • Handling : Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat and open flames.[16][17]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.[18]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

    • Inhalation : Move the person to fresh air.[18]

    • Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[19]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • LookChem. Cas 2079-53-0, this compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Grokipedia. Williamson ether synthesis. [Link]

  • SynArchive. Claisen Rearrangement. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Reactions. The Claisen Rearrangement. [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • NIST. Ethanone, 1-[4-(methylthio)phenyl]-. [Link]

  • YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

  • NIST. Ethanone, 1-(4-methylphenyl)-. [Link]

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An In-Depth Technical Guide to the Molecular Structure of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[4-(allyloxy)phenyl]ethanone, a versatile ketone derivative with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular architecture, synthesis, purification, and detailed spectral characterization, offering insights grounded in established chemical principles and experimental validation.

Introduction: Unveiling this compound

This compound, also known as 4-allyloxyacetophenone, is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group and an allyloxy group at the para position. Its molecular formula is C₁₁H₁₂O₂ and it has a molecular weight of 176.22 g/mol . This unique combination of functional groups—a reactive ketone, a stable ether linkage, and a terminal alkene—renders it a valuable building block in organic synthesis. The interplay between the electron-withdrawing acetyl group and the electron-donating allyloxy group influences the reactivity of the aromatic ring and provides multiple sites for chemical modification. This versatility makes it an attractive scaffold for the development of novel pharmaceutical agents and advanced materials.

Molecular Structure and Physicochemical Properties

The structural framework of this compound is pivotal to its chemical behavior. The molecule consists of a central benzene ring, to which an acetyl group (–COCH₃) and an allyloxy group (–OCH₂CH=CH₂) are attached at positions 1 and 4, respectively.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext];

} enddot Caption: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.22 g/mol
Appearance Liquid
Boiling Point 287.6 °C at 760 mmHg[1]
Density 1.018 g/cm³[1]
Refractive Index 1.512[1]
Flash Point 125.6 °C[1]
CAS Number 22043-44-9

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4] This Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxyacetophenone on an allyl halide, typically allyl bromide. The choice of a primary alkyl halide (allyl bromide) is crucial to favor substitution over elimination.[2][4]

Synthesis_Workflow

Experimental Protocol: Williamson Ether Synthesis
  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or DMF. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide in situ.

  • Addition of Alkylating Agent: While stirring, add allyl bromide (1.2 equivalents) dropwise to the mixture. The use of a slight excess of the alkylating agent ensures the complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and wash with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.[5][6][7][8]

Spectroscopic Characterization and Structural Elucidation

The definitive identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9][10]

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9Doublet2HAromatic protons ortho to the acetyl group
~6.9Doublet2HAromatic protons ortho to the allyloxy group
~6.0Multiplet1HVinylic proton (-CH=)
~5.4Doublet of doublets1HTerminal vinylic proton (trans to -CH)
~5.3Doublet of doublets1HTerminal vinylic proton (cis to -CH)
~4.6Doublet2HMethylene protons (-OCH₂-)
~2.5Singlet3HMethyl protons (-COCH₃)

The downfield shift of the aromatic protons ortho to the acetyl group is due to the electron-withdrawing nature of the carbonyl group.[11] Conversely, the upfield shift of the aromatic protons ortho to the allyloxy group is a result of the electron-donating character of the ether oxygen.[12] The characteristic signals of the allyl group are observed in the vinylic and allylic regions of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~197Carbonyl carbon (C=O)
~163Aromatic carbon attached to the allyloxy group (C-O)
~132Vinylic carbon (-CH=)
~130Aromatic carbons ortho to the acetyl group
~129Quaternary aromatic carbon attached to the acetyl group
~118Terminal vinylic carbon (=CH₂)
~115Aromatic carbons ortho to the allyloxy group
~69Methylene carbon (-OCH₂-)
~26Methyl carbon (-COCH₃)

The carbonyl carbon resonates at a significantly downfield chemical shift, which is characteristic of ketones.[13][14][15][16][17] The aromatic and vinylic carbons appear in their expected regions, and the aliphatic carbons of the allyl and acetyl groups are found at upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19][20][21][22]

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretching (vinylic and aromatic)
~2920MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (conjugated ketone)[23]
~1600StrongC=C stretching (aromatic ring)[24]
~1260StrongC-O-C stretching (aryl ether)
~990 and ~920Strong=C-H bending (out-of-plane) of the allyl group

The strong absorption band around 1680 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group. The presence of both sp² and sp³ C-H stretching vibrations, along with the characteristic C=C and C-O stretches, confirms the overall structure of the molecule.[25]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[26][27]

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

  • Base Peak: A prominent peak at m/z = 135, resulting from the loss of the allyl radical (•CH₂CH=CH₂, 41 Da). This fragment, the 4-hydroxyacetophenone cation radical, is stabilized by resonance.

  • Other Significant Fragments:

    • m/z = 121: Loss of the acetyl group (•COCH₃, 43 Da) from the molecular ion, followed by rearrangement.

    • m/z = 93: Loss of the ketene molecule (CH₂=C=O, 42 Da) from the m/z 135 fragment.

    • m/z = 43: The acetyl cation (CH₃CO⁺).

    • m/z = 41: The allyl cation (CH₂=CHCH₂⁺).

Fragmentation_Pathway

The fragmentation pattern is consistent with the structure, showing characteristic cleavages at the ether linkage and the acetyl group, which are common fragmentation pathways for such compounds.[28][29][30][31][32]

Applications and Future Perspectives

This compound serves as a valuable intermediate in the synthesis of a wide range of organic molecules. The presence of the reactive allyl and acetyl groups allows for diverse chemical transformations. For instance, the allyl group can undergo various reactions such as isomerization, oxidation, and addition reactions. It can also be cleaved to regenerate the 4-hydroxyacetophenone, making it a useful protecting group for the phenolic hydroxyl.

In the realm of drug discovery, acetophenone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound make it an interesting candidate for the synthesis of novel bioactive compounds. The ether linkage can enhance lipophilicity, which is often beneficial for drug absorption and distribution.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, purification, and spectroscopic characterization of this compound. The presented protocols and spectral data serve as a reliable reference for researchers working with this compound. Its versatile chemical nature and potential for derivatization make it a compound of significant interest for further exploration in both academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

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An In-depth Technical Guide to the Physical Properties of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[4-(Allyloxy)phenyl]ethanone, also commonly known as 4-allyloxyacetophenone, is an organic compound featuring a ketone and an ether functional group. As a derivative of acetophenone, it serves as a valuable intermediate in organic synthesis. Acetophenone derivatives are foundational scaffolds in the development of a wide range of pharmacologically active agents and advanced materials.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of such intermediates is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and quality control.

This technical guide provides an in-depth examination of two critical physical properties of this compound: its melting point and boiling point. We will move beyond a simple recitation of values to explore the profound implications of these properties in a research and development context. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure accuracy, reproducibility, and self-validation.

Section 1: Physicochemical Profile of this compound

A summary of the core physical and chemical identifiers for this compound provides a foundational reference for laboratory use. These values are critical for everything from reaction setup to safety and handling protocols.

PropertyValueSource(s)
Melting Point 20 °C
Boiling Point 137 °C at 7 Torr (9.33 hPa)
CAS Number 2079-53-0[3][4]
Molecular Formula C₁₁H₁₂O₂N/A
Molecular Weight 176.21 g/mol
Physical Form Liquid (at standard ambient temperature)[4]

Section 2: The Significance of Physical Properties in a Research and Development Context

The melting and boiling points are far more than simple physical constants; they are indicators of a compound's identity, purity, and potential behavior in various applications, particularly in drug development.

Melting Point: A Gateway to Purity and Bioavailability

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6] For a crystalline solid, this transition is sharp and characteristic. The reported melting point of 20 °C for this compound places it at the cusp of being a solid or liquid at typical room temperatures (20-25 °C), making precise determination crucial for handling and storage.

  • Indicator of Purity: A pure crystalline substance exhibits a sharp, well-defined melting point.[3][5][7] The presence of even minor impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[3] Therefore, melting point determination is a rapid, reliable, and cost-effective first-line technique for assessing the purity of a synthesized batch.[5][7]

  • Influence on Solubility and Absorption: In early-stage drug discovery, the melting point serves as a surrogate indicator for lattice energy. A high melting point suggests strong intermolecular forces within the crystal, which must be overcome for the compound to dissolve. There is an established correlation, particularly for poorly soluble drugs, where lower melting points can lead to higher solubility and, consequently, better intestinal absorption and bioavailability.[4][8] Thus, understanding the melting point of an intermediate like this compound can inform the design of final drug candidates with more favorable pharmacokinetic profiles.

Boiling Point: A Cornerstone of Purification and Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[9][10]

  • Criterion for Identification and Purification: For a liquid, the boiling point is a fundamental physical property used for identification. In the context of synthesis, intermediates and final products are often purified via distillation. The boiling point dictates the necessary conditions for this separation. The value for this compound is reported at a reduced pressure (137 °C at 7 Torr), which is a common practice for organic compounds with high boiling points at atmospheric pressure. Heating a compound to a very high temperature can risk decomposition; performing distillation under a vacuum allows the substance to boil at a much lower, safer temperature, preserving its chemical integrity.

  • Handling and Formulation: Knowledge of the boiling point is essential for defining safe handling and storage procedures, as it relates to the compound's volatility. In pharmaceutical formulation, this property can influence the choice of solvents and the conditions required for processes like spray drying or lyophilization.

Section 3: Experimental Determination of Physical Properties

The following sections provide detailed, self-validating protocols for the accurate determination of the melting and boiling points of this compound.

Protocol for Melting Point Determination (Capillary Method)

Given the melting point of 20 °C, the sample must first be cooled to a solid state before measurement can begin. This protocol is designed to accommodate substances that melt near or just below ambient temperature. The capillary method is the standard technique recognized by most pharmacopeias.[11]

Methodology:

  • Sample Preparation:

    • Place a small vial containing this compound in an ice bath until it fully solidifies.

    • Quickly crush the solidified sample into a fine powder using a pre-chilled spatula on a cooled surface (e.g., a watch glass on ice).

    • Load the sample into a glass capillary tube by tapping the open end into the powder, aiming for a packed column height of 2-3 mm.[12]

    • Pack the sample tightly into the closed end of the tube by dropping it down a long, vertical glass tube onto a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar). Ensure the heating block is clean and has cooled to at least 5-10 °C below the expected melting point (i.e., start at ~10-15 °C).

    • Insert the prepared capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Set a rapid heating rate to quickly approach the anticipated melting point.

    • Once the temperature is within ~5 °C of the expected melting point (i.e., at 15 °C), reduce the heating rate to a slow 0.5-1.0 °C per minute.[11] This slow ramp rate is critical for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring high accuracy.

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.[12]

    • Record the temperature (T₂) at which the last trace of solid disappears, and the sample is completely liquid.

    • The melting point is reported as the range T₁ – T₂.

  • Validation and Repetition:

    • Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility. A previously melted and re-solidified sample should not be reused, as its crystalline structure may have changed.[12]

    • The narrowness of the melting range (ideally <1 °C for a pure compound) serves as an internal validation of sample purity.

MeltingPointWorkflow

A diagram illustrating the micro-reflux method for boiling point determination under vacuum.

Conclusion

The physical properties of this compound, specifically its melting point of 20 °C and boiling point of 137 °C at 7 Torr, are critical parameters that guide its synthesis, purification, handling, and application in research and drug development. These values are not merely data points but are predictive indicators of the compound's purity, stability, and potential behavior in biological systems. Adherence to rigorous, well-understood experimental protocols, such as those detailed in this guide, is essential for generating the reliable and reproducible data that underpins sound scientific and developmental progress. By understanding both the values and the science behind their determination, researchers can leverage these fundamental properties to accelerate innovation.

References

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  • Chu, K. A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40. Retrieved from [Link]

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A Technical Guide to the Solubility of 1-[4-(Allyloxy)phenyl]ethanone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-[4-(Allyloxy)phenyl]ethanone (CAS: 2079-53-0). Solubility is a critical physicochemical parameter that profoundly influences outcomes in drug discovery, chemical synthesis, and formulation science.[1][2] Insufficient or poorly characterized solubility can impede bioavailability, complicate reaction kinetics, and create significant challenges during purification and analysis.[3] This document delineates the theoretical solubility profile of this compound based on its molecular structure and explores the fundamental principles of intermolecular forces. Furthermore, it provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate reliable and reproducible data. The guide emphasizes the causality behind experimental design and the importance of robust analytical quantification to ensure scientific integrity.

Compound Profile: this compound

This compound, also known as 4-Allyloxyacetophenone, is an organic compound featuring a ketone and an ether functional group.[4] Its structure makes it a versatile building block in organic synthesis.[4] A thorough understanding of its physical properties is the first step in its effective application.

  • Chemical Structure: Chemical Structure of this compound

    Figure 1: 2D structure of this compound.

  • Key Physicochemical Properties:

PropertyValueSource
CAS Number 2079-53-0[4][5]
Molecular Formula C₁₁H₁₂O₂[4][5]
Molecular Weight 176.21 g/mol [5]
Melting Point 20 °C[5]
Boiling Point 287.6 °C @ 760 mmHg[4]
Density ~1.018 - 1.075 g/cm³[4][5]

The Imperative of Solubility: Thermodynamic vs. Kinetic

In drug development and materials science, solubility is not a single value but a concept with two critical definitions: thermodynamic and kinetic solubility.[6][7] Understanding the distinction is essential for interpreting experimental data correctly.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a stable, saturated solution.[8] Its determination requires sufficient time for the system to reach equilibrium between the dissolved and undissolved solid states. This value is crucial for final formulation and understanding a compound's behavior in a stable system.

  • Kinetic Solubility: This value is often measured in high-throughput screening environments, particularly in early drug discovery.[9][10] It is determined by the precipitation of a compound from a supersaturated solution, typically formed by adding an aqueous buffer to a concentrated DMSO stock.[11] Kinetic solubility values are often higher than thermodynamic ones because they can represent the solubility of an amorphous or metastable solid form rather than the most stable crystalline form.[11] This measurement is valuable for predicting potential precipitation issues in assays.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a robust framework for predicting a compound's solubility.[12][13] This involves analyzing the polarity and hydrogen bonding capabilities of both the solute and the solvent.

The molecular structure of this compound contains both nonpolar and polar regions:

  • Nonpolar Regions: The phenyl ring and the three-carbon allyl group constitute a significant hydrophobic portion of the molecule.

  • Polar Regions: The carbonyl group (C=O) of the ketone and the ether linkage (-O-) are polar. These oxygen atoms can act as hydrogen bond acceptors from protic solvents.[14]

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to form strong hydrogen bond networks with protic solvents like water.[15]

Predicted Solubility: Based on this structure, this compound is expected to be:

  • Poorly soluble in highly polar protic solvents like water.

  • Moderately to highly soluble in solvents of intermediate polarity, particularly polar aprotic solvents (e.g., acetone, ethyl acetate, THF) where dipole-dipole interactions are dominant.

  • Highly soluble in nonpolar aromatic and halogenated solvents (e.g., toluene, dichloromethane) due to favorable dispersion forces and potential π-π interactions.[16]

A qualitative summary is presented in Section 8.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain a definitive thermodynamic solubility value, the equilibrium shake-flask method, as outlined in OECD Guideline 105, is the gold standard.[17][18] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and quantification is accurate.

Step-by-Step Methodology
  • Preparation: Ensure all glassware is scrupulously clean. Use high-purity (e.g., HPLC-grade) solvents to avoid interferences.

  • Preliminary Test: To estimate the approximate solubility, add the test compound in stepwise amounts (e.g., 1 mg, 10 mg, 100 mg) to a fixed volume of solvent (e.g., 10 mL) in a flask. Shake vigorously after each addition. This helps in planning the definitive experiment.

  • Definitive Test: Add an amount of this compound to the chosen solvent in a sealed flask, ensuring a visible excess of undissolved solid remains. The excess solid is critical for guaranteeing that the solution is saturated at equilibrium.

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker bath (e.g., at 25 °C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when the measured concentration no longer changes.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated liquid phase (supernatant) from the excess solid, use centrifugation at the same temperature as the equilibration. Filtration can also be used, but care must be taken to avoid temperature changes or adsorption of the solute onto the filter membrane.

  • Sample Preparation & Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method, as detailed in Section 6.

Workflow Diagram: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Solvent B Seal Vessel A->B C Agitate in Shaker Bath (Constant Temp, 24-48h) B->C D Centrifuge at Constant Temp C->D E Collect Supernatant D->E F Dilute Sample E->F G Analyze via HPLC-UV F->G H Calculate Solubility G->H

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: High-Throughput Kinetic Solubility

Kinetic solubility is often assessed using turbidimetric methods, which are amenable to 96-well plate formats and automation. This protocol describes a standard approach.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Plate Preparation: In a 96-well plate, create a serial dilution of the DMSO stock solution using fresh DMSO to generate a range of concentrations.

  • Precipitation Induction: Using a multichannel pipette or liquid handler, rapidly add a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This sudden change in solvent composition from organic to aqueous forces the less soluble compound to precipitate.

  • Turbidity Measurement: Immediately place the plate into a plate reader capable of measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). Monitor the signal over a period (e.g., 1-2 hours).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background noise, indicating the onset of precipitation.

Workflow Diagram: Kinetic Solubility Assay

G cluster_prep Plate Preparation cluster_rxn Precipitation cluster_read Measurement & Analysis A Prepare 10 mM Stock in DMSO B Create Serial Dilutions in 96-well Plate (DMSO) A->B C Add Aqueous Buffer to All Wells B->C D Measure Turbidity (Nephelometer) C->D E Identify Concentration at Precipitation Onset D->E F Report Kinetic Solubility E->F

Caption: Workflow for kinetic solubility determination.

The Cornerstone of Accuracy: Analytical Quantification

Regardless of the solubility method used, accurate quantification of the solute concentration is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.

The Principle of Calibration: The trustworthiness of the result hinges on a robust calibration. An external calibration curve is constructed by preparing a series of standards of the compound at known concentrations and measuring their instrumental response (e.g., peak area).[19] The concentration of the unknown sample is then determined by interpolating its response against this curve.

Workflow Diagram: Quantification via Calibration Curve

G cluster_standards Standards cluster_unknown Unknown Sample A Prepare Standards of Known Concentrations B Inject & Measure Peak Area (HPLC) A->B C Plot Peak Area vs. Conc. (Calibration Curve) B->C D Inject Diluted Sample from Solubility Expt. E Measure Peak Area D->E F Interpolate Sample Conc. from Curve E->F C->F

Sources

The Versatility of 1-[4-(Allyloxy)phenyl]ethanone: A Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[4-(Allyloxy)phenyl]ethanone, a seemingly unassuming aromatic ketone, is a molecule brimming with synthetic potential. Its unique combination of a reactive ketone, an aromatic core, and a versatile allyl group makes it a valuable and multifaceted building block in modern organic synthesis. This technical guide provides an in-depth exploration of the key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility. We will delve into its pivotal role in the synthesis of chalcones and flavonoids, its transformation into complex heterocyclic scaffolds, the strategic utility of its Claisen rearrangement, and its emerging application in polymer chemistry. This guide is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data to empower your research endeavors.

Introduction: Unveiling the Synthetic Potential

This compound, also known as 4-allyloxyacetophenone, possesses a molecular structure ripe for synthetic exploitation. The ketone functionality serves as a handle for a myriad of classical carbonyl reactions, most notably condensation reactions. The para-allyloxy substituent introduces a reactive olefinic bond and an ether linkage, opening doors to pericyclic rearrangements and polymerization processes. The aromatic ring itself can be subject to electrophilic substitution, further expanding its synthetic utility. This guide will illuminate how these structural features are strategically employed to construct a diverse array of valuable organic molecules.

A Gateway to Flavonoids: The Synthesis of Chalcones

One of the most prominent applications of this compound is its use as a precursor for the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities. The primary method for synthesizing 4-(allyloxy)chalcones is the Claisen-Schmidt condensation , an aldol condensation between this compound and an aromatic aldehyde.

The Claisen-Schmidt Condensation: A Robust C-C Bond Formation

The Claisen-Schmidt condensation is a reliable and high-yielding reaction for the synthesis of chalcones. The reaction is typically base-catalyzed, with sodium hydroxide or potassium hydroxide being the most common catalysts. The enolate of this compound, formed in the presence of a base, acts as the nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the thermodynamically stable α,β-unsaturated ketone.

Claisen_Schmidt start This compound + Ar-CHO base Base (e.g., NaOH, KOH) start->base Reaction Initiation enolate Enolate Formation base->enolate Proton Abstraction aldol_add Nucleophilic Attack (Aldol Addition) enolate->aldol_add Reacts with Ar-CHO dehydration Dehydration aldol_add->dehydration Elimination of H2O chalcone 4-(Allyloxy)chalcone dehydration->chalcone Product Formation

Caption: Workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of a Representative 4-(Allyloxy)chalcone

This protocol describes a general procedure for the synthesis of a 4-(allyloxy)chalcone via the Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 10%)

Procedure:

  • Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Yields of Various 4-(Allyloxy)chalcones

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of 4-(allyloxy)chalcones by varying the substituted benzaldehyde.

EntrySubstituted BenzaldehydeProductReported Yield (%)
1Benzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-phenylprop-2-en-1-one~85-95%
24-Chlorobenzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one~90%
34-Methoxybenzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~88%
44-Nitrobenzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one~92%
52-Chlorobenzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-(2-chlorophenyl)prop-2-en-1-one~87%[1]

Building Heterocyclic Scaffolds

The chalcones derived from this compound are not merely final products; they are pivotal intermediates for the synthesis of a diverse range of heterocyclic compounds. The α,β-unsaturated ketone moiety is an excellent Michael acceptor and readily participates in cyclocondensation reactions with various binucleophiles.

Synthesis of Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide spectrum of biological activities. The reaction of 4-(allyloxy)chalcones with hydrazine hydrate is a common and efficient method for the synthesis of pyrazolines.

Pyrazoline_Synthesis chalcone 4-(Allyloxy)chalcone hydrazine Hydrazine Hydrate (NH2NH2·H2O) chalcone->hydrazine Reacts with michael_add Michael Addition hydrazine->michael_add Nucleophilic Attack cyclization Intramolecular Cyclization michael_add->cyclization Followed by pyrazoline Pyrazoline Derivative cyclization->pyrazoline Product Formation

Caption: Synthetic pathway for pyrazoline formation from chalcones.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

Materials:

  • 4-(Allyloxy)chalcone (1.0 eq)

  • Hydrazine Hydrate (1.25 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the 4-(allyloxy)chalcone in ethanol in a round-bottom flask.[2]

  • Add hydrazine hydrate and a few drops of glacial acetic acid.[2]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.[2]

Synthesis of Isoxazoles

Isoxazoles are another important class of five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They can be synthesized from 4-(allyloxy)chalcones by reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of an Isoxazole Derivative

Materials:

  • 4-(Allyloxy)chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (e.g., 40%)

Procedure:

  • Reflux a mixture of the 4-(allyloxy)chalcone and hydroxylamine hydrochloride in ethanol.[3]

  • Add an aqueous solution of potassium hydroxide to the reaction mixture.[3]

  • Continue refluxing for an appropriate time (monitor by TLC).

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isoxazole.

  • Purify the product by column chromatography or recrystallization.

The Claisen Rearrangement: A Strategic C-C Bond Migration

The allyloxy group in this compound is not merely a spectator; it can actively participate in a powerful C-C bond-forming reaction known as the Claisen rearrangement .[4] This[5][5]-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, forming a C-allyl phenol.[4][6][7]

Claisen_Rearrangement start This compound heat_lewis Heat or Lewis Acid (e.g., BF3·OEt2, ZnCl2) start->heat_lewis Initiation rearrangement [3,3]-Sigmatropic Rearrangement heat_lewis->rearrangement Catalyzes tautomerization Tautomerization rearrangement->tautomerization Intermediate Formation product 1-(3-Allyl-4-hydroxyphenyl)ethanone tautomerization->product Final Product

Caption: Mechanism of the Claisen rearrangement of this compound.

Experimental Protocol: Microwave-Assisted Claisen Rearrangement

Microwave irradiation can significantly accelerate the Claisen rearrangement.[8][9]

Materials:

  • This compound (1.0 eq)

  • Lewis Acid (e.g., ZnCl₂ or BF₃·OEt₂) (catalytic to stoichiometric amounts)

  • High-boiling solvent (e.g., xylene or N-methyl-2-pyrrolidone) or solvent-free

Procedure:

  • Place this compound and the Lewis acid in a microwave-safe reaction vessel.[8]

  • If using a solvent, add a minimal amount.

  • Subject the reaction mixture to microwave irradiation at a set temperature (e.g., 220-300 °C) for a short duration (e.g., 5-10 minutes).[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product, 1-(3-allyl-4-hydroxyphenyl)ethanone, by column chromatography.[10]

Applications in Polymer Chemistry: Allyloxy Ketones as Photoinitiators

The presence of the allyloxy group in this compound and its derivatives opens up avenues in polymer chemistry. Allyloxy ketones have been investigated as efficient photoinitiators for free radical polymerization.[11][12]

Upon UV irradiation, the ketone moiety can undergo excitation and, in the presence of a co-initiator (like an amine), generate free radicals that initiate the polymerization of monomers such as acrylates. The allyl group can also potentially participate in the polymerization process, leading to cross-linked polymers or copolymers with specific properties.

Mechanism of Photoinitiation

The photoinitiation process typically involves the ketone absorbing light, followed by hydrogen abstraction from a co-initiator (e.g., an amine) to generate an initiating radical.

Photoinitiation ketone Allyloxy Ketone light UV Light (hν) ketone->light Absorption excited_ketone Excited Ketone* light->excited_ketone co_initiator Co-initiator (e.g., Amine) excited_ketone->co_initiator Hydrogen Abstraction radical_gen Radical Generation co_initiator->radical_gen monomer Monomer (e.g., Acrylate) radical_gen->monomer Initiation polymer Polymer monomer->polymer Propagation

Caption: General mechanism of photopolymerization initiated by an allyloxy ketone.

Potential Advantages in Polymer Synthesis
  • High Reactivity: Allyloxy ketones can be efficient photoinitiators, leading to rapid polymerization rates.

  • Tunable Properties: The structure of the allyloxy ketone can be modified to tune its absorption characteristics and initiating efficiency.

  • Incorporation into Polymer Backbone: The allyl group allows for the potential incorporation of the photoinitiator into the polymer chain, which can reduce migration and improve the long-term stability of the resulting material.

Role in Drug Discovery and Development

The diverse range of compounds that can be synthesized from this compound, including chalcones, flavonoids, and various heterocyclic systems, makes it a valuable starting material in drug discovery. Many of these synthesized molecules have been reported to possess interesting biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15] The ability to readily generate a library of derivatives from this single precursor allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern medicinal chemistry.

Conclusion

This compound is a testament to the power of a well-functionalized molecule in organic synthesis. Its ability to serve as a precursor to chalcones and flavonoids, a building block for diverse heterocyclic systems, a substrate for the strategic Claisen rearrangement, and a potential component in polymer chemistry underscores its versatility. This guide has provided a comprehensive overview of these applications, complete with mechanistic insights and practical experimental protocols. It is our hope that this technical resource will inspire and facilitate further innovation in the use of this remarkable synthetic intermediate.

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Reactivity of the allyl group in 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Allyl Group in 1-[4-(Allyloxy)phenyl]ethanone

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity inherent in the allyl group of this compound. This molecule serves as a versatile scaffold in synthetic chemistry, primarily due to the rich and diverse reactivity of its terminal allyl moiety. We will dissect the mechanistic underpinnings and practical applications of its most significant transformations, including the classic Claisen rearrangement, transition-metal-catalyzed isomerization, and various oxidative functionalizations such as epoxidation, dihydroxylation, and Wacker-Tsuji oxidation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this aryl allyl ether in the creation of complex molecular architectures. Each section provides not only the theoretical basis for the transformation but also actionable, field-proven experimental protocols.

Introduction: The Molecular Architecture and Synthetic Potential

This compound is a bifunctional aromatic compound featuring a phenyl ring substituted with an acetyl group at the para position and an allyloxy group. This specific arrangement of functional groups—an electron-withdrawing ketone and an electron-donating ether linked to a reactive alkene—imparts a unique and synthetically valuable reactivity profile. The acetyl group modulates the electron density of the aromatic ring, influencing electrophilic substitution and rearrangement reactions, while the terminal double bond of the allyl group is a prime target for a wide array of chemical transformations. Understanding how to selectively manipulate the allyl group is key to unlocking the potential of this molecule as a precursor for pharmaceuticals, agrochemicals, and advanced materials.

The Claisen Rearrangement: A Classic C-C Bond Formation

The most prominent reaction of aryl allyl ethers is the Claisen rearrangement, a powerful, thermally-induced[1][1]-sigmatropic rearrangement that forms a new carbon-carbon bond.[1][2] This intramolecular process is highly reliable and proceeds through a concerted, cyclic transition state, making it a cornerstone of synthetic strategy.[3][4][5]

Mechanism and Regioselectivity

Upon heating to temperatures typically around 200-250 °C, this compound undergoes a pericyclic reaction involving the concerted movement of six electrons.[3][5][6] The reaction proceeds through a highly ordered, chair-like six-membered transition state.[7] This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenolic product, 1-[2-allyl-4-hydroxyphenyl]ethanone, thereby restoring aromaticity.[3][4][5]

The para-acetyl group, being electron-withdrawing, influences the electronic character of the aromatic ring but the rearrangement is strongly directed to the unsubstituted ortho position. Studies on related systems have shown that carbonyl groups can exert a strong directing effect in Claisen rearrangements.[8]

Caption: Mechanism of the Claisen Rearrangement.

Experimental Protocol: Thermal Claisen Rearrangement

This protocol describes the solvent-free thermal rearrangement of this compound. The choice of a high-boiling, inert solvent like N,N-diethylaniline can also be effective for ensuring uniform heat transfer.[9]

  • Apparatus Setup: A 50 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with this compound (e.g., 10 mmol, 1.76 g).

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to displace air and prevent potential oxidation at high temperatures.

  • Heating: Immerse the flask in a preheated sand bath or heating mantle set to 210-220 °C. The reaction is monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) for the disappearance of the starting material. The reaction typically takes 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting dark oil in diethyl ether (50 mL).

    • Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution (3 x 30 mL). The phenolic product will move to the aqueous layer as its sodium salt.

    • Combine the aqueous layers and cool in an ice bath. Carefully acidify to pH ~2 with 3 M hydrochloric acid, which will precipitate the product.

  • Purification:

    • Collect the solid product by vacuum filtration, washing with cold distilled water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 1-[2-allyl-4-hydroxyphenyl]ethanone.

Isomerization of the Allyl Group to a Propenyl Group

The terminal double bond of the allyl group can be migrated to form the thermodynamically more stable internal (E/Z)-propenyl ether. This transformation is synthetically crucial as the resulting propenyl ether is an enol ether, which can be readily hydrolyzed under mild acidic conditions to unmask the phenol and yield propanal. This sequence serves as a common method for deallylation.[10][11] The isomerization is typically catalyzed by transition metals or strong bases.[12][13]

Catalytic Systems
  • Transition Metal Catalysts: Complexes of palladium, ruthenium, and rhodium are highly effective. For instance, bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) in refluxing benzene or toluene quantitatively converts allyl phenyl ethers to their propenyl isomers, often with a preference for the cis (Z) isomer.[14] Ruthenium complexes like [RuClH(CO)(PPh₃)₃] also provide quantitative conversion with controllable E/Z selectivity.[15]

  • Base Catalysts: Strong bases such as potassium tert-butoxide in DMSO or solid potassium hydroxide mixed with calcium oxide (KOH/CaO) at high temperatures (~200 °C) can effect the isomerization.[12][13] The KOH/CaO system is solvent-free, cost-effective, and can give high yields (up to 93%).[12][13]

Caption: Catalytic Isomerization of the Allyl Group.

Experimental Protocol: Palladium-Catalyzed Isomerization
  • Apparatus Setup: Assemble a flame-dried 50 mL round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add this compound (5 mmol, 0.88 g) and dry, degassed benzene or toluene (25 mL).

  • Catalyst Addition: Add bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂; 0.1 mmol, 38 mg, 2 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80 °C for benzene) and stir. Monitor the reaction by ¹H NMR or GC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a short plug of silica gel or celite to remove the palladium catalyst, washing with toluene.

    • Concentrate the filtrate under reduced pressure to yield the crude propenyl ether product as a mixture of E/Z isomers.

  • Purification: The product can be purified by column chromatography on silica gel if necessary, though for subsequent hydrolysis steps, the crude mixture is often used directly.

Oxidative Transformations of the Allyl Double Bond

The electron-rich double bond of the allyl group is susceptible to a variety of oxidative functionalizations, providing pathways to epoxides, diols, and ketones.

Reaction TypeKey ReagentsProduct Functional Group
Epoxidation m-CPBA, H₂O₂, or t-BuOOH with metal catalystEpoxide (Oxirane)
Syn-Dihydroxylation OsO₄ (cat.), NMO or K₃[Fe(CN)₆]syn-Diol
Anti-Dihydroxylation Epoxidation followed by hydrolysis; Mo-catalysisanti-Diol
Wacker-Tsuji Oxidation PdCl₂ (cat.), CuCl₂, O₂ (air), H₂OMethyl Ketone
Epoxidation

Epoxidation converts the alkene into a reactive three-membered epoxide ring, a valuable synthetic intermediate. This can be achieved using peroxy acids or metal-catalyzed reactions with hydroperoxides.[16][17][18]

  • Mechanism Insight: The reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a concerted mechanism known as the "butterfly" transition state. Alternatively, transition metal-catalyzed epoxidation using an oxidant like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) offers another route, which can be advantageous for large-scale synthesis.[16][19]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.76 g) in dichloromethane (DCM, 40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 12 mmol, ~2.9 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Workup:

    • Quench the reaction by adding a 10% aqueous solution of sodium sulfite (20 mL) to destroy excess peroxide.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 1-(4-((oxiran-2-yl)methoxy)phenyl)ethanone.

Dihydroxylation

Dihydroxylation converts the alkene to a vicinal diol, a 1,2-diol. The stereochemical outcome (syn or anti) is highly dependent on the chosen reagents.

  • syn-Dihydroxylation: The Sharpless asymmetric dihydroxylation protocol, using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is the classic method for producing syn-diols.[20]

  • anti-Dihydroxylation: An anti-diol can be accessed via a two-step sequence: epoxidation followed by acid- or base-catalyzed ring-opening. Molybdenum-catalyzed methods have also been developed for the direct anti-dihydroxylation of allylic alcohols, a related substrate class.[21][22]

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[23][24][25] For this compound, this would transform the allyl ether into an acetonyl ether.

  • Causality of Reagents: The reaction uses a Pd(II) catalyst, which complexes with the alkene.[24] Nucleophilic attack by water, followed by a series of steps, yields the ketone and reduces Pd(II) to Pd(0). A co-oxidant, typically a copper salt like CuCl₂, is required to re-oxidize the Pd(0) back to the active Pd(II) state, making the palladium catalytic.[25] Oxygen from the air then regenerates the Cu(II) salt, making it the terminal oxidant.[24]

Oxidation_Workflow cluster_products Oxidation Products start This compound reagent_epox m-CPBA or H₂O₂/Catalyst start->reagent_epox Epoxidation reagent_diol OsO₄ (cat.), NMO start->reagent_diol Dihydroxylation reagent_wacker PdCl₂, CuCl₂, O₂, H₂O start->reagent_wacker Wacker Oxidation epoxide Epoxide syn_diol syn-Diol ketone Methyl Ketone reagent_epox->epoxide reagent_diol->syn_diol reagent_wacker->ketone

Caption: Key Oxidative Pathways for the Allyl Group.

Conclusion

The allyl group in this compound is a hub of chemical reactivity, offering a multitude of pathways for molecular elaboration. Through well-established transformations such as the Claisen rearrangement, catalytic isomerization, and various selective oxidations, this substrate can be converted into a diverse array of functionalized phenols and ethers. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and effectively utilize this compound as a strategic building block in the design and execution of complex synthetic routes. The interplay between the allyl moiety and the substituted aromatic ring makes it a compelling subject for continued investigation and application in the chemical sciences.

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Keto-enol tautomerism in 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-[4-(Allyloxy)phenyl]ethanone

Abstract

Keto-enol tautomerism represents a fundamental equilibrium in organic chemistry, dictating the reactivity, spectroscopic properties, and biological activity of carbonyl-containing compounds. This technical guide provides a comprehensive examination of this phenomenon as it pertains to this compound, a substituted acetophenone derivative. We will explore the core principles governing the tautomeric equilibrium, the structural and environmental factors influencing the relative stability of the keto and enol forms, and the mechanistic pathways of their interconversion. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the characterization and quantification of these tautomers. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are provided, alongside computational approaches, to create a self-validating system for analysis.

Introduction: The Dynamic Equilibrium of Tautomers

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This process, known as tautomerism, involves the migration of a proton and a concurrent shift of a double bond. The most common form of this equilibrium is keto-enol tautomerism, which exists between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[2]

For the vast majority of simple aldehydes and ketones, the thermodynamic equilibrium lies heavily in favor of the more stable keto form.[1][3] This stability is primarily due to the greater bond strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). However, the existence of even a minute concentration of the enol tautomer is critical, as it often serves as the key nucleophilic intermediate in many seminal carbonyl reactions.

This guide focuses on this compound, providing the theoretical framework and analytical tools to rigorously investigate its specific tautomeric landscape.

Structural and Electronic Factors Governing the Equilibrium in this compound

The position of the keto-enol equilibrium is not fixed; it is a dynamic state influenced by a delicate interplay of several factors. Understanding these factors allows for the prediction and control of tautomer populations.

  • Molecular Structure of this compound: The molecule consists of an acetophenone core substituted at the para position with an allyloxy group. The α-hydrogens on the methyl group are acidic, enabling the tautomerization to occur.

  • Conjugation: A significant stabilizing force for the enol form is conjugation of its C=C double bond with an adjacent π-system.[1][3] In the case of this compound, the enol form benefits from extended conjugation between the newly formed C=C bond and the aromatic phenyl ring. This delocalization of π-electrons lowers the overall energy of the enol tautomer.

  • Substituent Effects: The electronic nature of substituents on the phenyl ring can modulate the enol content. Electron-withdrawing groups tend to stabilize the enol form by further delocalizing electron density.[4][5][6] Conversely, the allyloxy group is an electron-donating group through resonance, which would be expected to slightly decrease the enol content compared to unsubstituted acetophenone.[5]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents typically stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[7][8] Non-polar, aprotic solvents tend to favor the enol form, particularly if intramolecular hydrogen bonding is possible, although this is not a primary stabilizing factor for this specific molecule.[9]

  • Aromaticity: The most powerful stabilizing influence for an enol is its participation in an aromatic system, as seen in phenol, which exists exclusively in the enol form.[1][10] While the enol of this compound is not itself aromatic, its conjugation with the pre-existing aromatic ring is the dominant stabilizing feature for this tautomer.

Given these factors, the keto form of this compound is predicted to be overwhelmingly predominant. The inherent stability of the C=O bond, combined with the electron-donating nature of the allyloxy substituent, outweighs the stabilizing effect of extended conjugation for the enol form. The following sections describe the methodologies to experimentally confirm and quantify this prediction.

Mechanistic Pathways of Tautomerization

The interconversion between keto and enol forms is typically slow in neutral conditions but is readily catalyzed by the presence of acid or base.[3][11]

Acid-Catalyzed Tautomerization

Under acidic conditions, the reaction proceeds via a two-step mechanism involving proton transfers.[2][10]

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated to form a resonance-stabilized oxonium ion. This step activates the carbonyl group and increases the acidity of the α-hydrogens.

  • Deprotonation of the α-Carbon: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol and regeneration of the acid catalyst.

Acid-Catalyzed Tautomerization cluster_keto Keto Form cluster_intermediate Intermediate cluster_enol Enol Form keto This compound intermediate Resonance-Stabilized Oxonium Ion keto->intermediate + H⁺ intermediate->keto - H⁺ enol Enol Tautomer intermediate->enol - H⁺ enol->intermediate + H⁺

Caption: Acid-catalyzed keto-enol interconversion workflow.

Base-Catalyzed Tautomerization

In the presence of a base, the mechanism is also a two-step process, but the order of events is reversed.[2][12]

  • Deprotonation of the α-Carbon: The base removes an acidic α-hydrogen to form a resonance-stabilized enolate anion.

  • Protonation of the Enolate Oxygen: The oxygen atom of the enolate is protonated by a proton source (e.g., water or the conjugate acid of the base catalyst) to yield the enol tautomer and regenerate the base.

Base-Catalyzed Tautomerization cluster_keto Keto Form cluster_intermediate Intermediate cluster_enol Enol Form keto This compound intermediate Resonance-Stabilized Enolate Anion keto->intermediate - H⁺ intermediate->keto + H⁺ enol Enol Tautomer intermediate->enol + H⁺ enol->intermediate - H⁺

Caption: Base-catalyzed keto-enol interconversion workflow.

Experimental Protocols for Quantification

A robust investigation relies on validated analytical techniques. ¹H NMR spectroscopy is the principal method for determining the keto-enol equilibrium constant due to its ability to resolve distinct signals for each tautomer.[13][14][15]

Quantification by ¹H NMR Spectroscopy

Rationale: The interconversion between keto and enol tautomers is typically slow on the NMR timescale.[14][15] This allows for the observation of separate, distinct proton signals for each species in the equilibrium. The ratio of the tautomers can be determined directly by integrating these characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound

Proton AssignmentKeto Form (δ, ppm)Enol Form (δ, ppm)Rationale for Shift
Acetyl Methyl (-CH₃)~2.5 (s, 3H)AbsentSignal disappears upon enolization.[16]
Vinylic Protons (=CH₂)Absent~4.5 - 5.5 (2 distinct s, 2H)Appearance of protons on sp² hybridized carbon.[17][18]
Enolic Hydroxyl (-OH)Absent~5.0 - 9.0 (br s, 1H)Highly variable, depends on solvent and concentration.[19][20]
Allyloxy Protons (-OCH₂-, -CH=, =CH₂)~4.6, ~6.0, ~5.3-5.4Similar shifts expectedDistant from the site of tautomerization.
Aromatic Protons (Ar-H)~6.9 (d), ~7.9 (d)Shifts will be alteredChanges in electronic environment of the ring.

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[19]

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the equilibrium position.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is adequate (e.g., 5 seconds) for quantitative integration, allowing all protons to fully relax between pulses.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Identify the characteristic signals for the keto and enol forms. The most unambiguous signal for the keto form is the acetyl methyl singlet (~2.5 ppm). The vinylic proton signals are characteristic of the enol form.

    • Carefully integrate the area of the keto methyl singlet (I_keto). This area corresponds to 3 protons.

    • Integrate the area of one of the vinylic proton signals of the enol form (I_enol). This area corresponds to 1 proton.

    • Calculate the mole fraction of each tautomer:

      • Mole Fraction Keto (X_keto) = (I_keto / 3) / [(I_keto / 3) + (I_enol / 1)]

      • Mole Fraction Enol (X_enol) = (I_enol / 1) / [(I_keto / 3) + (I_enol / 1)]

    • Calculate the equilibrium constant:

      • K_eq = [Enol] / [Keto] = X_enol / X_keto

Corroborative Analysis by UV-Visible Spectroscopy

Rationale: The keto and enol tautomers possess different chromophoric systems. The keto form contains a substituted benzoyl chromophore, while the enol form has a more extended conjugated system (styrene-like), which is expected to absorb light at a longer wavelength (a bathochromic shift).[21][22] By combining experimental spectra with theoretical calculations, the contribution of each tautomer can be deconvoluted.[21][23]

Protocol Outline:

  • Computational Simulation:

    • Perform geometry optimization and frequency calculations for both the keto and enol tautomers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311+G(d,p) basis set.

    • Simulate the UV-Vis absorption spectra for both optimized structures using Time-Dependent DFT (TD-DFT), incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental conditions.[24]

  • Experimental Measurement:

    • Prepare a dilute solution of this compound in the solvent of interest (e.g., cyclohexane, acetonitrile).

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

  • Data Analysis:

    • Compare the experimental spectrum to the simulated spectra of the pure keto and enol forms.

    • Determine the keto:enol ratio that provides the best fit between a linear combination of the two simulated spectra and the measured experimental spectrum.[21]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing & Quantification cluster_results Results prep Dissolve this compound in deuterated solvent nmr Acquire ¹H NMR Spectrum prep->nmr uvvis Acquire UV-Vis Spectrum (in parallel) prep->uvvis process_nmr Integrate Keto (CH₃) and Enol (=CH₂) signals nmr->process_nmr process_uvvis Compare experimental spectrum to TD-DFT simulations uvvis->process_uvvis calc_ratio Calculate Molar Ratio [Enol] / [Keto] process_nmr->calc_ratio process_uvvis->calc_ratio Corroborative keq Determine K_eq calc_ratio->keq

Caption: Integrated workflow for the quantification of keto-enol tautomers.

Conclusion

The keto-enol tautomerism of this compound, while heavily favoring the keto form, provides an excellent model system for applying fundamental principles of physical organic chemistry. The equilibrium is governed by a balance between the strong C=O bond of the keto form and the extended conjugation of the enol form, with the solvent and the electronic nature of the allyloxy substituent playing key modulatory roles. The methodologies detailed in this guide, centered on quantitative ¹H NMR and supported by UV-Vis spectroscopy and computational chemistry, provide a robust and self-validating framework for the precise characterization of this and related tautomeric systems. This integrated approach ensures the scientific integrity required for advanced research and development applications.

References

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Core Directive: A Comprehensive Analysis of the Stability and Storage of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the stability and optimal storage conditions for 1-[4-(Allyloxy)phenyl]ethanone (CAS No. 2079-53-0). As a critical intermediate in pharmaceutical synthesis and specialty chemical manufacturing, ensuring the purity and integrity of this compound is paramount for reproducible outcomes and regulatory compliance.[1] This guide moves beyond generic recommendations to provide a mechanistic understanding of potential degradation pathways and outlines a robust analytical framework for stability verification.

Physicochemical Properties and Inherent Stability

This compound is an aromatic ketone that exists as a liquid at room temperature.[1] Its molecular structure, featuring an acetophenone core and an allyloxy ether linkage, dictates its reactivity and stability profile. While the product is generally considered chemically stable under standard ambient conditions, its functional groups present specific vulnerabilities that must be addressed through controlled storage.[2][3]

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.22 g/mol [1]
Physical Form Liquid
Boiling Point 287.6°C at 760 mmHg[1]
Density 1.018 g/cm³[1]

Mechanistic Insights into Potential Degradation Pathways

The long-term stability of this compound can be compromised by several factors, primarily targeting the allyloxy functional group. Understanding these potential pathways is essential for designing effective storage strategies and stability-indicating analytical methods.[4]

Oxidative Degradation

The allylic C-H bonds in the prop-2-enyloxy group are susceptible to autoxidation, a free-radical chain reaction initiated by light, heat, or trace metal impurities. This process involves the formation of hydroperoxide intermediates, which can further decompose into a complex mixture of aldehydes, ketones, and other oxygenated species, compromising the sample's purity.[4]

G A This compound C Allylic Hydroperoxide Intermediate A->C Autoxidation B Oxygen (O₂) Initiators (Light, Heat) B->C D Secondary Degradants (e.g., acrolein, 4-hydroxyacetophenone) C->D Decomposition G A This compound C 4-Hydroxyacetophenone A->C Ether Hydrolysis D Allyl Alcohol A->D B H₂O (Acid/Base Catalyst) B->A

Caption: Hydrolytic cleavage of the ether linkage under acidic or basic conditions.

Photochemical Degradation

Aromatic ketones can absorb UV light, leading to photochemical reactions. Furthermore, light can act as a catalyst for oxidative processes. [4]Exposure to direct sunlight or other sources of high-energy radiation should be avoided to prevent potential photolytic cleavage or rearrangement reactions.

Recommended Storage and Handling Protocols

Based on the compound's chemical vulnerabilities, a multi-faceted approach to storage is required to maintain its long-term integrity. The following protocols are synthesized from safety data sheets and best practices for handling reactive chemical intermediates. [2][5][6]

Parameter Recommended Condition Causality and Rationale
Temperature Store in a cool place (e.g., 2-8°C recommended for long-term storage) Reduces the rate of all chemical reactions, including autoxidation and potential hydrolysis. Minimizes volatility. [5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) Displaces oxygen, directly inhibiting the primary oxidative degradation pathway. [3]
Light Exposure Store in an amber or opaque, tightly sealed container Prevents initiation of photochemical degradation and light-catalyzed oxidation. [5]
Moisture Store in a dry environment. Ensure container is tightly sealed. Minimizes the risk of hydrolytic degradation of the ether linkage. [2][6]

| Ventilation | Store in a well-ventilated area | A standard safety precaution to prevent the accumulation of vapors in case of a leak. [5][6]|

Protocol: Development of a Stability-Indicating HPLC Method

A self-validating system for stability assessment requires a robust analytical method capable of separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. [7][8]

Objective

To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method to quantify this compound and detect its degradation products generated during forced degradation and long-term stability studies.

Materials & Instrumentation
  • Analyte: this compound

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer (MS) for peak identification. [4]* Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

Experimental Workflow
  • Forced Degradation Studies: Subject the compound to stress conditions (acidic/basic hydrolysis, oxidation, heat, and light) to intentionally generate degradation products. [4]This is crucial for proving the method's specificity.

  • Initial Method Scouting: Begin with a broad gradient to elute all components, including the parent compound and any new peaks from the stressed samples. [8] * Example Gradient: 10% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Monitor at the UV λmax of the parent compound (e.g., ~275 nm) and collect full spectra with PDA to check for peak purity.

  • Method Optimization: Adjust the gradient slope, temperature, and mobile phase pH to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Method Validation: Perform validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

G cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation & Application A Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) C Analyze Stressed Samples A->C B Initial Method Scouting (Broad Gradient RP-HPLC) B->C D Method Optimization (Achieve Resolution > 1.5) C->D E Validate Method (ICH) D->E F Apply to Long-Term Stability Samples E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The chemical integrity of this compound is contingent upon a thorough understanding of its potential degradation pathways and the implementation of stringent, scientifically-justified storage protocols. By controlling temperature, light, and atmospheric conditions, the risks of oxidative, hydrolytic, and photochemical degradation can be significantly mitigated. The use of a validated, stability-indicating HPLC method provides the necessary analytical rigor to ensure that the material's quality is maintained throughout its lifecycle, safeguarding the integrity of research and manufacturing outcomes.

References

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Methodological & Application

Synthesis of Novel Therapeutic Agents from 1-[4-(Allyloxy)phenyl]ethanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of diverse bioactive derivatives from the versatile starting material, 1-[4-(allyloxy)phenyl]ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Versatility of this compound in Medicinal Chemistry

This compound is a key building block in medicinal chemistry, primarily due to its reactive ketone functional group and the presence of an allyloxy moiety. The allyloxy group can be deprotected to a phenol, offering a site for further functionalization, or it can be involved in various chemical transformations. The ethanone portion readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones known as chalcones. These chalcones are pivotal intermediates for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.

This guide will explore the synthesis of several classes of derivatives from this compound, with a focus on chalcones, pyrazolines, pyrimidines, and isoxazoles. We will delve into their synthesis, mechanistic underpinnings of their biological activities, and provide detailed, step-by-step protocols for their preparation.

Section 1: Synthesis of Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction.[3]

The Claisen-Schmidt Condensation: A Reliable Path to Chalcones

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. In our case, this compound serves as the ketone component, which is reacted with various substituted benzaldehydes to yield a diverse library of chalcone derivatives.

Causality Behind Experimental Choices: The use of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product is facile, driven by the formation of a conjugated system, resulting in the stable chalcone structure. The choice of solvent, typically ethanol, facilitates the dissolution of both reactants and the base.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound D Chalcone Derivative A->D B Aromatic Aldehyde B->D C Base (e.g., NaOH, KOH) Ethanol C->D Catalyst & Solvent

Caption: General workflow for Claisen-Schmidt condensation.

Protocol: Synthesis of (2E)-1-[4-(Allyloxy)phenyl]-3-(phenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol.

  • Cool the flask in an ice bath and add a 40% aqueous solution of NaOH (10 mL) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A solid precipitate will form. Collect the crude chalcone by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product and purify by recrystallization from ethanol to obtain pure (2E)-1-[4-(allyloxy)phenyl]-3-(phenyl)prop-2-en-1-one.

Characterization: The structure of the synthesized chalcone should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from chalcones via a cyclocondensation reaction with hydrazine or its derivatives. Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

Cyclization Reaction: From Chalcones to Pyrazolines

The α,β-unsaturated carbonyl system of chalcones is susceptible to nucleophilic attack by hydrazines. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The reaction can be catalyzed by either an acid (e.g., acetic acid) or a base.

Causality Behind Experimental Choices: The choice of hydrazine (hydrazine hydrate, phenylhydrazine, etc.) determines the substituent at the N-1 position of the pyrazoline ring, allowing for structural diversity. Glacial acetic acid is often used as a solvent and catalyst, as it facilitates both the initial nucleophilic attack and the subsequent dehydration step.

Pyrazoline_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A Chalcone Derivative D Pyrazoline Derivative A->D B Hydrazine Hydrate or Substituted Hydrazine B->D C Glacial Acetic Acid (Solvent & Catalyst) C->D Reaction Medium

Caption: General workflow for pyrazoline synthesis from chalcones.

Protocol: Synthesis of 5-[4-(Allyloxy)phenyl]-3-(phenyl)-4,5-dihydro-1H-pyrazole

This protocol describes the synthesis of a pyrazoline derivative from the previously synthesized chalcone.

Materials:

  • (2E)-1-[4-(Allyloxy)phenyl]-3-(phenyl)prop-2-en-1-one

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) in 20 mL of glacial acetic acid.

  • Add hydrazine hydrate (0.02 mol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • A solid precipitate will form. Collect the crude pyrazoline by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization from ethanol.[4]

Section 3: Synthesis of Pyrimidine and Isoxazole Derivatives

Chalcones serve as versatile precursors for the synthesis of other important heterocyclic systems, including pyrimidines and isoxazoles, which also exhibit a range of pharmacological activities.[5][6]

Pyrimidine Synthesis

Pyrimidines can be synthesized from chalcones by reacting them with compounds containing an amidine functional group, such as urea, thiourea, or guanidine hydrochloride, in the presence of a base.[5][7]

Protocol: Synthesis of 4-[4-(Allyloxy)phenyl]-6-phenylpyrimidin-2-amine

  • A mixture of the chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and potassium hydroxide (0.01 mol) in ethanol (25 mL) is refluxed for 10 hours.[5]

  • After cooling, the reaction mixture is poured into crushed ice.

  • The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.

Isoxazole Synthesis

Isoxazoles can be prepared from chalcones by their reaction with hydroxylamine hydrochloride in the presence of a base.[6][8]

Protocol: Synthesis of 3-[4-(Allyloxy)phenyl]-5-phenyl-4,5-dihydroisoxazole

  • A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate (0.02 mol) in ethanol (25 mL) is refluxed for 6 hours.[8]

  • The reaction mixture is then poured into cold water.

  • The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol.

Section 4: Biological Activities of Synthesized Derivatives

The derivatives synthesized from this compound have shown promising biological activities, particularly in the areas of cancer and infectious diseases.

Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. They exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10][11] The presence of the α,β-unsaturated carbonyl system is crucial for their activity, as it can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules.

Pyrazoline derivatives derived from these chalcones have also demonstrated significant anticancer activity. Their mechanism of action can involve the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Compound ClassExample SubstituentsCancer Cell LineIC₅₀ (µM)Mechanism of Action
Chalcones 4-Fluoro, 4-OctyloxyA549 (Lung)0.48, 0.04Apoptosis induction, MAPK14 inhibition
Pyrazolines Various aryl groupsVariousVariesDNA gyrase inhibition, Topoisomerase inhibition
Isoxazoles Phenyl, substituted phenylDU-145 (Prostate)2 - 4Not fully elucidated

Note: The IC₅₀ values are indicative and can vary based on the specific derivative and cell line.

Antimicrobial Activity

The synthesized heterocyclic derivatives have also shown potential as antimicrobial agents. Pyrazole and pyrazoline derivatives, in particular, have been reported to exhibit antibacterial and antifungal activities.[12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, and disruption of the bacterial cell wall.[12]

Compound ClassTarget OrganismMIC (µg/mL)Mechanism of Action
Pyrazoles S. aureus, E. coli12.5 - 25DNA gyrase inhibition
Chalcones M. gypseumVariableNot fully elucidated
Pyrimidines M. tuberculosis>3.12Not fully elucidated

Note: MIC (Minimum Inhibitory Concentration) values are indicative and depend on the specific compound and microbial strain.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward synthesis of chalcone intermediates via the Claisen-Schmidt condensation opens up avenues for the creation of diverse libraries of pyrazolines, pyrimidines, isoxazoles, and other derivatives. The significant anticancer and antimicrobial activities exhibited by these compounds underscore their potential in the development of new therapeutic agents. The protocols and insights provided in this guide are intended to facilitate further research and innovation in this exciting area of medicinal chemistry.

References

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives - Taylor & Francis Online. (n.d.). Retrieved January 22, 2026, from [Link]

  • An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective | Bentham Science. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Anti-Infective Agents, 18(3), 206-227.
  • Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2019). Letters in Drug Design & Discovery, 16(9), 1031-1039.
  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. (2021). Biointerface Research in Applied Chemistry, 11(6), 14357-14371.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1), 391-398.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Egyptian Journal of Chemistry, 63(10), 3747-3769.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2012). Der Pharma Chemica, 4(2), 793-800.
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1), 391-398.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. (2022). International Journal of Drug Delivery Technology, 12(1), 174-179.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • A review of isoxazole biological activity and present synthetic techniques. (2022). International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2640.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. (2022).
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives. (2017).
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). RASAYAN Journal of Chemistry, 15(4), 2661-2665.
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). International Journal for Research in Applied Science & Engineering Technology, 6(4), 226-231.
  • Reported synthetic pathway for pyrazoline synthesis. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022). Egyptian Journal of Chemistry, 65(3), 33-41.

Sources

The Versatile Scaffolding of 1-[4-(Allyloxy)phenyl]ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[4-(Allyloxy)phenyl]ethanone emerges as a highly versatile and strategic building block in the landscape of medicinal chemistry. Its unique structural features—a reactive ketone, an aromatic core, and a readily transformable allyloxy group—provide a tripartite platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This comprehensive guide delves into the synthetic utility of this precursor, offering detailed protocols for the construction of key pharmacophores such as chalcones and pyrazolines. We will explore the causality behind experimental choices, from reaction mechanisms to purification strategies, and present data-driven insights into the biological activities of the resulting derivatives, particularly in the realms of antimicrobial and anticonvulsant agents. Furthermore, this document will elucidate the strategic importance of the allyloxy moiety, not only as a protecting group but as a latent functionality for diversification through reactions like the Claisen rearrangement. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this compound in the quest for novel therapeutic agents.

Introduction: The Strategic Value of this compound

In the intricate tapestry of drug discovery, the selection of a starting material is a critical decision that dictates the synthetic feasibility, structural diversity, and ultimately, the biological relevance of a compound library. This compound, a substituted acetophenone, is a prime example of a building block that offers a confluence of desirable attributes for the medicinal chemist.

At its core, the molecule presents three key functional handles:

  • The Ketone Carbonyl: This group is a classical site for carbon-carbon bond formation, most notably through base-catalyzed aldol-type condensations. This reactivity is the gateway to the synthesis of α,β-unsaturated ketone systems, such as chalcones.

  • The Phenyl Ring: The aromatic nucleus serves as a rigid scaffold, influencing the spatial orientation of appended pharmacophores. Its electronic properties can be modulated by the para-allyloxy substituent, impacting the reactivity of the ketone.

  • The Allyloxy Group: This functionality is more than a simple ether. It serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions. More significantly, the allyl group can undergo a[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to introduce a new carbon-carbon bond at the ortho position, thereby opening up a new vector for molecular elaboration.[2][3]

This guide will systematically explore the synthetic pathways originating from this compound, providing both the "how" and the "why" behind the protocols, and connecting the chemical transformations to tangible applications in medicinal chemistry.

Synthetic Pathways and Protocols

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to more complex heterocyclic systems. The following sections provide detailed protocols for its conversion into chalcones and subsequently into pyrazolines, two classes of compounds with well-documented and diverse pharmacological activities.

Pathway I: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that serve as crucial intermediates for the synthesis of various flavonoids and other heterocyclic compounds.[4] They are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The most common and efficient method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.

Causality of the Experimental Design: The reaction proceeds via an enolate intermediate formed by the deprotonation of the α-carbon of the acetophenone (in this case, this compound) by a strong base. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous and driven by the formation of a highly conjugated system, which lends the characteristic yellow color to many chalcones. The choice of a strong base like NaOH or KOH is critical to ensure a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. Ethanol is a common solvent as it can dissolve both the reactants and the base.

Protocol 2.1.1: General Synthesis of 1-[4-(Allyloxy)phenyl]-3-aryl-2-propen-1-one Derivatives

This protocol outlines a general procedure for the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted aromatic aldehyde (1.0 eq.) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (40-60%) or KOH dropwise. The reaction mixture will typically turn cloudy and may change color.

  • Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with dilute glacial acetic acid or hydrochloric acid until it is neutral to litmus paper. This will precipitate the crude chalcone product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual base and salts.

  • Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the chalcone from a suitable solvent, such as ethanol.

Data Presentation:

Reactant 1 (Ketone)Reactant 2 (Aldehyde)Product (Chalcone)Typical Yield (%)
This compoundBenzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-phenylprop-2-en-1-one85-95
This compound4-Chlorobenzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90
This compound4-Methoxybenzaldehyde(E)-1-(4-(allyloxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96
This compoundFuran-2-carbaldehyde(E)-1-(4-(allyloxy)phenyl)-3-(furan-2-yl)prop-2-en-1-one82-90

Visualization of the Workflow:

Chalcone_Synthesis Start 1. Dissolve Reactants (Ketone & Aldehyde) in Ethanol AddBase 2. Add NaOH/KOH Solution Dropwise Start->AddBase Stirring Stir 3. Stir at Room Temp (Monitor by TLC) AddBase->Stir Workup 4. Pour into Ice-Water & Neutralize Stir->Workup Reaction Complete Filter 5. Filter & Wash Crude Product Workup->Filter Purify 6. Dry & Recrystallize from Ethanol Filter->Purify Product Pure Chalcone Product Purify->Product

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Pathway II: From Chalcones to Pyrazolines - A Gateway to Antimicrobial and Anticonvulsant Agents

Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antidepressant properties.[5][6][7] A common and effective route to synthesize 2-pyrazolines is through the cyclization of chalcones with hydrazine derivatives.

Causality of the Experimental Design: The reaction proceeds via a Michael addition of one of the nitrogen atoms of the hydrazine derivative to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the stable pyrazoline ring. The use of a catalytic amount of a weak acid like acetic acid can facilitate the reaction.

Protocol 2.2.1: General Synthesis of Pyrazoline Derivatives from 4'-Allyloxy Chalcones

This protocol describes the synthesis of pyrazoline derivatives from the chalcones prepared in Pathway I.

Materials:

  • 1-[4-(Allyloxy)phenyl]-3-aryl-2-propen-1-one (Chalcone from Protocol 2.1.1)

  • Hydrazine hydrate (NH₂NH₂·H₂O) or Phenylhydrazine (PhNHNH₂)

  • Ethanol or Glacial acetic acid

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq.) in ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq.) or phenylhydrazine (1.1 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.

Data Presentation: Antimicrobial Activity of Synthesized Pyrazolines

The following table summarizes the minimum inhibitory concentration (MIC) values for representative pyrazoline derivatives against various microbial strains. The data is synthesized from multiple sources in the literature that have prepared similar structures.[1][8]

Compound IDR Group (from Aldehyde)Test OrganismMIC (µg/mL)
PZ-1 PhenylStaphylococcus aureus16-64
PZ-1 PhenylEscherichia coli32-128
PZ-1 PhenylCandida albicans64-256
PZ-2 4-ChlorophenylStaphylococcus aureus8-32
PZ-2 4-ChlorophenylEscherichia coli16-64
PZ-2 4-ChlorophenylCandida albicans32-128
PZ-3 4-MethoxyphenylStaphylococcus aureus16-64
PZ-3 4-MethoxyphenylEscherichia coli32-128
PZ-3 4-MethoxyphenylCandida albicans64-256

Visualization of the Workflow:

Pyrazoline_Synthesis Start 1. Dissolve Chalcone in Ethanol/Acetic Acid AddHydrazine 2. Add Hydrazine Derivative Start->AddHydrazine Reflux 3. Reflux for 4-8h (Monitor by TLC) AddHydrazine->Reflux Workup 4. Pour into Ice-Water Reflux->Workup Reaction Complete Filter 5. Filter & Wash Crude Product Workup->Filter Purify 6. Recrystallize from Ethanol Filter->Purify Product Pure Pyrazoline Product Purify->Product Claisen_Rearrangement cluster_start Starting Material cluster_end Product Start This compound Process Thermal Rearrangement (180-220 °C) Start->Process [3,3]-Sigmatropic Shift Product 1-(3-Allyl-4-hydroxyphenyl)ethanone Process->Product Tautomerization

Sources

Application Notes & Protocols: The Aromatic Claisen Rearrangement of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Claisen rearrangement is a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for carbon-carbon bond formation.[1][2] This application note provides an in-depth guide to the aromatic Claisen rearrangement of 1-[4-(allyloxy)phenyl]ethanone, a versatile substrate that yields 1-(3-allyl-4-hydroxyphenyl)ethanone. The resulting ortho-allyl phenol is a highly valuable building block in medicinal chemistry and materials science, serving as a precursor to complex molecular architectures, including various natural products and pharmaceutical agents.[3][4][5] We present detailed protocols for both classical thermal and modern microwave-assisted methodologies, discuss the underlying reaction mechanism, provide expected analytical data, and offer expert troubleshooting advice to ensure successful execution.

Introduction and Scientific Context

First discovered by Rainer Ludwig Claisen in 1912, the Claisen rearrangement is a[1][1]-sigmatropic rearrangement where an allyl vinyl ether or an aryl allyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[1][2][6] The aromatic variant of this reaction is a particularly robust intramolecular process for the regioselective introduction of an allyl group onto a phenolic ring.

The substrate, this compound (CAS No. 2079-53-0), is an ideal candidate for this transformation.[7][8] The rearrangement converts the aryl allyl ether into a C-allylated phenol, a motif found in numerous bioactive molecules. The electron-withdrawing acetyl group on the phenyl ring influences the electronic properties of the aromatic system, while the allyl ether provides the necessary framework for the sigmatropic shift. The product, 1-(3-allyl-4-hydroxyphenyl)ethanone, is a key intermediate for synthesizing more complex structures, such as dihydrobenzofurans, and serves as a versatile scaffold in fragment-based drug design.[3][9]

The Reaction Mechanism: A Concerted Pathway

The aromatic Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, six-membered cyclic transition state.[1][10][11] The entire transformation is intramolecular, a fact confirmed by crossover experiments which show no intermolecular product formation.[1]

The mechanism involves two key steps:

  • [1][1]-Sigmatropic Shift: Upon heating, the allyl aryl ether undergoes a concerted rearrangement. The C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon (C3) of the allyl group and the ortho carbon of the benzene ring.[10][12] This step disrupts the aromaticity of the ring, yielding a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate.[10][12]

  • Tautomerization (Rearomatization): The cyclohexadienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the thermodynamically favorable aromatic system, resulting in the final ortho-allylphenol product.[10]

This elegant and efficient process is governed by the principles of orbital symmetry, as described by the Woodward–Hoffmann rules.[1]

Caption: Reaction mechanism for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Claisen rearrangement. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Classical Thermal Rearrangement

This method utilizes high temperatures in a high-boiling solvent to drive the reaction. It is a robust and well-established procedure.

Materials and Equipment:

  • This compound (1.0 eq)

  • High-boiling solvent (e.g., N,N-diethylaniline, decalin, or propylene carbonate)[13][14]

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates (silica gel), Ethyl acetate, Hexanes

  • Rotary evaporator

  • Standard glassware for work-up and column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.67 mmol) in the chosen high-boiling solvent (10-20 mL).

  • Heating: Heat the reaction mixture to reflux (typically 180-220°C, depending on the solvent) using a heating mantle or oil bath.[13]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is less polar than the phenolic product. The reaction is typically complete within 4-12 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with a suitable organic solvent like ethyl acetate (50 mL). c. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove any basic solvent like N,N-diethylaniline. d. To separate the phenolic product from non-polar byproducts, extract the organic layer with 1 M NaOH (3 x 30 mL). The desired product will move to the aqueous layer as its sodium salt.[15] e. Carefully acidify the combined aqueous layers to pH ~2 with concentrated HCl while cooling in an ice bath. f. Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: a. Combine the final organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). b. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. c. If further purification is needed, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Rearrangement

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes and potentially improving yields.[1][16]

Materials and Equipment:

  • This compound (1.0 eq)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave synthesizer

  • Optional: High-boiling polar solvent (e.g., DMSO, DMF) or catalyst (e.g., ZnCl₂, FeCl₃)[13][17][18]

  • Equipment for work-up and purification as described in Protocol 1

Procedure:

  • Reaction Setup: Place this compound (e.g., 200 mg, 1.13 mmol) into a microwave-safe reaction vessel. For a solvent-free reaction, seal the vessel.[17][19] If using a solvent, add a minimal amount (2-3 mL).

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Set the temperature to 200-220°C and irradiate for 15-45 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Monitoring: After the initial irradiation period, cool the vessel and take a small aliquot to check for completion by TLC. If the reaction is incomplete, irradiate for an additional period.

  • Work-up and Purification: Follow the same work-up and purification steps outlined in Protocol 1. The acid-base extraction is highly recommended for simplifying purification.

Workflow General Experimental Workflow Start 1. Weigh Starting Material (this compound) Setup 2. Reaction Setup (Add Solvent/Catalyst) Start->Setup Reaction 3. Heating (Thermal Reflux or Microwave) Setup->Reaction Monitor 4. Monitor Progress (TLC / GC) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Work-up (Cooling, Extraction, Washes) Monitor->Workup Complete Purify 6. Purification (Acid-Base Extraction or Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS, IR) Purify->Analyze Product Pure Product 1-(3-allyl-4-hydroxyphenyl)ethanone Analyze->Product

Caption: A generalized workflow for the Claisen rearrangement.

Data Presentation and Characterization

Successful synthesis should be confirmed by analytical techniques. The following tables summarize typical reaction parameters and the physicochemical properties of the key compounds.

Table 1: Comparison of Reaction Protocols

ParameterThermal RearrangementMicrowave-Assisted Rearrangement
Temperature 180 - 250 °C[10][13]200 - 220 °C
Reaction Time 4 - 24 hours[1]15 - 45 minutes
Typical Solvents N,N-diethylaniline, Decalin, Propylene Carbonate[13][14]DMSO, or Solvent-Free[17][19]
Catalyst Typically none (thermal)Optional (e.g., Lewis acids like ZnCl₂)[13]
Advantages Simple setup, scalableDrastically reduced reaction time, potential for higher yield
Disadvantages Long reaction times, high energy consumptionRequires specialized equipment, potential for side reactions

Table 2: Physicochemical Properties

CompoundThis compound (Starting Material)1-(3-Allyl-4-hydroxyphenyl)ethanone (Product)
Structure
CAS Number 2079-53-0[7][8]53526-91-3 (similar structure)
Molecular Formula C₁₁H₁₂O₂[7][8]C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol [8]176.21 g/mol
Appearance Liquid or low-melting solid[7]Solid
Key Spectroscopic Data ¹H NMR: Signals for allyl group (~4.5 ppm, ~5.3 ppm, ~5.4 ppm, ~6.0 ppm), aromatic protons in para-disubstituted pattern (~6.9 ppm, ~7.9 ppm), acetyl group (~2.5 ppm).¹H NMR: Disappearance of O-CH₂ signal. Appearance of phenolic -OH signal (broad). Aromatic protons shift to an ABC pattern. Allyl group signals remain.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase the temperature or prolong the reaction time. For thermal methods, consider switching to a higher-boiling solvent. The microwave-assisted protocol is often an effective solution.
Low Yield Degradation of starting material or product at high temperatures. Suboptimal work-up procedure.Minimize reaction time by using microwave heating. Ensure the acid-base extraction is performed efficiently to avoid loss of the phenolic product.
Formation of Side Products Ether Cleavage: High temperatures can cause cleavage of the allyl ether, forming 4-hydroxyacetophenone.[17]Use the mildest effective conditions. Microwave heating, while fast, can sometimes promote this side reaction, so optimization is key.[17]
Cyclization: The ortho-allylphenol product can sometimes cyclize to form a dihydrobenzofuran derivative.[14]This is often a subsequent, separate reaction. If it is undesired, purify the product promptly after the initial rearrangement.
Purification Difficulties The phenolic product may streak on silica gel columns.Utilize the acid-base extraction work-up described in Protocol 1. This selectively isolates the acidic phenolic product, significantly simplifying subsequent purification.[15][20]

Conclusion

The Claisen rearrangement of this compound is a reliable and efficient method for the synthesis of 1-(3-allyl-4-hydroxyphenyl)ethanone. Both traditional thermal heating and modern microwave-assisted techniques can be employed successfully, with the latter offering significant advantages in terms of reaction speed. The resulting ortho-allylphenol is a valuable synthetic intermediate, and the protocols and insights provided herein are designed to enable researchers in chemical synthesis and drug development to confidently apply this powerful transformation in their work.

References

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  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Claisen Rearrangement of Substituted Aryl Allyl Ethers. Benchchem.
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  • Google Patents. (n.d.). WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.
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  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below.. BYJU'S. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • Silgado-Gómez, K. N., et al. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers. Mediterranean Journal of Chemistry. [Link]

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  • YouTube. (2015). Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism. YouTube. [Link]

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  • NIH. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. [Link]

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  • PubMed Central. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. [Link]

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  • ResearchGate. (n.d.). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. ResearchGate. [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Cheméo. [Link]

  • Google Patents. (n.d.). CN101838206A - Purification method of o-toluidine.

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Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ketones Derived from 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Ketones

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and efficiency in constructing carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become indispensable in both academic and industrial laboratories for its mild conditions and broad functional group tolerance.[1][2][4]

This guide focuses on a specific, high-value application: the synthesis of substituted biaryl ketones via the coupling of 1-[4-(allyloxy)phenyl]ethanone derivatives. Biaryl ketone scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[5][6][7] The presence of the ketone offers a versatile handle for further chemical modification, while the allyloxy group provides a site for subsequent functionalization or deprotection. Understanding the nuances of applying the Suzuki coupling to this particular substrate class is critical for researchers aiming to synthesize complex molecules with precision and high yield.[8]

This document provides an in-depth mechanistic overview, a guide to optimizing critical reaction parameters, detailed experimental protocols, and a troubleshooting guide tailored to the Suzuki coupling of halogenated this compound precursors.

Mechanistic Rationale: The "Why" Behind the Reaction

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined, palladium-driven catalytic cycle. A comprehensive understanding of this mechanism is not merely academic; it is the foundation for rational experimental design and effective troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9][10]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, typically bearing phosphine ligands (L), which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This irreversible step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[2][9][10] The reactivity of the halide is crucial, with the rate of oxidative addition following the trend: I > OTf > Br >> Cl.[1][11] The choice of an electron-rich, bulky ligand on the palladium center can significantly accelerate this rate-limiting step, especially for less reactive aryl chlorides.[12][13]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This process is not spontaneous; it requires activation of the boronic acid by a base.[14][15] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center.[16][17][18] This step regenerates the halide anion, which departs the coordination sphere.

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic ligands (Ar¹ and Ar²) couple to form the new biaryl product (Ar¹-Ar²), and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, ready to re-enter the cycle.[2][9][10] This step is often accelerated by the use of bulky ligands, which create steric strain that is relieved upon elimination of the product.[12]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Diorgano Ar¹-Pd(II)L₂-Ar² Pd0->PdII_Diorgano Product Ar¹-Ar² PdII_Halide Ar¹-Pd(II)L₂-X PdII_Halide->Pd0 Transmetal Transmetalation Ar1X Ar¹-X PdII_Diorgano->PdII_Halide RedElim Reductive Elimination Ar2B Ar²-B(OH)₃⁻ RedElim->Product Ar1X->OxAdd Ar2B->Transmetal Base Base + Ar²-B(OH)₂ Base->Ar2B

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimizing Key Experimental Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature. For a substrate like this compound, which contains both an electron-donating ether and an electron-withdrawing ketone, a well-balanced set of conditions is paramount.

ParameterComponentCommon Choices & Rationale
Pd Catalyst Precatalyst Pd(PPh₃)₄: A reliable Pd(0) source, used directly.[19] Pd(OAc)₂ / Pd₂(dba)₃: Pd(II) and Pd(0) sources that require added ligands. Often provide higher activity and versatility.[14][20]
Ligand PPh₃ (Triphenylphosphine): A standard, robust ligand for simple couplings. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich biarylphosphines that excel with challenging substrates, including aryl chlorides and sterically hindered partners.[4][21] N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable Pd complexes, often used in PEPPSI-type precatalysts for difficult couplings.[14]
Base Inorganic K₂CO₃ / Na₂CO₃: Standard, cost-effective bases for general-purpose couplings, often used in aqueous solvent mixtures.[9][22] K₃PO₄: A stronger base, often preferred for sterically demanding couplings and reactions with sensitive functional groups. It can be used under anhydrous conditions.[6][9][21] Cs₂CO₃: A highly effective but more expensive base, known to accelerate many couplings.[12] KF: A mild base used when base-labile groups are present.[14]
Solvent System Dioxane/Water: A classic, highly effective combination for dissolving both organic substrates and inorganic bases.[9][12] Toluene/Water: Good for higher temperature reactions. THF/Water: A lower-boiling point option.[21] DMF or Acetonitrile/Water: More polar options for substrates with poor solubility.[19]
Temperature Thermal Room Temp to 100 °C: Most reactions are run between 80-100 °C to ensure a reasonable reaction rate.[9] Room temperature couplings are possible with highly active catalyst systems, particularly for aryl bromides and iodides.[13][21][23]

Detailed Application Protocol: Synthesis of 1-[4-(Allyloxy)-3'-(trifluoromethyl)biphenyl-4-yl]ethanone

This protocol describes a representative procedure for the coupling of 1-[3-Bromo-4-(allyloxy)phenyl]ethanone with (3-(Trifluoromethyl)phenyl)boronic acid .

Materials and Reagents:

  • 1-[3-Bromo-4-(allyloxy)phenyl]ethanone

  • (3-(Trifluoromethyl)phenyl)boronic acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents, 4 mol%)[21]

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware B 2. Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst System A->B C 3. Seal & Purge with Inert Gas (3x) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat to 80-100 °C with Stirring D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT & Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Wash, Dry (MgSO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask containing a magnetic stir bar. Attach it to a manifold and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. Causality: The Pd(0) active catalyst and phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst.

  • Reagent Addition: Under a positive flow of argon, add 1-[3-Bromo-4-(allyloxy)phenyl]ethanone (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to the flask.

  • Seal and Purge: Seal the flask with a septum and purge again with argon for 5 minutes.

  • Solvent Addition: Prepare a degassed 10:1 mixture of dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl ketone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand). 2. Insufficiently degassed solvents/atmosphere. 3. Incorrect base or solvent choice.1. Use a fresh bottle of catalyst/ligand or a more stable precatalyst. 2. Ensure rigorous degassing of all solvents and proper inert atmosphere technique.[12] 3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems.
Protodeboronation 1. Boronic acid is unstable under the reaction conditions (hydrolyzes to Ar-H). 2. Base is too strong or temperature is too high.1. Switch to the corresponding boronic acid pinacol ester, which is more robust.[11] 2. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. 3. Use anhydrous conditions with K₃PO₄.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel. 2. Catalyst system promotes this side reaction.1. Improve the degassing procedure for all reagents and the reaction flask.[12] 2. Screen a different ligand; sometimes less electron-rich ligands can mitigate this issue.
Cleavage of Allyl Ether 1. Certain palladium catalysts can coordinate to and cleave allyl ethers, especially at high temperatures.1. Lower the reaction temperature. 2. Screen different palladium precatalysts and ligands. If the problem persists, consider using a more robust ether protecting group (e.g., benzyl) for the synthesis.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alvarez-Ros, M. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, C. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Walker, S. D., et al. (2004). A New Ligand for the Suzuki−Miyaura Coupling of Hindered Systems: An Investigation into the Effects of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2014). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Grasa, G. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ResearchGate. Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction... [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling... [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemistry Online. Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Semantic Scholar. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions... [Link]

  • ResearchGate. Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... [Link]

  • Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives... [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • SynArchive. Suzuki Coupling. [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Chalcones from 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, field-proven guide for the synthesis, purification, and characterization of chalcones using 1-[4-(allyloxy)phenyl]ethanone as a versatile starting material. The protocols and insights are designed to be self-validating and grounded in established chemical principles.

Introduction: The Significance of the Allyloxy Chalcone Scaffold

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a pivotal class of compounds in medicinal chemistry and materials science.[1] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1] The α,β-unsaturated ketone moiety is a crucial pharmacophore that imparts a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3]

The incorporation of an allyloxy group, specifically at the 4-position of the acetophenone-derived ring, offers a strategic advantage for further chemical modification. The terminal double bond of the allyl group serves as a versatile chemical handle for subsequent reactions, such as Heck coupling, epoxidation, or metathesis, enabling the creation of diverse molecular libraries for drug discovery and optimization. This guide details the robust and widely used Claisen-Schmidt condensation for synthesizing these valuable chalcone derivatives.

Reaction Overview and Mechanism

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation , a specific type of crossed aldol condensation.[4] This reaction involves the base-catalyzed condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[5]

General Reaction Scheme:

The Causality of Base Catalysis: A Mechanistic Deep Dive

The Claisen-Schmidt condensation is not merely a mixing of reagents; it is a controlled, stepwise process orchestrated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The mechanism proceeds in three key stages:

  • Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from the ketone (this compound) by the hydroxide ion. This is the rate-determining step. The choice of a strong base is crucial because the α-protons of a ketone are only weakly acidic. The resulting resonance-stabilized enolate ion is a potent nucleophile.[6]

  • Nucleophilic Attack (Aldol Addition): The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Since the aldehyde has no α-hydrogens, it cannot self-condense, which simplifies the product mixture.[7] This attack forms a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide intermediate is protonated by a solvent molecule (typically ethanol) to form a β-hydroxy ketone (an aldol adduct). This adduct is unstable under the reaction conditions and rapidly undergoes base-catalyzed dehydration (an E1cB-like mechanism) to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone—the final chalcone product.[6][7]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation Ketone 1. Enolate Formation Ketone (with α-H) Enolate Resonance-Stabilized Enolate (Nucleophile) Ketone->Enolate + OH⁻ Base OH⁻ Aldehyde 2. Nucleophilic Attack Aldehyde (no α-H) Enolate->Aldehyde Attacks Carbonyl Intermediate Alkoxide Intermediate Aldol 3. Dehydration β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol + H-Solvent Solvent H-Solvent (e.g., EtOH) Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O (Base-Catalyzed) Water H₂O Base2 OH⁻ Experimental_Workflow Figure 2: Overall Experimental Workflow Start Start: Reagents (Ketone, Aldehyde, EtOH, NaOH) Reaction Claisen-Schmidt Condensation (Stir at Room Temp, 4-24h) Start->Reaction Workup Workup & Isolation (Ice Water Quench, HCl Neutralization) Reaction->Workup Reaction Complete (TLC) Filtration1 Vacuum Filtration Workup->Filtration1 Crude Crude Chalcone Product Filtration1->Crude Purification Purification (Recrystallization from Hot Ethanol) Crude->Purification Filtration2 Vacuum Filtration Purification->Filtration2 Slow Cooling & Crystallization Final Pure Crystalline Chalcone Filtration2->Final Analysis Characterization (MP, IR, NMR) Final->Analysis

Sources

Protocol for the Purification of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

1-[4-(Allyloxy)phenyl]ethanone is a versatile chemical intermediate recognized for its role as a key building block in the synthesis of various organic compounds and pharmaceutical agents[1]. Its molecular structure, featuring a ketone and an allyloxy group on a phenyl ring, allows for diverse chemical modifications. The compound also finds application as a fragrance ingredient in consumer products[1]. For its use in pharmaceutical development and other high-purity applications, an effective and reproducible purification protocol is paramount to remove unreacted starting materials, catalysts, and reaction byproducts.

This guide provides a comprehensive, field-tested protocol for the purification of this compound from a crude reaction mixture. The primary technique detailed is flash column chromatography, a standard and efficient method for purifying liquid compounds. We will also cover essential analytical techniques for assessing the final purity of the isolated product.

Compound Profile

A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Allyloxyacetophenone, 1-(4-prop-2-enoxyphenyl)ethanone[1]
CAS Number 2079-53-0[1][2][3][4]
Molecular Formula C₁₁H₁₂O₂[1][3]
Molecular Weight 176.22 g/mol [1][2][4]
Appearance Liquid[2][4]
Boiling Point 287.6°C at 760 mmHg[1]
Density 1.018 g/cm³[1]
Storage Room Temperature[2][4]

Purification and Analysis Workflow

The overall strategy involves an initial purification step to isolate the target compound, followed by rigorous analytical validation to confirm its purity and structural integrity. The workflow is designed to be systematic and self-validating.

G cluster_purification Purification Stage cluster_analysis Purity & Identity Verification A Crude Liquid Product B Flash Column Chromatography A->B C Fraction Collection & TLC Analysis B->C D Solvent Evaporation (Rotary Evaporator) C->D E Purity Assessment (HPLC / GC) D->E F Structure Confirmation (¹H & ¹³C NMR) D->F G High-Purity This compound E->G F->G

Caption: Workflow for purification and validation.

Experimental Protocols

Safety Precautions: Adhere to standard laboratory safety practices. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Part 1: Purification by Flash Column Chromatography

This protocol is optimized for purifying approximately 5-10 g of crude material. Adjustments to the column size and solvent volumes may be necessary for different scales. The primary goal is to separate the moderately polar product from more polar impurities (like unreacted 4-hydroxyacetophenone) and less polar byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column (40-60 mm diameter)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • The choice of eluent is critical. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.

    • Determine the optimal solvent ratio using TLC. Spot the crude material on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 19:1, 9:1, 4:1). The ideal system will show the product spot with a retention factor (Rƒ) of approximately 0.3-0.4.

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically in a fume hood. Place a small plug of glass wool at the bottom and cover it with a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in hexane. For a 5 g sample, approximately 150-200 g of silica gel is appropriate.

    • Pour the slurry into the column. Use gentle air pressure to pack the silica bed evenly, draining the excess solvent. Ensure no air bubbles or cracks form in the stationary phase[5]. The final packed bed should be level.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 5 g) in a minimal amount of dichloromethane or the eluting solvent.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Drain the solvent just to the level of the silica, then carefully add a small layer of sand to protect the surface.

  • Elution and Fraction Collection:

    • Fill the column with the chosen eluent (e.g., 9:1 hexane:ethyl acetate).

    • Apply gentle air pressure to maintain a steady flow rate.

    • Begin collecting fractions (e.g., 20-30 mL each) as the solvent elutes from the column.

    • Monitor the separation by spotting alternate fractions on TLC plates. Visualize the spots under a UV lamp.

  • Product Isolation:

    • Identify the fractions containing the pure product (those showing a single spot at the correct Rƒ).

    • Combine these pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product as a liquid.

Part 2: Purity Assessment

Post-purification analysis is a mandatory step to validate the success of the protocol.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of the final compound[6][7].

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[8].

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Expected Result: A single, sharp peak indicates high purity. Purity can be quantified by integrating the peak area.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure of the purified compound and ensuring no significant impurities are present.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Spectroscopy: Expected signals include peaks corresponding to the acetyl protons, the aromatic protons, and the protons of the allyl group.

  • ¹³C NMR Spectroscopy: Will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, and carbons of the allyloxy group.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Product spread across too many fractions.- Incomplete elution from the column.- Optimize the solvent system for a sharper elution band.- After collecting the main fractions, flush the column with a more polar solvent (e.g., 1:1 hexane:ethyl acetate) to check for any remaining product.
Co-elution of Impurities - The polarity of the impurity is too close to the product's polarity.- Use a shallower solvent gradient during elution to improve separation.- Consider using a different solvent system (e.g., dichloromethane/hexane) or a different stationary phase (e.g., alumina).
Product Fails Purity Analysis - Incomplete separation during chromatography.- Contamination during solvent removal.- Repurify the material using a more optimized chromatography protocol.- Ensure all glassware is clean and dry before use.

References

  • Cas 2079-53-0, this compound. LookChem. [Link]

  • 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. National Center for Biotechnology Information (PMC). [Link]

  • Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Cheméo. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Dissolution and Recrystallization Behavior of Li3PS4 in Different Organic Solvents. ACS Publications. [Link]

  • MCAT Organic Chemistry: Column Chromatography. YouTube. [Link]

  • Affinity Chromatography. Cytiva. [Link]

  • Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information (PMC). [Link]

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Application Note & Protocol: Synthesis of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-[4-(Allyloxy)phenyl]ethanone, a valuable intermediate in organic synthesis. The procedure is based on the robust and widely applicable Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the experimental procedure, from reagent preparation to product characterization. Beyond a mere recitation of steps, this note elucidates the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction and Significance

This compound serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive allyl group and a ketone moiety, allows for a diverse range of subsequent chemical transformations. The allyloxy group, for instance, can undergo Claisen rearrangement to introduce functionality at the ortho position of the aromatic ring, a common strategy in the synthesis of complex natural products and their analogs.

The synthesis described herein employs the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers, first developed by Alexander Williamson in 1850.[1][2][3] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[2][3][4] The choice of this method is predicated on its high efficiency, operational simplicity, and the ready availability of starting materials.[2][3]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the reaction of 4-hydroxyacetophenone with allyl bromide in the presence of a base, typically an alkali metal carbonate, in a polar aprotic solvent.[5]

Reaction:

4-Hydroxyacetophenone + Allyl Bromide (in the presence of K2CO3 and Acetone) → this compound + KBr + KHCO3

Mechanism:

The reaction mechanism follows an SN2 pathway and involves two key steps:[3][6]

  • Deprotonation: The weakly acidic phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by the base (potassium carbonate) to form a more nucleophilic phenoxide ion.[7] Potassium carbonate is a suitable base for this purpose.[6][8][9][10]

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of allyl bromide, displacing the bromide ion in a concerted SN2 fashion to form the desired ether product.[3][4]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-Hydroxyacetophenone 4-Hydroxyacetophenone Allyl_Bromide Allyl_Bromide Product This compound Allyl_Bromide->Product Base K2CO3 Phenoxide_Ion Phenoxide_Ion Phenoxide_Ion->Product SN2 Attack Byproducts KBr + KHCO3

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
4-Hydroxyacetophenone≥98%Sigma-Aldrich99-93-4
Allyl bromide99%Sigma-Aldrich106-95-6
Potassium carbonate (K2CO3), anhydrous≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Sodium sulfate (Na2SO4), anhydrousACS GradeVWR7757-82-6
Deionized water--7732-18-5
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel (250 mL)---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (5.0 g, 36.7 mmol).

    • Add anhydrous potassium carbonate (7.6 g, 55.1 mmol, 1.5 equivalents).

    • Add acetone (50 mL).

  • Addition of Allyl Bromide:

    • While stirring the suspension, add allyl bromide (4.7 g, 3.8 mL, 38.6 mmol, 1.05 equivalents) dropwise at room temperature.

    • Rationale: Dropwise addition helps to control any potential exotherm and ensures a steady reaction rate.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 60-65 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

    • Rationale: Heating accelerates the reaction rate by providing the necessary activation energy for the SN2 reaction. Acetone is a suitable polar aprotic solvent for this reaction.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproducts using a Buchner funnel and wash the solid residue with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction and Purification:

    • Dissolve the resulting residue in dichloromethane (50 mL).

    • Transfer the solution to a 250 mL separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The aqueous washes remove water-soluble impurities. Anhydrous sodium sulfate is a neutral drying agent suitable for this compound.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallization (Optional but Recommended):

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/acetone, to yield a crystalline solid.[11][12]

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Amount (g)Amount (mL)Moles (mmol)Equivalents
4-Hydroxyacetophenone136.155.0-36.71.0
Allyl bromide120.994.73.838.61.05
Potassium carbonate138.217.6-55.11.5
Expected Product Yield 176.21 ~5.8 g -~32.9 ~90%

Characterization and Analytical Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum should show characteristic peaks for the allylic protons (a doublet around 4.6 ppm, a multiplet around 6.0 ppm, and two doublets around 5.3 and 5.4 ppm), the aromatic protons (two doublets around 6.9 and 7.9 ppm), and the methyl protons of the acetyl group (a singlet around 2.5 ppm).

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon (around 197 ppm), the aromatic carbons, and the carbons of the allyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) around 1680 cm-1 and characteristic bands for the C-O-C ether linkage around 1250 cm-1 and 1020 cm-1.[13] The absence of a broad O-H stretch (around 3200-3600 cm-1) from the starting material is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (m/z = 176.21).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the experiment.[14][15]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[16][17][18]

  • Reagent-Specific Hazards:

    • Allyl bromide: is a lachrymator, corrosive, toxic, and highly flammable.[14][17][18] Handle with extreme care and avoid inhalation of vapors or contact with skin.[14][15][16] Keep away from heat, sparks, and open flames.[14][16][18]

    • Acetone and Dichloromethane: are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow Visualization

Synthesis_Workflow start Start setup 1. Reaction Setup - 4-Hydroxyacetophenone - K2CO3 - Acetone start->setup add_reagent 2. Add Allyl Bromide (Dropwise) setup->add_reagent reflux 3. Reflux (4-6 hours, ~65°C) add_reagent->reflux workup 4. Work-up - Cool to RT - Filter solids - Concentrate filtrate reflux->workup extraction 5. Extraction & Drying - Dissolve in DCM - Wash with H2O - Dry with Na2SO4 workup->extraction purification 6. Purification - Concentrate - Recrystallize (optional) extraction->purification characterization 7. Characterization - NMR, IR, MS purification->characterization end Pure Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • AMyD. SAFETY DATA SHEET. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis? Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2019). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Molbank, 2019(4), M1094.
  • ResearchGate. (n.d.). Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Retrieved from [Link]

  • Journal of Materials Chemistry A. (2019). Dissolution and Recrystallization Behavior of Li3PS4 in Different Organic Solvents. 7(2), 558-566.
  • PubMed. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 437-443.
  • Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.
  • SpectraBase. 1-(4-Nitrophenyl)ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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Application Notes & Protocols: Strategic Use of 1-[4-(Allyloxy)phenyl]ethanone in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1-[4-(allyloxy)phenyl]ethanone as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the chemical logic underpinning various synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource. We detail field-proven protocols for the synthesis of key intermediates, such as chalcones, and their subsequent conversion into high-value pyrazoles, pyrimidines, and flavones. Each section integrates mechanistic insights with step-by-step methodologies, data presentation, and process visualizations to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of this compound

This compound is a uniquely versatile bifunctional building block in modern organic synthesis. Its structure combines two highly reactive and strategically important moieties:

  • The Acetophenone Core: The ketone functional group and its adjacent aromatic ring serve as a classical handle for condensation reactions, enabling the formation of carbon-carbon bonds essential for building larger molecular frameworks.

  • The Allyl Phenyl Ether Group: The allyloxy substituent is not merely a protecting group. It is a latent reactive handle that can participate in powerful rearrangement and cyclization reactions, most notably the Claisen rearrangement, to introduce functionality at the ortho position of the phenol.

This duality makes it an ideal precursor for constructing a wide array of heterocyclic systems, many of which form the core scaffolds of pharmacologically active compounds used in drug discovery. This guide will focus on its application in synthesizing chalcones as versatile intermediates and their subsequent transformation into pyrazoles and pyrimidines, as well as direct pathways to flavones.

The Gateway Intermediate: Synthesis of (E)-1-[4-(Allyloxy)phenyl]-3-arylprop-2-en-1-ones (Chalcones)

The most common and pivotal initial transformation of this compound is its conversion to a chalcone. Chalcones are α,β-unsaturated ketones that serve as foundational precursors for numerous heterocyclic systems due to their electrophilic double bond and carbonyl group.[1] The Claisen-Schmidt condensation is the most reliable and widely used method for this purpose.[2][3][4]

Mechanistic Insight: The Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation. The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), selectively deprotonates the α-carbon of the this compound. This is because the α-protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The resulting enolate ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone.

G cluster_workflow Claisen-Schmidt Condensation Workflow start 1. Starting Materials - this compound - Aromatic Aldehyde step1 2. Base-Catalyzed Enolate Formation (e.g., KOH in Ethanol) start->step1 Deprotonation of α-carbon step2 3. Nucleophilic Attack on Aldehyde Carbonyl step1->step2 Enolate attacks aldehyde step3 4. Dehydration of Aldol Adduct step2->step3 Elimination of H₂O end 5. Product Isolation - (E)-Allyloxy Chalcone step3->end Formation of stable conjugated system

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Protocol: Synthesis of (E)-1-[4-(Allyloxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one

This protocol provides a robust method for chalcone synthesis that can be adapted for various substituted benzaldehydes.[4][5][6]

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Mortar and Pestle

  • Stir plate and stir bar

  • Beaker, Buchner funnel, filter paper

Procedure:

  • Reagent Preparation: In a 100 mL beaker, dissolve 1.20 g (approx. 21.4 mmol) of KOH in 20 mL of ethanol with gentle stirring. Cool the solution to room temperature.

  • Addition of Ketone: To the ethanolic KOH solution, add 3.0 g (17.0 mmol) of this compound. Stir for 5 minutes.

  • Addition of Aldehyde: Slowly add 2.39 g (17.0 mmol) of 4-chlorobenzaldehyde to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The formation of a thick yellow precipitate indicates product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 150 mL of ice-cold water with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid generously with cold deionized water until the filtrate is neutral (pH ~7). This removes excess KOH.

  • Drying & Purification: Dry the crude product in a desiccator. The product is often of sufficient purity. For higher purity, recrystallize from ethanol.

Expected Results & Data

The yield and melting point will vary depending on the aldehyde used. The protocol is generally high-yielding.

R-Group on BenzaldehydeProduct NameTypical Yield (%)
-H(E)-1-[4-(allyloxy)phenyl]-3-phenylprop-2-en-1-one85-95%
4-Cl(E)-1-[4-(allyloxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one90-98%
4-OCH₃(E)-1-[4-(allyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one80-90%
4-NO₂(E)-1-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)prop-2-en-1-one92-99%

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry.[7] The α,β-unsaturated ketone system of chalcones is an ideal precursor for pyrazole synthesis through condensation with hydrazine derivatives.[2][8]

Mechanistic Insight

The reaction begins with a nucleophilic attack (Michael addition) by one nitrogen of the hydrazine onto the β-carbon of the chalcone's conjugated system. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate leads to the stable, aromatic pyrazole ring.

G cluster_workflow Chalcone to Pyrazole Synthesis Workflow start 1. Allyloxy Chalcone + Hydrazine Hydrate step1 2. Michael Addition of Hydrazine to C=C start->step1 In acetic acid or ethanol step2 3. Intramolecular Cyclization (N attacks C=O) step1->step2 Formation of pyrazoline intermediate step3 4. Dehydration & Aromatization step2->step3 Elimination of H₂O end 5. Pyrazole Product step3->end

Caption: Synthetic pathway from chalcones to pyrazoles.

Protocol: Synthesis of 5-(4-Chlorophenyl)-3-[4-(allyloxy)phenyl]-1H-pyrazole

Materials:

  • (E)-1-[4-(Allyloxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one (from Sec 2.2)

  • Hydrazine Hydrate (80% solution)

  • Glacial Acetic Acid

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 g (6.7 mmol) of the chalcone in 30 mL of glacial acetic acid.

  • Addition of Reagent: To this solution, add 0.84 mL (13.4 mmol, 2 equivalents) of hydrazine hydrate.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 118°C) for 6-8 hours.

  • Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water to remove residual acetic acid.

  • Drying & Purification: Dry the crude product. Recrystallize from ethanol to obtain the pure pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered aromatic heterocycles that are core components of nucleic acids and numerous pharmaceuticals.[9] They can be efficiently synthesized from chalcones by reacting them with compounds containing an N-C-N fragment, such as guanidine or urea.[10]

Mechanistic Insight

This synthesis is a multi-step, one-pot reaction. It typically involves a Michael addition of the N-C-N reagent to the chalcone, followed by intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyrimidine ring. The base (e.g., sodium ethoxide) facilitates both the initial addition and the final aromatization steps.

Protocol: Synthesis of 2-Amino-6-[4-(allyloxy)phenyl]-4-(4-chlorophenyl)pyrimidine

Materials:

  • (E)-1-[4-(Allyloxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one (from Sec 2.2)

  • Guanidine Hydrochloride

  • Sodium Ethoxide (or freshly prepared from sodium in absolute ethanol)

  • Absolute Ethanol

  • Standard reflux apparatus

Procedure:

  • Base Preparation (if needed): Prepare a solution of sodium ethoxide by carefully dissolving 0.31 g (13.4 mmol) of sodium metal in 40 mL of absolute ethanol under an inert atmosphere.

  • Addition of Reagents: To the sodium ethoxide solution, add 1.28 g (13.4 mmol) of guanidine hydrochloride, followed by 2.0 g (6.7 mmol) of the chalcone.

  • Reaction: Heat the mixture under reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with water and dry thoroughly. Recrystallization from an appropriate solvent like ethanol or an ethanol/DMF mixture yields the pure pyrimidine product.

Direct Synthesis of Flavones

Flavones are a class of flavonoids based on the 2-phenylchromen-4-one backbone and are known for their antioxidant properties.[11][12] The allyl group in this compound provides a unique opportunity for flavone synthesis via a Claisen rearrangement, a powerful[13][13]-sigmatropic rearrangement.[13][14][15]

Mechanistic Insight: The Aromatic Claisen Rearrangement

When an allyl phenyl ether is heated, the allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring in a concerted, pericyclic reaction.[16] This process forms a 2-allyl-4-hydroxyacetophenone intermediate. This intermediate is crucial because it now has the necessary substitution pattern—a hydroxyl group ortho to the acetyl group—required for cyclization into the chromenone core of a flavone. The subsequent steps typically involve reaction with a benzoyl derivative followed by acid-catalyzed cyclization (Baker-Venkataraman rearrangement) or oxidative cyclization of a chalcone derived from this rearranged intermediate.[11]

G cluster_workflow Claisen Rearrangement for Flavone Precursor Synthesis start 1. This compound step1 2. Thermal Rearrangement (High Temperature, >180°C) start->step1 Heating neat or in high-boiling solvent step2 3. [3,3]-Sigmatropic Shift step1->step2 Concerted pericyclic reaction end 4. Product 1-[2-allyl-4-hydroxyphenyl]ethanone step2->end Tautomerization to phenol

Caption: Claisen rearrangement to form the key flavone precursor.

Protocol: Synthesis of 1-[2-Allyl-4-hydroxyphenyl]ethanone

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-Diethylaniline or Dowtherm A)

  • Standard reflux apparatus with a high-temperature thermometer

Procedure:

  • Setup: Place 5.0 g (28.4 mmol) of this compound in a round-bottom flask. For thermal stability, it can be heated neat or in a minimal amount of a high-boiling solvent like N,N-diethylaniline (10 mL).

  • Reaction: Heat the mixture to 190-210°C under an inert atmosphere (e.g., Nitrogen or Argon) for 3-5 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture. If a solvent was used, it can be removed under reduced pressure (vacuum distillation).

  • Purification: The crude product is often a dark oil. It can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the rearranged product.

Note: From this rearranged intermediate, the flavone can be synthesized via established methods such as the Algar-Flynn-Oyamada reaction or by first forming the corresponding chalcone and then performing an oxidative cyclization.[1][17]

Conclusion

This compound has proven to be a remarkably effective and versatile substrate for the synthesis of complex heterocyclic molecules. The protocols and mechanistic discussions provided herein demonstrate its utility in a logical, stepwise fashion. By first leveraging the acetophenone moiety for Claisen-Schmidt condensations, a library of chalcone intermediates can be generated. These intermediates are readily converted into medicinally relevant pyrazole and pyrimidine scaffolds. Concurrently, the allyloxy group can be strategically employed in a Claisen rearrangement to unlock efficient pathways to the flavone core. This strategic application of a single, readily available starting material underscores its importance for professionals in synthetic chemistry and drug development.

References

  • Farooq, S., & Ngaini, Z. (n.d.). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13).
  • (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
  • (n.d.). Claisen Rearrangement. SynArchive.
  • (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.
  • (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing.
  • (n.d.). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. PubMed.
  • (n.d.). Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. mediaTUM.
  • (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Kshatriya, R. H., et al. (n.d.). Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar.
  • (n.d.). Claisen Rearrangement. Organic Chemistry Portal.
  • (n.d.). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds.
  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.
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  • (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
  • (n.d.). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization.
  • (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
  • (n.d.). SYNTHESIS OF CHALCONES. Jetir.Org.
  • (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-[4-(Allyloxy)phenyl]ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-(Allyloxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common yet nuanced reaction. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-hydroxyacetophenone attacks an allyl halide. While seemingly straightforward, optimizing this SN2 reaction requires careful consideration of several parameters to maximize yield and minimize side reactions.[1][4]

Reaction Overview: The Williamson Ether Synthesis

The fundamental transformation for synthesizing this compound involves the deprotonation of 4-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride).[1]

Williamson Ether Synthesis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide Ion Phenoxide Ion 4-Hydroxyacetophenone->Phenoxide Ion + Base - H₂O or Conjugate Acid Base Base Product This compound Phenoxide Ion->Product + Allyl Halide (SN2 attack) Allyl Halide Allyl Halide Allyl Halide->Product Salt Salt Byproduct

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can be attributed to several factors, often related to incomplete reaction or the prevalence of side reactions.[1][5] Here’s a breakdown of potential culprits and their solutions:

Possible Cause 1: Incomplete Deprotonation of 4-Hydroxyacetophenone

  • Explanation: The formation of the phenoxide ion is the critical first step. If the base used is not strong enough to fully deprotonate the starting phenol, the concentration of the active nucleophile will be low, leading to an incomplete reaction.[5]

  • Solution:

    • Evaluate Base Strength: Ensure the base is sufficiently strong to deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to drive the deprotonation to completion.[5][6] For particularly stubborn reactions, very strong bases like sodium hydride (NaH) can be used, though with increased risk of side reactions.[4][5]

    • Ensure Stoichiometry: Use at least one full equivalent of the base. A slight excess (1.1-1.2 equivalents) can help ensure complete deprotonation.

Possible Cause 2: Competing Side Reactions

  • Explanation: The Williamson ether synthesis can be plagued by competing elimination (E2) reactions, especially with more sterically hindered alkyl halides.[1][4] Additionally, the phenoxide ion is an ambident nucleophile, meaning it can also react through its aromatic ring (C-alkylation), leading to undesired byproducts.[7]

  • Solution:

    • Favor SN2 over E2: Use a primary alkyl halide like allyl bromide or allyl chloride. Secondary and tertiary alkyl halides are more prone to elimination.[4][8]

    • Promote O-Alkylation over C-Alkylation: The choice of solvent is critical here. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation of the phenoxide, leaving a more "naked" and reactive oxygen anion, which favors O-alkylation.[7] Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and promoting C-alkylation.[7]

Possible Cause 3: Suboptimal Reaction Conditions

  • Explanation: Reaction time and temperature play a significant role. Insufficient time or temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[1]

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.[9][10] This will help you determine the optimal reaction time.

    • Temperature Optimization: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][2] Start at a lower temperature (e.g., 60 °C) and gradually increase if the reaction is sluggish. Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[1][5]

ParameterRecommendation for High YieldRationale
Base K₂CO₃, NaOH, or KOH (1.1-1.2 eq.)Ensures complete formation of the phenoxide nucleophile.[5][6]
Alkyl Halide Allyl bromide or Allyl chloride (primary)Minimizes competing E2 elimination reactions.[4][8]
Solvent DMF, Acetonitrile, or DMSOPolar aprotic solvents enhance the nucleophilicity of the phenoxide.[7]
Temperature 50-100 °C (monitor with TLC)Balances reaction rate with the minimization of side reactions.[1][2]
Reaction Time 1-8 hours (monitor with TLC)Ensures the reaction proceeds to completion without degradation.[1]
Q2: I'm observing multiple spots on my TLC plate, making purification difficult. What are these byproducts and how can I avoid them?

The presence of multiple spots on a TLC plate is a clear indicator of side reactions. Here are the most common culprits and strategies to mitigate their formation:

Byproduct 1: C-Alkylated Product

  • Identification: A product where the allyl group is attached to the aromatic ring of the acetophenone.

  • Causality: As an ambident nucleophile, the phenoxide can react at the oxygen (O-alkylation) or the ring (C-alkylation).[7] Protic solvents and certain counter-ions can favor C-alkylation.[7]

  • Mitigation Strategy:

    • Solvent Choice: Strictly use polar aprotic solvents like DMF or acetonitrile.[7] These solvents do not strongly solvate the oxygen anion, making it more available for nucleophilic attack.

    • Phase Transfer Catalysis: In some cases, using a phase transfer catalyst (PTC) like tetrabutylammonium bromide can enhance the solubility and reactivity of the phenoxide in the organic phase, promoting O-alkylation.[1][11]

Byproduct 2: Product of Allyl Halide Elimination

  • Identification: Propadiene or related elimination products from the allyl halide.

  • Causality: The phenoxide is also a base and can induce an E2 elimination reaction with the allyl halide. This is more likely at higher temperatures.

  • Mitigation Strategy:

    • Temperature Control: Avoid excessively high reaction temperatures. Use TLC to find the lowest effective temperature for the reaction.

    • Choice of Leaving Group: Allyl bromide is generally more reactive than allyl chloride and may allow for lower reaction temperatures, thus reducing the likelihood of elimination.

Troubleshooting_Byproducts cluster_causes Potential Causes cluster_solutions Solutions start Multiple Spots on TLC cause1 C-Alkylation Phenoxide acts as ambident nucleophile start->cause1 cause2 Elimination (E2) Phenoxide acts as a base start->cause2 sol1 Use Polar Aprotic Solvent (DMF, Acetonitrile) Promotes O-alkylation cause1->sol1 sol3 Consider Phase Transfer Catalyst Enhances O-alkylation cause1->sol3 sol2 Optimize Temperature Avoid excessive heat cause2->sol2

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Q3: The reaction seems to have stalled; my starting material is not being consumed. What should I do?

A stalled reaction is often due to an issue with one of the reagents or a failure to achieve the necessary reaction conditions.

Troubleshooting Steps for a Stalled Reaction:

  • Verify Reagent Quality:

    • Base: Ensure your base has not been deactivated by absorbing moisture from the air. Use freshly opened or properly stored base.

    • Allyl Halide: Allyl halides can degrade over time. It is advisable to use freshly distilled or purchased allyl halide.

    • Solvent: Ensure your solvent is anhydrous, especially if using a moisture-sensitive base like NaH.

  • Re-evaluate Reaction Temperature:

    • If you are running the reaction at a low temperature, gradually increase it while monitoring via TLC. A modest increase in temperature can significantly increase the reaction rate.[1]

  • Consider a Catalyst:

    • If using a less reactive alkyl halide (like allyl chloride), the addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can accelerate the reaction via the Finkelstein reaction, which generates the more reactive allyl iodide in situ.[1]

    • As mentioned, a phase transfer catalyst can also improve reaction rates by facilitating the transfer of the phenoxide to the organic phase.[1][12]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 4-Hydroxyacetophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Allyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol Utilizing Phase Transfer Catalysis

This protocol is an alternative for potentially improving reaction efficiency.

Materials:

  • Same as the standard protocol, with the addition of Tetrabutylammonium bromide (TBAB).

Procedure:

  • Follow steps 1 and 2 of the standard protocol.

  • Add a catalytic amount of TBAB (e.g., 0.1 eq.) to the mixture.

  • Proceed with steps 3-9 of the standard protocol. The reaction may proceed at a lower temperature or in a shorter time.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 22, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]

  • Phase transfer catalysis | PPTX - Slideshare. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). Retrieved January 22, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - Sci-Hub. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson ether synthesis - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis - UCF CHM2210 Chapter13.2 - YouTube. (2025, November 14). Retrieved January 22, 2026, from [Link]

  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols - Beilstein Archives. (n.d.). Retrieved January 22, 2026, from [Link]

  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025, February 27). Retrieved January 22, 2026, from [Link]

  • 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

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Technical Support Center: Purification of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-[4-(Allyloxy)phenyl]ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile ketone intermediate[1][2][3]. We understand that obtaining this compound in high purity is critical for the success of subsequent synthetic steps and biological assays. This guide provides in-depth, field-tested answers to common and complex purification issues.

Compound Profile & Physical Properties

A thorough understanding of the physical properties of this compound is the foundation of any successful purification strategy. Its low melting point presents a unique set of challenges, often placing it in a difficult physical state between a solid and a liquid at ambient laboratory temperatures.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂LookChem[1]
Molecular Weight 176.22 g/mol LookChem[1]
Melting Point ~20 °CChemicalBook[4]
Boiling Point 137 °C (at 7 Torr)ChemicalBook[4]
287.6 °C (at 760 mmHg)LookChem[1]
Density 1.075 g/cm³ChemicalBook[4]
Appearance Off-white to yellowish low-melting solid or oil-

Part 1: Initial Purity Assessment & Impurity Identification

This section addresses the critical first steps: evaluating the crude product and identifying likely contaminants.

FAQ 1: How do I get a quick and reliable assessment of my crude product's purity?

Answer: Thin Layer Chromatography (TLC) is the most efficient and informative initial step. It provides a qualitative snapshot of the number of components in your crude mixture, which is essential for planning your purification strategy.[5][6]

Recommended TLC Protocol:

  • Plate: Use standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Eluent (Mobile Phase): A mixture of Hexane and Ethyl Acetate is ideal. Start with a ratio of 80:20 (Hexane:EtOAc) . This system provides good resolution for moderately polar compounds like yours.

  • Visualization:

    • UV Light (254 nm): As an aromatic ketone, the product and many likely impurities are UV-active and will appear as dark spots.

    • Staining: After UV visualization, a chemical stain is required to see non-UV-active impurities.

      • Dinitrophenylhydrazine (DNP) Stain: This stain is highly specific for aldehydes and ketones, which will appear as orange/red spots immediately at room temperature.[5] This is excellent for confirming your product's spot.

      • Phosphomolybdic Acid (PMA) Stain: A general-purpose stain that visualizes most organic compounds as blue-green spots upon heating.

FAQ 2: My TLC shows multiple spots. What are the most common impurities I should expect?

Answer: The impurities in your sample are almost always related to the synthetic route. This compound is typically synthesized via a Williamson ether synthesis from 4-hydroxyacetophenone and an allyl halide.

Common Impurities & Their TLC Behavior (80:20 Hexane:EtOAc):

  • Unreacted 4-Hydroxyacetophenone: This is the most common impurity. Due to its free phenolic hydroxyl group, it is significantly more polar than the desired product.

    • Expected Rf: Very low (e.g., <0.2). It will stick close to the baseline.

  • Unreacted Allyl Bromide/Chloride: These are highly volatile and non-polar.

    • Expected Rf: Very high (close to the solvent front). Often evaporates from the plate and may not be seen.

  • Solvent from Reaction/Workup: Residual solvents like DMF, acetone, or ethyl acetate will not be visible on TLC unless they react with the stain.

The key to a successful purification is the large polarity difference between the desired ether product and the starting phenol.

Part 2: Selecting the Right Purification Strategy

The physical properties of your compound (a low-melting solid) and the nature of its impurities dictate the best purification method. The following decision workflow can guide your choice.

G cluster_purification Purification Options start Crude Product This compound tlc Assess Purity via TLC (80:20 Hexane:EtOAc) start->tlc decision Multiple Spots Visible? tlc->decision col_chrom Primary Method: Flash Column Chromatography decision->col_chrom Yes (High Impurity Load or Oily Product) recryst Secondary Method: Recrystallization decision->recryst Yes (Low Impurity Load & Crystalline Product) pure Purity >98%? Characterize (NMR, etc.) decision->pure No (Single Spot) col_chrom->pure note Note: Column chromatography is the most versatile and recommended starting point. col_chrom->note recryst->pure distill Alternative for Scale-Up: Vacuum Distillation distill->pure

Caption: Decision workflow for selecting a purification method.

Comparative Analysis of Purification Techniques
TechniquePrimary ApplicationProsCons
Flash Column Chromatography Primary purification of crude reaction mixtures, especially oils or complex mixtures.Excellent separation of compounds with different polarities[7]; handles oily products well; highly versatile.Can be time-consuming; requires significant solvent volumes; risk of product decomposition on acidic silica.
Recrystallization Final polishing step for solids to achieve high purity; removal of minor impurities.Cost-effective; simple setup; can yield very high purity material.[8]Ineffective for oils; risk of "oiling out"[9]; not suitable for separating impurities with similar solubility.
Vacuum Distillation Purification of thermally stable liquids or low-melting solids on a larger scale.Excellent for removing non-volatile impurities; scalable.Requires thermal stability; not effective for separating compounds with close boiling points.[10]

Part 3: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols and solutions to common problems encountered during purification.

Guide 1: Flash Column Chromatography

This is the most robust method for purifying this compound, as it effectively removes the polar 4-hydroxyacetophenone impurity.

Q: What is a reliable, step-by-step protocol for column chromatography?

A: Detailed Protocol for Flash Column Chromatography: [11][12]

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a 20-50:1 ratio of silica to crude product is typical).

    • Prepare a slurry of silica gel (230-400 mesh) in 100% hexane and pour it into the column.

    • Use air pressure to pack the column evenly, ensuring no cracks or channels form. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder ("dry loading"). This prevents band broadening and improves separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 95:5 (Hexane:Ethyl Acetate) .

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is:

      • 95:5 (Hexane:EtOAc) for 2 column volumes (CVs)

      • 90:10 for 5 CVs

      • 80:20 for 5 CVs

    • The desired product, this compound, will elute before the highly polar 4-hydroxyacetophenone impurity.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC using the same eluent system as for the initial assessment (e.g., 80:20 Hexane:EtOAc).

    • Combine the fractions that contain the pure product (single spot by TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

Guide 2: Recrystallization

Due to the compound's low melting point (~20 °C), standard recrystallization can be challenging. This technique is best used if your crude product is already a solid and TLC shows only minor impurities.

Q: My product "oiled out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" is a common problem with low-melting-point solids. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Here is a protocol designed to prevent this.

Recommended Mixed-Solvent Recrystallization Protocol: [8]

  • Solvent Selection: A mixed-solvent system is required. You need one solvent in which the compound is soluble (e.g., Ethanol, Acetone) and a "non-solvent" or "anti-solvent" in which it is poorly soluble (e.g., Water, Hexane). An Ethanol/Water system is a good starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.[8]

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.

  • Inducing Crystallization:

    • While the solution is still hot, add water dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.[8]

  • Cooling (The Critical Step):

    • Do NOT place the flask directly in an ice bath. This rapid cooling is the primary cause of oiling out.

    • Allow the flask to cool slowly and undisturbed to room temperature.

    • Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours.

    • If crystals still haven't formed, transfer to a freezer (-20 °C). Slow, stepwise cooling is paramount.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio).

    • Dry the crystals under vacuum.

References

  • PubChem. Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4).[Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.[Link]

  • SIELC. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column.[Link]

  • Google Patents.CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • SciSpace. Chemical Studies on Lichens. 4. Thin Layer Chromatography of Lichen Substances.[Link]

  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.[Link]

  • LookChem. Cas 2079-53-0, this compound.[Link]

  • ACS Publications. Dissolution and Recrystallization Behavior of Li3PS4 in Different Organic Solvents.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).[Link]

  • LookChem. Cas 71815-31-1, 1-(4-(p-Tolyloxy)phenyl)ethanone.[Link]

  • University of Alberta. Column chromatography.[Link]

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Technical Support Center: Optimizing the Synthesis of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-(allyloxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this common yet nuanced Williamson ether synthesis. Our goal is to empower you with the scientific rationale behind the experimental steps to improve your yield and purity.

Synthesis Overview: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxyacetophenone and allyl bromide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage.[1][2]

Reaction Scheme:
4-Hydroxyacetophenone + Allyl Bromide --(Base, Solvent)--> this compound

Troubleshooting Guide: From Low Yields to Impurities

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the probable cause and a scientifically grounded solution.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yields in this synthesis can stem from several factors, primarily related to incomplete reaction, side reactions, or suboptimal conditions.

  • Incomplete Deprotonation: The first step, the deprotonation of 4-hydroxyacetophenone, is critical. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base. For this synthesis, a moderately strong base like anhydrous potassium carbonate (K₂CO₃) is often sufficient and is less likely to cause side reactions with the ketone functionality compared to stronger bases like sodium hydride (NaH).[3] Ensure the K₂CO₃ is finely powdered to maximize its surface area and reactivity.

  • Competing Elimination Reaction (E2): While allyl bromide is a primary halide and less prone to elimination, high temperatures can favor the E2 pathway, leading to the formation of allene and propene gas from allyl bromide.[4]

    • Solution: Maintain a moderate reaction temperature. A typical range for this synthesis is 50-60°C.[5] Avoid excessive heating, as this will significantly increase the rate of elimination.

  • Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][4] This results in the formation of 1-(2-allyl-4-hydroxyphenyl)ethanone as a byproduct.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like acetone or dimethylformamide (DMF) generally favor O-alkylation.[4] Phase-transfer catalysis can also be employed to enhance O-alkylation selectivity.[3]

  • Moisture in the Reaction: The presence of water can hydrolyze the allyl bromide and deactivate the phenoxide, leading to lower yields.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[5]

Question 2: My TLC plate shows multiple spots close to the product spot. What are they and how can I get rid of them?

Answer: The presence of multiple spots on your TLC plate indicates impurities. For this reaction, the most common culprits are unreacted starting material and the C-alkylated byproduct.

  • Identifying the Spots:

    • 4-Hydroxyacetophenone (Starting Material): Being a phenol, it is more polar than the product and will have a lower Rf value.

    • This compound (Product): This is your target compound.

    • 1-(2-Allyl-4-hydroxyphenyl)ethanone (C-alkylated byproduct): This isomer will likely have an Rf value very close to your product, making separation challenging.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the product from the starting material and the C-alkylated byproduct. A silica gel column is typically used.

      • Eluent System: A gradient elution is often effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point would be a 9:1 or 8:2 mixture of hexane:ethyl acetate. The less polar product will elute before the more polar starting material. The C-alkylated byproduct, if present, may co-elute or elute very close to the product, requiring careful fractionation and analysis of the collected fractions by TLC.

    • Recrystallization: If the crude product is a solid and the amount of impurity is small, recrystallization can be an effective final purification step.

      • Solvent System: A mixed solvent system is often required. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone) and then add a solvent in which it is less soluble (e.g., water, hexane) until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best base for this synthesis?

A1: Anhydrous potassium carbonate (K₂CO₃) is a good choice as it is effective at deprotonating the phenol without being overly harsh, which could lead to side reactions involving the ketone group. It is also inexpensive and easy to handle.

Q2: Which solvent should I use?

A2: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the phenoxide. Acetone and dimethylformamide (DMF) are commonly used and effective solvents for this synthesis.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the best way to monitor the reaction. Spot the reaction mixture alongside the starting material (4-hydroxyacetophenone). The reaction is complete when the starting material spot has disappeared and a new, less polar spot (the product) has appeared.

Q4: What are the safety precautions I should take?

A4:

  • Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[6]

  • Potassium carbonate can cause skin and eye irritation. Avoid inhaling the dust and wear appropriate PPE.[7]

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
4-Hydroxyacetophenone136.155.00 g0.03671.0
Anhydrous Potassium Carbonate138.217.61 g0.05511.5
Allyl Bromide120.985.33 g (4.4 mL)0.04411.2
Acetone (anhydrous)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (5.00 g, 0.0367 mol) and anhydrous potassium carbonate (7.61 g, 0.0551 mol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (4.4 mL, 0.0441 mol) to the reaction mixture dropwise over 5 minutes.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-hydroxyacetophenone spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis Start 4-Hydroxyacetophenone + Base (K₂CO₃) Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack AllylBromide Allyl Bromide AllylBromide->TransitionState Product This compound TransitionState->Product Ether Formation Byproduct KBr TransitionState->Byproduct Leaving Group Departure

Figure 1. The SN2 mechanism of the Williamson ether synthesis.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze Crude by TLC Start->CheckTLC UnreactedSM Unreacted Starting Material Present? CheckTLC->UnreactedSM MultipleSpots Multiple Product Spots? UnreactedSM->MultipleSpots No OptimizeBase Optimize Base/Reaction Time UnreactedSM->OptimizeBase Yes CAlkylation C-Alkylation Likely MultipleSpots->CAlkylation Yes PurifyColumn Purify by Column Chromatography MultipleSpots->PurifyColumn No CheckConditions Check for Moisture/Temperature OptimizeBase->CheckConditions CAlkylation->PurifyColumn Recrystallize Consider Recrystallization PurifyColumn->Recrystallize End Pure Product Recrystallize->End

Sources

Side reactions of 1-[4-(Allyloxy)phenyl]ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(Allyloxy)phenyl]ethanone

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions of this compound under acidic conditions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to anticipate and manage these chemical transformations effectively.

Frequently Asked Questions (FAQs)

Q1: I treated this compound with a Lewis or Brønsted acid, and my primary product is an isomer, 1-[3-allyl-4-hydroxyphenyl]ethanone. What is happening?

A1: You are observing the Claisen rearrangement , a well-documented and often dominant reaction pathway for allyl aryl ethers.[1][2] This is a thermally or acid-catalyzed[3][3]-sigmatropic rearrangement.[1][3] The reaction proceeds through a concerted, cyclic transition state where the allyl group migrates from the ether oxygen to the ortho position on the aromatic ring.[1][4] The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol, providing a strong thermodynamic driving force for the reaction.[2][5]

The acetyl group at the para position is an electron-withdrawing group, which can influence the electronic properties of the ring, but the rearrangement is a classic pericyclic reaction primarily governed by orbital symmetry and thermodynamics.[4]

Claisen_Rearrangement Figure 1: Claisen Rearrangement Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start This compound Intermediate Cyclohexadienone Intermediate Start->Intermediate [3,3]-Sigmatropic Shift (Heat or Acid Catalyst) Product 1-[3-Allyl-4-hydroxyphenyl]ethanone Intermediate->Product Tautomerization (Aromatization) Ether_Cleavage Figure 2: Acid-Catalyzed O-Deallylation cluster_start_cleavage Starting Material cluster_protonated Protonation cluster_products_cleavage Products Start_Cleavage This compound Protonated Protonated Ether Start_Cleavage->Protonated Protonation (H+) Phenol 4-Hydroxyacetophenone Protonated->Phenol Cleavage (SN1/SN2) Allyl_Cation Allyl Cation (+ byproduct) Protonated->Allyl_Cation Cleavage (SN1/SN2)

Caption: Figure 2: Acid-Catalyzed O-Deallylation

Q3: How can I control the reaction to favor or suppress the Claisen rearrangement?

A3: Controlling the outcome depends heavily on your reaction conditions. The Claisen rearrangement is often favored by heat, while ether cleavage can be promoted by strong acids and nucleophiles.

  • To Promote Claisen Rearrangement:

    • Temperature: This is the primary lever. The rearrangement is often performed at elevated temperatures (typically >180-200 °C) in a high-boiling, non-polar solvent. [6] * Lewis Acids: Certain Lewis acids can catalyze the rearrangement at lower temperatures.

    • Solvent: Polar solvents can increase the reaction rate. [4]

  • To Suppress Claisen Rearrangement and Favor Other Reactions:

    • Low Temperature: Keep the reaction temperature as low as possible to disfavor the kinetically controlled rearrangement.

    • Choice of Acid: If your goal is a reaction elsewhere on the molecule (e.g., hydrolysis of a different functional group), use conditions known to be mild for ethers. For O-deallylation specifically, strong protonating acids like HBr or HI are effective. [7][8]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound under acidic conditions.

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion of Starting Material 1. Insufficient temperature for Claisen rearrangement. 2. Acid catalyst is too weak or concentration is too low. 3. Reaction time is too short.1. Gradually increase the reaction temperature, monitoring by TLC. For thermal rearrangement, temperatures of 180-220°C may be necessary. [6] 2. If acid-catalyzed, consider a stronger Lewis acid (e.g., BCl₃, AlCl₃) or Brønsted acid. [3] 3. Extend the reaction time, taking aliquots periodically to check for progress via TLC or LC-MS.
Formation of a Dark, Tarry Mixture (Polymerization) 1. Excessively harsh acidic conditions. 2. High reaction temperature leading to decomposition. 3. The allyl group or resulting phenol is polymerizing.1. Reduce the concentration of the acid or switch to a milder catalyst. 2. Lower the reaction temperature and increase the reaction time. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Desired Product is Contaminated with 4-Hydroxyacetophenone The reaction conditions are promoting O-deallylation alongside or instead of the desired reaction.1. Avoid using strong hydrohalic acids (HBr, HI) if deallylation is not desired. [7] 2. Reduce the amount of water in the reaction mixture. 3. Lower the reaction temperature. Ether cleavage is often more favorable at lower temperatures than thermal rearrangement.

Experimental Protocols

Protocol 1: Selective Claisen Rearrangement

This protocol aims to maximize the yield of the rearranged product, 1-[3-allyl-4-hydroxyphenyl]ethanone.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as N,N-diethylaniline or diphenyl ether.

  • Reaction: Heat the mixture to 190-210°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product, being a phenol, will be more polar than the starting ether.

  • Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash with 1M HCl to remove the solvent. Extract the organic layer with 1M NaOH.

  • Purification: Acidify the aqueous NaOH layer with concentrated HCl until pH ~2. The phenolic product will precipitate or can be extracted with ethyl acetate. The crude product can be further purified by flash column chromatography on silica gel. [9]

Protocol 2: Selective O-Deallylation (Ether Cleavage)

This protocol aims to selectively cleave the allyl ether to yield 4-hydroxyacetophenone.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a strong acid such as 48% HBr (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product, 4-hydroxyacetophenone, is a known compound, and its spot can be compared to a standard.

  • Workup: Quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.

Caption: Figure 3: Logical workflow for product selection.

References

  • Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • Nawghare, B. R., et al. (n.d.). CHEMOSELECTIVE METAL FREE DEALLYLATION OF α-ALLYL-PHENYL-CARBOXYLIC ESTERS UNDER REDUCTION. Semantic Scholar. Retrieved from [Link]

  • Bartleby. (n.d.). Allyl Phenyl Ether Synthesis Lab Report. Retrieved from [Link]

  • Baran, P. (n.d.). The Claisen Rearrangement. Scripps Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Lahti, M., & Rissanen, K. (2005). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Nawghare, B. R., et al. (2015). Chemoselective metal free deallylation of α-allyl-phenyl-carboxylic esters under reduction condition. ResearchGate. Retrieved from [Link]

  • Loder, D. J. (1940). U.S. Patent No. 2,205,184. Google Patents.
  • Organic Syntheses Procedure. (n.d.). Visible-Light-Promoted C–S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

  • Ma, J., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Rearrangement Practice Problems. Retrieved from [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Tarbell, D. S. (2011). The Claisen Rearrangement. Organic Reactions. Retrieved from [Link]

  • Al-Hiari, Y. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • jOeCHEM. (2020, April 11). Claisen Rearrangements Explained [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.4 Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Ma, J., et al. (2011). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o589. Retrieved from [Link]

Sources

Side reactions of 1-[4-(Allyloxy)phenyl]ethanone under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-[4-(allyloxy)phenyl]ethanone. As a Senior Application Scientist, I've compiled this resource to help you troubleshoot and understand the common side reactions this compound can undergo in the presence of a base, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Identifying Unexpected Products

This section addresses the most common issues encountered when this compound is subjected to basic conditions.

Q1: My reaction produced an isomer with the allyl group attached directly to the aromatic ring next to the hydroxyl group. What is this product and why did it form?

Answer: You have likely observed the product of a Claisen rearrangement , a well-documented and often unavoidable side reaction for aryl allyl ethers.[1][2]

  • What it is: The Claisen rearrangement is a thermally induced, intramolecular[1][1]-sigmatropic rearrangement.[3][4] In this process, the allyl group migrates from the phenolic oxygen to an ortho-position on the aromatic ring. The initial rearrangement product is a non-aromatic dienone, which then rapidly tautomerizes to the more stable phenolic product, 1-[2-allyl-4-hydroxyphenyl]ethanone.[2][4]

  • Causality: This reaction is primarily driven by heat.[5] While it can occur without a catalyst, bases can sometimes facilitate the subsequent tautomerization step. If your reaction conditions involve heating above 150°C, the Claisen rearrangement becomes highly probable.[4]

View Reaction Mechanism

Caption: Mechanism of the aromatic Claisen rearrangement.

Q2: My primary isolated product is 4'-hydroxyacetophenone. The entire allyl group has been cleaved. What causes this O-deallylation?

Answer: The loss of the allyl group to form 4'-hydroxyacetophenone is a result of O-deallylation . This process is typically facilitated by the base in your reaction medium, often through a two-step isomerization-hydrolysis mechanism.

  • What it is: The allyl ether is cleaved, yielding the parent phenol and a volatile allyl-derived byproduct.

  • Causality:

    • Base-Catalyzed Isomerization: The base abstracts a proton from the carbon adjacent to the ether oxygen, leading to an equilibrium with the more thermodynamically stable internal olefin, a prop-1-enyl ether.

    • Hydrolysis: This resulting enol ether is highly susceptible to hydrolysis under basic (or acidic workup) conditions, cleaving the O-C bond to reveal the stable phenoxide, which upon workup gives 4'-hydroxyacetophenone.[6][7]

This pathway can be accelerated by trace transition metal impurities, which can catalyze the initial isomerization.[8]

View Reaction Mechanism

Caption: Primary pathway for base-mediated O-deallylation.

Troubleshooting Guide: Prevention and Control of Side Reactions

This section provides actionable protocols and experimental considerations to mitigate the side reactions detailed above.

Q3: How can I design my experiment to minimize both the Claisen rearrangement and O-deallylation?

Answer: Controlling these side reactions requires careful selection of reaction parameters. The key is to use the mildest conditions possible that still allow for your desired transformation to occur.

Issue / Side ProductProbable CauseRecommended Solution
Claisen Product (1-[2-Allyl-4-hydroxyphenyl]ethanone)High reaction temperature (>150°C).[5]Temperature Control: Maintain reaction temperature below 100°C if the primary reaction allows. Explore alternative energy sources like microwave irradiation which can sometimes favor different pathways.
O-deallylation (4'-Hydroxyacetophenone)Strong base (e.g., NaOH, KOH, NaH).Prolonged reaction time.Trace metal contamination.[8]Base Selection: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Purity: Use high-purity, degassed solvents and acid-wash glassware to remove metal residues.
Complex Mixture / Degradation Combination of high temperature and strong base.Systematic Optimization: Begin with the mildest conditions (e.g., K₂CO₃ in acetone or acetonitrile at room temperature) and only increase temperature or base strength incrementally if no reaction occurs.
Experimental Protocol: General Procedure for Base-Mediated Reactions

This protocol provides a validated starting point for reactions involving this compound where the stability of the allyl ether is critical.

Protocol: Minimizing Side Reactions
  • Glassware Preparation:

    • Ensure all glassware is scrupulously clean. If metal-catalyzed deallylation is a concern, consider washing with a dilute acid (e.g., 1M HCl), followed by deionized water and acetone rinses, then oven-drying.

  • Reagent and Solvent Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a mild base, such as potassium carbonate (1.5 - 2.0 eq).[7]

    • Add an appropriate anhydrous solvent (e.g., Acetone, Acetonitrile).

    • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction Execution:

    • If your reaction involves an electrophile (e.g., an alkyl halide), add it to the stirred mixture.

    • Maintain the reaction at a controlled temperature, starting at room temperature. Only apply heat gently (e.g., 40-60°C) if the reaction is sluggish. Avoid high reflux temperatures if possible.

    • Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC), checking for the consumption of starting material and the appearance of new spots. Note the Rf values of potential byproducts (the deallylated product will be more polar, while the Claisen product may have a similar polarity to the starting material).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to separate the desired product from any unreacted starting material or side products.

Caption: Recommended workflow to minimize side reactions.

References
  • Claisen rearrangement. Wikipedia. [Link]

  • Claisen Rearrangement. SynArchive. [Link]

  • CHEMOSELECTIVE METAL FREE DEALLYLATION OF α-ALLYL-PHENYL- CARBOXYLIC ESTERS UNDER REDUCTION. Semantic Scholar. [Link]

  • Synthesis of 4-hydroxyacetophenone (Scheme-12). ResearchGate. [Link]

  • Synthesis of 4-hydroxyacetophenone. PrepChem.com. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • The Claisen Rearrangement. Organic Reactions. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Process for producing 4-hydroxyacetophenone.
  • The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400. Green Chemistry (RSC Publishing). [Link]

  • Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. ResearchGate. [Link]

  • Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactions of carbonyl compounds in basic solutions. Part 35. The alkaline hydrolysis and reactivity-structure spectra correlations of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the 1H NMR Spectrum of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-[4-(Allyloxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the acquisition and interpretation of its 1H NMR spectrum. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental observations and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals around 7-8 ppm are not clean doublets as expected. What could be the cause?

A1: This is a common observation. While a simple doublet of doublets pattern is expected for a 1,4-disubstituted benzene ring, minor long-range couplings can sometimes cause slight broadening or the appearance of more complex multiplets. Additionally, poor shimming of the NMR magnet can lead to peak distortion. Always ensure the instrument is properly shimmed before acquiring your spectrum. If the issue persists, consider that residual starting material, 4-hydroxyacetophenone, could also lead to overlapping signals in this region.

Q2: I see unexpected peaks in the aliphatic region (1-4 ppm). What are they?

A2: These could be several things. Common culprits include residual solvents from your reaction or purification, such as acetone or ethyl acetate. Another possibility is the presence of unreacted allyl bromide or side-products from the synthesis. A small amount of water in your deuterated solvent will also appear as a broad singlet in this region, with its exact chemical shift being dependent on the solvent and temperature.

Q3: The integration of my signals is not correct. For example, the aromatic protons do not integrate to a 2:2 ratio. Why?

A3: Inaccurate integration is often a result of poor experimental parameters. Ensure that the relaxation delay (d1) is set to at least 5 times the T1 relaxation time of the slowest-relaxing proton in your molecule. For aromatic protons, this can be several seconds. Also, check for baseline distortion, which can significantly affect the accuracy of integration. A proper baseline correction should be applied during data processing.

Q4: My peaks are broad and poorly resolved. How can I improve this?

A4: Broad peaks can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Chemical Exchange: If there is an exchange process occurring on the NMR timescale, this can lead to broad peaks. This is less likely for this specific molecule but can be a factor if impurities with exchangeable protons are present.

In-Depth Troubleshooting Guides

Guide 1: Identifying and Eliminating Impurities from Synthesis

The synthesis of this compound, typically a Williamson ether synthesis from 4-hydroxyacetophenone and an allyl halide, can present several opportunities for impurity formation.

Potential Impurities and Their Spectral Signatures:

ImpurityExpected 1H NMR Signals (in CDCl3)Notes
4-Hydroxyacetophenone ~7.9 ppm (d, 2H), ~6.9 ppm (d, 2H), ~2.5 ppm (s, 3H), broad singlet for -OHThe starting material. Its presence indicates an incomplete reaction.
Allyl Bromide ~6.0 ppm (m, 1H), ~5.4 ppm (d, 1H), ~5.2 ppm (d, 1H), ~4.1 ppm (d, 2H)Unreacted electrophile.
Potassium Carbonate InsolubleWhile the base itself is not observed in the 1H NMR, its incomplete removal can sometimes affect the pH of the sample and slightly shift the chemical shifts of labile protons.
Side-product: O-alkylation vs. C-alkylation C-alkylated product would show a more complex aromatic region and a new aliphatic signal.While O-alkylation is favored, high temperatures can sometimes lead to a small amount of C-alkylation at the position ortho to the hydroxyl group.

Experimental Protocol for Purification:

If you suspect the presence of these impurities, a thorough work-up and purification are necessary.

  • Aqueous Wash: After the reaction, ensure to wash the organic layer with a dilute NaOH solution to remove unreacted 4-hydroxyacetophenone. Follow this with a water wash to remove any remaining base and salts.

  • Drying: Dry the organic layer thoroughly with a drying agent like anhydrous MgSO4 or Na2SO4 before removing the solvent.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is the most effective method for obtaining a pure product. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Guide 2: Deciphering Complex Splitting Patterns

The allyl group in this compound gives rise to a characteristic and complex set of signals. Understanding these is key to confirming the structure.

Expected Splitting Pattern for the Allyl Group:

Caption: Coupling relationships in the allyl group.

  • The methine proton (Ha) will be a complex multiplet due to coupling with the cis, trans, and methylene protons.

  • The terminal vinyl protons (Hb) are diastereotopic and will appear as two separate signals, a doublet of doublets for each, due to geminal and vicinal coupling.

  • The methylene protons (Hc) adjacent to the oxygen will appear as a doublet of triplets (or a more complex multiplet) due to coupling with the methine proton and the two terminal vinyl protons.

Workflow for Analyzing Complex Multiplets:

Workflow A Acquire High-Resolution 1D 1H NMR B Identify Multiplets of Interest A->B C Measure Coupling Constants (J-values) B->C D Construct a Coupling Network C->D E Perform 2D COSY Experiment D->E If ambiguity remains F Confirm Connectivity E->F

Caption: Workflow for analyzing complex NMR signals.

Guide 3: Managing Solvent Signals

The presence of residual protonated solvent signals can obscure peaks of interest.

Common Deuterated Solvents and Their Residual Peaks:

Deuterated SolventResidual Peak (ppm)
CDCl3 7.26
DMSO-d6 2.50
Acetone-d6 2.05
D2O ~4.79 (variable)

Solvent Suppression Techniques:

For samples where the solvent signal is particularly problematic, several pulse sequences can be employed to suppress it.[1][2]

  • Presaturation: This involves irradiating the solvent frequency before the excitation pulse. This is effective but can also saturate exchangeable protons on your molecule of interest.

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This is a popular technique that uses pulsed field gradients to dephase the solvent signal.[1] It is generally better at preserving signals from exchangeable protons.

Protocol for D2O Exchange:

To confirm the presence of an exchangeable proton (like a hydroxyl group from residual starting material), a D2O shake is a simple and effective experiment.

  • Acquire a standard 1H NMR spectrum of your sample.

  • Add a drop of D2O to the NMR tube.

  • Shake the tube vigorously for about 30 seconds.

  • Re-acquire the 1H NMR spectrum.

  • The signal corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[3]

Expected 1H NMR Spectrum of this compound

The following table outlines the expected chemical shifts and multiplicities for the protons in this compound in CDCl3. These are predicted values and may vary slightly based on experimental conditions.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
H-a~7.95d2H
H-b~6.95d2H
H-c~6.05m1H
H-d (trans)~5.45dd1H
H-e (cis)~5.30dd1H
H-f~4.60dt2H
H-g~2.55s3H

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Stonehouse, J., Adell, P., Keeler, J., & Shaka, A. J. (1994). A new method for obtaining clean one-dimensional NMR spectra in the presence of strong solvent signals. Journal of the American Chemical Society, 116(13), 6037–6038. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR spectrum of 4'-Hydroxyacetophenone. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Foroozandeh, M., Adams, R. W., Meza-Aguilar, S. G., Kiraly, P., Nilsson, M., & Morris, G. A. (2020). Solvent Suppression in Pure Shift NMR. Analytical Chemistry, 92(5), 3746–3753. [Link]

Sources

Preventing polymerization of 1-[4-(Allyloxy)phenyl]ethanone during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-[4-(Allyloxy)phenyl]ethanone (CAS 2079-53-0). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. While its unique structure is valuable for synthesis, the presence of the allyl ether group introduces an inherent risk of free-radical polymerization during storage and handling. This guide provides in-depth, experience-based answers and protocols to ensure the long-term stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: Why is my clear, colorless liquid this compound turning viscous or solidifying over time?

A1: This is a classic sign of polymerization. The allyl group (-O-CH₂-CH=CH₂) in the molecule is susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), oxygen, or trace metal contaminants. Once initiated, a chain reaction occurs where individual monomer units link together, increasing the viscosity and eventually forming a solid polymer.

Q2: What is a polymerization inhibitor and why is it necessary?

A2: A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million, or ppm) to a monomer to prevent the onset of polymerization.[] These molecules work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2][3] For a reactive monomer like this compound, an inhibitor is crucial for ensuring its shelf-life and preventing hazardous, uncontrolled polymerization.[2][4]

Q3: My supplier's bottle doesn't list an inhibitor. Is it safe to store as is?

A3: Not for long-term storage. While some suppliers may ship freshly prepared material without an inhibitor for immediate use, it is poor practice for storage. The absence of an inhibitor makes the material highly susceptible to polymerization, especially if the container is opened, exposing it to atmospheric oxygen. We strongly recommend adding an inhibitor if you plan to store the material for more than a few weeks.

Q4: What is the role of oxygen? I thought an inert atmosphere was always better.

A4: This is a critical and often misunderstood point. While an inert atmosphere prevents many oxidation reactions, common phenolic inhibitors like Butylated Hydroxytoluene (BHT) and 4-Methoxyphenol (MEHQ) require the presence of a small amount of oxygen to function effectively.[5][6] The inhibitor itself does not directly react with the monomer radicals; instead, oxygen first reacts with a monomer radical to form a peroxy radical. The phenolic inhibitor then efficiently donates a hydrogen atom to this peroxy radical, terminating the chain reaction and forming a stable, non-reactive radical on the inhibitor molecule.[5] Therefore, storing under a completely inert (oxygen-free) atmosphere can render these inhibitors ineffective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Increased Viscosity or Hazy Appearance Onset of Oligomerization/Polymerization: Insufficient inhibitor, inhibitor depletion, or exposure to initiators (heat/light).1. Do NOT heat the sample to try and redissolve it. This can accelerate a runaway reaction. 2. Immediately check the inhibitor concentration (See Protocol 2). 3. If safe to handle, add a fresh solution of inhibitor (e.g., BHT or MEHQ) to reach the recommended concentration (See Protocol 1). 4. If the material is already highly viscous, it may not be salvageable. Dispose of it according to your institution's hazardous waste guidelines.
Material Discoloration (Yellowing) Oxidation/Degradation: Can be a precursor to polymerization or a separate degradation pathway. Often caused by prolonged exposure to air and light.1. Store the material in an amber glass bottle to protect from light. 2. Ensure the container is sealed tightly after each use to minimize air exposure. 3. Verify the chemical's purity using techniques like NMR or GC-MS to check for degradation products.
Inconsistent Experimental Results Partial Polymerization: The presence of soluble oligomers can alter the effective molar concentration of the monomer, impacting reaction stoichiometry and kinetics.1. Purify the material before use by passing it through a short column of activated basic alumina to remove the inhibitor and any oligomers. Use the purified material immediately , as it is now highly reactive. 2. Always perform a quality control check (e.g., ¹H NMR) on stored material before use to confirm its integrity (See Protocol 2).

Technical Deep Dive: Mechanism of Polymerization and Inhibition

The polymerization of this compound proceeds via a free-radical chain mechanism involving three key stages: initiation, propagation, and termination. Phenolic inhibitors interrupt this process.

Visualization of the Inhibition Mechanism

The following diagram illustrates how a phenolic inhibitor like BHT or MEHQ, in the presence of oxygen, intercepts the polymerization chain reaction.

InhibitionMechanism cluster_propagation Polymerization Propagation (Uninhibited) cluster_inhibition Inhibition Pathway M_rad Monomer Radical (R•) M Monomer (M) M_rad->M Propagation Chain Growing Polymer Chain (R-M•) M->Chain O2 Oxygen (O₂) ROO_rad Peroxy Radical (ROO•) O2->ROO_rad Inhibitor Inhibitor (ArOH) ROO_rad->Inhibitor H-atom donation H_peroxide Hydroperoxide (ROOH) Inactive_Inhibitor Stable Inhibitor Radical (ArO•) Inhibitor->Inactive_Inhibitor Chain_Termination Chain Termination Inactive_Inhibitor->Chain_Termination Terminates another radical M_rad_inh Monomer Radical (R•) M_rad_inh->O2 Fast Reaction Initiator Initiator (Heat, Light, Contaminant) Monomer_pool This compound Initiator->Monomer_pool Initiation Monomer_pool->M_rad Initiation Protocol1 start Start: Uninhibited Monomer prep_stock Prepare 1000 ppm BHT Stock (in a compatible, volatile solvent like DCM or Ether) start->prep_stock calc_vol Calculate Required Volume (e.g., 10 mL stock for 100 g monomer to get 100 ppm) prep_stock->calc_vol add_inhibitor Add Inhibitor Stock to Monomer calc_vol->add_inhibitor mix Mix Thoroughly by Gentle Swirling add_inhibitor->mix remove_solvent Remove Solvent under Reduced Pressure (Briefly, without excessive heating) mix->remove_solvent transfer Transfer to Amber Glass Bottle remove_solvent->transfer store Store at 2-8°C with Air Headspace transfer->store end End: Stabilized Monomer store->end

Caption: Workflow for adding a polymerization inhibitor.

Step-by-Step Methodology:

  • Prepare Inhibitor Stock: Accurately weigh BHT or MEHQ and dissolve it in a minimal amount of a high-purity, volatile solvent (e.g., dichloromethane) to make a 1000 ppm (w/w) stock solution.

  • Calculate Amount: Determine the mass of your this compound. Calculate the volume of the stock solution needed to achieve a final concentration of 50-200 ppm.

  • Addition: Add the calculated volume of inhibitor stock to the monomer.

  • Mix: Gently swirl the container to ensure homogeneous distribution of the inhibitor.

  • Solvent Removal (Optional but Recommended): If the solvent is incompatible with your future applications, remove it carefully using a rotary evaporator on low heat for a short period.

  • Storage: Transfer the stabilized monomer to a properly labeled amber glass bottle, ensure there is a headspace of air, seal tightly, and place in a refrigerator at 2-8°C.

Protocol 2: Quality Control - Detecting Polymerization using ¹H NMR Spectroscopy

Regularly check your stored material for the early signs of oligomerization.

Methodology:

  • Sample Preparation: Prepare a standard NMR sample of your stored this compound in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Monomer Signals: Identify the sharp, well-defined peaks corresponding to the pure monomer. Pay close attention to the vinyl protons of the allyl group, which typically appear between 5.0 and 6.5 ppm.

    • Polymer Signals: The key indicator of polymerization is the appearance of broad, poorly resolved humps in the aliphatic region of the spectrum (typically 1.0-4.0 ppm). These signals arise from the newly formed saturated backbone of the polymer chain, where the protons are in many slightly different chemical environments, leading to signal broadening.

    • Integration: Compare the integration of the characteristic monomer vinyl peaks to the integration of the broad polymer humps. This ratio can give a semi-quantitative estimate of the extent of polymerization. A pristine sample should show no significant broad signals.

References

  • Vertex AI Search. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers.
  • ChemicalBook. (2019, October 24). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
  • Hosea Chem. (2024, December 14). Uses of 4-methoxyphenol MEHQ.
  • ResearchGate. (2024, July 10). (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • Specialty Chemicals. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
  • Grohmann, C. V. S., et al. (2022). The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress.
  • Soares, E. F., et al. (2022). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC - PubMed Central.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.

Sources

Removal of unreacted starting materials from 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-[4-(Allyloxy)phenyl]ethanone

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-reaction workup, specifically the removal of unreacted starting materials.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust SN2 reaction between a deprotonated alcohol and an organohalide.[1][2][3] In this case, 4'-hydroxyacetophenone is typically reacted with allyl bromide in the presence of a base. While the reaction itself is generally efficient, the primary challenge lies in the downstream purification to isolate the desired ether product from the starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after the synthesis?

The most common impurities are the unreacted starting materials: 4'-hydroxyacetophenone and allyl bromide. You may also have minor side products depending on your specific reaction conditions, but these two are the principal contaminants to address.

Q2: What is the core principle behind separating the product from the starting materials?

The separation strategy hinges on the significant difference in the chemical properties of the product and the starting materials.

  • 4'-Hydroxyacetophenone has an acidic phenolic hydroxyl group (pKa ≈ 8.05).[4][5][6] This allows it to be deprotonated by an aqueous base (like NaOH) to form a water-soluble sodium phenoxide salt.

  • This compound (your product) is a neutral ether, which is not acidic or basic and remains soluble in the organic phase during a basic wash.

  • Allyl Bromide is a neutral, volatile organic halide.[7][8] It can be removed by aqueous washing and subsequent evaporation of the organic solvent.

Q3: Why is a simple water wash not sufficient to remove 4'-hydroxyacetophenone?

While 4'-hydroxyacetophenone has some slight water solubility, it is not sufficient for complete removal.[9][10] A basic wash is required to chemically modify the phenol into its highly water-soluble salt form, ensuring its quantitative transfer from the organic layer to the aqueous layer.[11][12]

Q4: My TLC plate shows that the starting phenol is gone after the basic wash, but the product isn't pure. What else could be present?

If the phenolic starting material is removed, the remaining impurity is likely excess allyl bromide. Due to its relatively non-polar nature, it will travel high up on a normal-phase TLC plate, sometimes close to the solvent front. It is also possible that minor, non-polar side-products were formed. Allyl bromide is typically removed during the solvent evaporation step due to its low boiling point (71 °C).[7][8] If it persists, purification by flash chromatography or careful recrystallization may be necessary.

Q5: Can I purify the product without using a basic wash?

While possible, it is highly inefficient. The primary alternative would be flash column chromatography directly on the crude mixture. However, 4'-hydroxyacetophenone can streak on silica gel due to its acidic proton, leading to poor separation and lower yields. The recommended and most efficient workflow is to perform the liquid-liquid extraction first to remove the bulk of the polar impurity, followed by chromatography or recrystallization if needed for higher purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue / Observation Probable Cause Recommended Solution & Scientific Rationale
Persistent Emulsion Layer During Extraction High concentration of reactants or the presence of base can create a stable mixture of the organic and aqueous phases.Solution: Add a saturated aqueous solution of sodium chloride (brine).Rationale: The brine increases the ionic strength of the aqueous layer, which decreases the mutual solubility of the organic and aqueous phases and disrupts the emulsion.[13][14][15] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
TLC of Organic Layer Still Shows 4'-Hydroxyacetophenone Spot After Basic Wash Insufficient amount of base was used, or the washing was not thorough enough to fully extract the phenoxide salt.Solution: Perform a second wash with 1M NaOH. Check the pH of the aqueous layer after washing; it should be strongly basic (pH > 12).Rationale: A stoichiometric excess of base is required to ensure complete deprotonation and extraction of the phenol.
Product "Oils Out" Instead of Crystallizing During Recrystallization The melting point of the crude product is depressed by impurities, causing it to melt in the hot solvent below the saturation point.Solution: Add a small amount of additional solvent to the hot mixture to ensure everything is fully dissolved. If it still oils out upon cooling, redissolve and add a small amount of a "poor" solvent (e.g., water to an ethanol solution) dropwise to the hot solution until turbidity appears, then clarify with a drop of the "good" solvent and cool slowly.[16]
Low Final Yield After Purification Product loss can occur through several mechanisms: entrapment in an emulsion, partial solubility in the aqueous wash, or using too much solvent during recrystallization.Solution: Break emulsions effectively with brine. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the product to ensure maximum recovery upon cooling.[17]

Workflow for Purification of this compound

The following diagram outlines the logical flow for isolating the pure product from the crude reaction mixture.

Purification_Workflow crude Crude Reaction Mixture (Product, Unreacted SMs, Solvent) dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve wash_base Wash with 1M NaOH (aq) (Removes 4-Hydroxyacetophenone) dissolve->wash_base separate_aq1 Aqueous Layer 1 (Sodium 4-acetylphenoxide) wash_base->separate_aq1 Separate Layers wash_brine Wash with Brine (Removes residual water/base) wash_base->wash_brine separate_aq2 Aqueous Layer 2 (Brine) wash_brine->separate_aq2 Separate Layers dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) wash_brine->dry filter Filter to remove drying agent dry->filter evaporate Evaporate Solvent (Removes solvent & Allyl Bromide) filter->evaporate crude_product Crude Product (Primarily this compound) evaporate->crude_product purity_check Assess Purity (TLC, NMR) crude_product->purity_check recrystallize Recrystallization purity_check->recrystallize Purity <98% & Crystalline chromatography Flash Column Chromatography purity_check->chromatography Oily or Complex Mixture pure_product Pure Product purity_check->pure_product Purity >98% recrystallize->pure_product chromatography->pure_product

Sources

Technical Support Center: Scaling Up the Synthesis of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 1-[4-(Allyloxy)phenyl]ethanone. Our focus is on the practical challenges and strategic decisions required when scaling this reaction from the benchtop to larger-scale production. The content is structured in a question-and-answer format to directly address potential issues encountered during laboratory work.

Section 1: Core Synthesis Protocol & Workflow

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][3]

Reaction Scheme:

4-Hydroxyacetophenone + Allyl Bromide → this compound

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis, from reagent preparation to final product analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A Reagent Preparation (4-Hydroxyacetophenone, Base, Solvent) B Inert Atmosphere Setup (Nitrogen/Argon Purge) A->B C Deprotonation (Formation of Potassium 4-acetylphenoxide) B->C D Allylation (Slow addition of Allyl Bromide) C->D E Reaction Monitoring (TLC/HPLC/GC) D->E F Quenching (e.g., with Water or NH4Cl) E->F G Extraction (e.g., with Ethyl Acetate) F->G H Washing & Drying (Brine wash, dry over MgSO4/Na2SO4) G->H I Solvent Removal (Rotary Evaporation) H->I J Crude Product I->J K Purification (Column Chromatography or Recrystallization) J->K L Characterization (NMR, IR, MS) K->L M Final Product (this compound) L->M

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Lab Scale)

This protocol serves as a baseline for troubleshooting and optimization.

ParameterValue/ReagentMolar Eq.Notes
Reactant 1 4-Hydroxyacetophenone1.0Ensure it is dry.
Reactant 2 Allyl Bromide1.1 - 1.2Caution: Lachrymatory and toxic. Handle in a fume hood.[4][5][6]
Base Potassium Carbonate (K₂CO₃), fine powder1.5 - 2.0Anhydrous grade is preferred.
Solvent Acetone or DMF~5-10 mL per gUse anhydrous grade solvent.[7]
Catalyst (Optional) Tetrabutylammonium Bromide (TBAB)0.05 - 0.1Recommended for scale-up to improve reaction rate.[8][9]
Temperature 50-60 °C (Reflux for Acetone)N/AHigher temperatures can promote side reactions.[7]
Reaction Time 4-12 hoursN/AMonitor by TLC for consumption of starting material.[1]

Procedure:

  • Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and reflux condenser, with 4-hydroxyacetophenone, potassium carbonate, and the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Heating: Heat the mixture to the target temperature with vigorous stirring.

  • Addition: Add allyl bromide dropwise over 15-30 minutes. An exothermic reaction may be observed.

  • Reaction: Maintain the temperature and stir the reaction mixture. Monitor the disappearance of 4-hydroxyacetophenone using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with fresh solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[10]

Section 2: Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue, especially during scale-up. The cause can be systematically diagnosed.

G cluster_yes cluster_no Start Low Yield Observed Q1 Is starting material (4-hydroxyacetophenone) fully consumed (check TLC/HPLC)? Start->Q1 Yes_Node YES Q1->Yes_Node Yes No_Node NO Q1->No_Node No A1 Side reactions are dominant. Yes_Node->A1 B1 Check for Elimination (E2) - Is the temperature too high? - Is the base too strong/hindered? A1->B1 C1 Check for C-Alkylation - Is a non-polar or protic solvent used? - Is the phenoxide ambident? A1->C1 D1 Product Degradation - Was the reaction heated for too long? - Is the product unstable to work-up conditions? A1->D1 A2 Incomplete Reaction or Poor Reactivity. No_Node->A2 B2 Poor Deprotonation - Is the base strong enough (e.g., K₂CO₃ vs NaH)? - Is the base of poor quality/wet? A2->B2 C2 Poor Nucleophilic Attack - Are anhydrous conditions maintained? (Water competes with phenoxide) - Is the solvent appropriate (polar aprotic)? A2->C2 D2 Reagent Quality - Has the allyl bromide degraded? A2->D2

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Breakdown:

Problem AreaPotential CauseRecommended Action & Explanation
Incomplete Reaction Insufficient or Inactive Base: The 4-hydroxyacetophenone is not fully deprotonated to the reactive phenoxide.[11]Use a stronger base (e.g., NaH) if necessary, though K₂CO₃ is generally sufficient and safer for scale-up. Ensure the base is finely powdered and anhydrous.
Presence of Water: Moisture will consume the base and protonate the phenoxide, reducing its nucleophilicity.[7]Thoroughly dry all glassware. Use anhydrous solvents and reagents. Maintain an inert atmosphere.
Low Temperature/Short Time: The reaction may not have reached completion.Increase reaction time and monitor via TLC until the starting material spot disappears. A modest temperature increase (e.g., to 60-65 °C in DMF) can help, but be cautious of side reactions.[1]
Side Reactions Elimination (E2): Allyl bromide can undergo elimination to form allene, especially at higher temperatures or with very strong/bulky bases.[3][11]Maintain a moderate reaction temperature (50-60 °C). Avoid overly strong or sterically hindered bases.
C-Alkylation: The phenoxide ion is an ambident nucleophile and can be alkylated at the ortho position of the ring, though this is less common under these conditions.Using a polar aprotic solvent like DMF or DMSO helps solvate the cation, leaving a "naked" and highly reactive oxygen anion that favors O-alkylation.[7][11]
Work-up Issues Product Loss: The product may have some water solubility or be lost during extraction.Ensure proper phase separation during extraction. Perform multiple extractions with smaller volumes of organic solvent.
Q2: I see multiple spots on my TLC plate besides the starting material and product. What are they?

This indicates the formation of byproducts. The most likely culprits are:

  • C-Alkylated Product: A compound where the allyl group has attached to the aromatic ring instead of the oxygen. This is often promoted by less polar solvents.

  • Dialkylated Product: If there are other nucleophilic sites, though unlikely in this specific molecule.

  • Elimination Product: While allene (from allyl bromide elimination) is a gas, it can lead to other downstream products.

  • Starting Material from Hydrolysis: If the product is unstable and reverts back to 4-hydroxyacetophenone during aqueous work-up.

Solution:

  • Optimize Conditions: Revisit your choice of solvent and base. A polar aprotic solvent like DMF is highly recommended to favor O-alkylation.[12]

  • Purification: These byproducts can typically be separated from the desired product using silica gel column chromatography with a hexane/ethyl acetate gradient.

Q3: The reaction seems to stall and never goes to completion. Why?

A stalling reaction, where starting material persists even after prolonged time, often points to a deactivation or stoichiometric issue.

  • Cause 1: Base Deactivation: If using a solid base like K₂CO₃, its surface can become coated with the byproduct KBr, preventing it from reacting further. This is a common issue in solid-liquid phase reactions.

  • Solution 1: Phase-Transfer Catalysis (PTC): On a larger scale, this is the most effective solution. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), facilitates the transport of the phenoxide anion into the organic phase (or the vicinity of the allyl bromide), dramatically increasing the reaction rate and preventing the base from being "passivated".[8][9][13]

  • Cause 2: Insufficient Allylating Agent: Allyl bromide is volatile (B.P. 71 °C) and can be lost from the reaction mixture if the reflux condenser is not efficient, leading to an effective deficit of the reagent.

  • Solution 2: Ensure your reaction setup is well-sealed and the condenser is functioning efficiently. Consider adding a slight excess (1.1-1.2 eq) of allyl bromide from the start.

Q4: How should I handle the safety risks associated with allyl bromide during scale-up?

Allyl bromide is a highly toxic, lachrymatory, and flammable liquid.[6][14] Safe handling is paramount.

Safety PrecautionDetail
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves (inspect before use), splash goggles, a face shield, and a lab coat.[4][6]
Ventilation Conduct all operations, including weighing and transfers, inside a certified chemical fume hood.[5]
Handling Use non-sparking tools and ensure containers are grounded to prevent static discharge.[5] Avoid heat, sparks, and open flames.[6][14]
Spill & Waste Have a spill kit ready (e.g., activated charcoal adsorbent).[4] Dispose of all allyl bromide waste as hazardous waste according to institutional guidelines.
Emergency Ensure an emergency shower and eyewash station are immediately accessible.[4] In case of skin contact, wash immediately and thoroughly.[15]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

For this specific transformation, potassium carbonate (K₂CO₃) is an excellent and widely used choice. It is strong enough to deprotonate the phenol (pKa ~7-8 in DMSO) but mild enough to minimize the E2 elimination of allyl bromide.[12] For larger scales, its low cost and ease of handling are advantageous. While stronger bases like sodium hydride (NaH) would also work, they increase safety risks (flammable gas evolution) and may promote more side reactions.[3]

Q2: Which solvent is optimal for scaling up?

Polar aprotic solvents are ideal for Williamson ether synthesis because they solvate the cation (K⁺) but not the phenoxide anion, making the anion a more potent nucleophile.[7][11]

  • Acetone: Good for lab scale, easy to remove. Can be less efficient for scale-up due to lower boiling point.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent choices for promoting rapid reaction rates. Their high boiling points make them harder to remove, which is a key consideration for process chemistry.

  • Acetonitrile: A good compromise with a convenient boiling point and strong solvating properties.

Q3: What is the mechanism of the Williamson Ether Synthesis and its primary competing reaction?

The reaction proceeds via an SN2 mechanism. The competing reaction is E2 elimination.

G cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) R_O_neg Ar-O⁻ Transition_State_SN2 [Ar-O···CH₂(CH)CH₂···Br]⁻ R_O_neg->Transition_State_SN2 Backside Attack Allyl_Br H₂C=CH-CH₂-Br Allyl_Br->Transition_State_SN2 Product_Ether Ar-O-CH₂-CH=CH₂ (Ether Product) Transition_State_SN2->Product_Ether Br_neg_1 Br⁻ Transition_State_SN2->Br_neg_1 R_O_neg_2 Ar-O⁻ Allyl_Br_2 H-CH(CH)-CH₂-Br R_O_neg_2->Allyl_Br_2 Proton Abstraction Product_ROH Ar-OH R_O_neg_2->Product_ROH Product_Allene H₂C=C=CH₂ (Allene) Allyl_Br_2->Product_Allene Br_neg_2 Br⁻ Allyl_Br_2->Br_neg_2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-[4-(Allyloxy)phenyl]ethanone: A Comparative Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing rapid and sensitive molecular weight determination and structural elucidation. This guide offers an in-depth comparison of mass spectrometric approaches for the analysis of 1-[4-(Allyloxy)phenyl]ethanone, a versatile building block in organic synthesis.[1] We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound, also known as 4-allyloxyacetophenone, possesses a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.22 g/mol .[1] Its structure incorporates an aromatic ketone and an allyl ether, functionalities that dictate its behavior under mass spectrometric analysis. The choice of ionization technique is critical, as it directly influences the degree of fragmentation and the nature of the resulting mass spectrum. This guide will compare two common ionization methods: the "hard" technique of Electron Ionization (EI) and the "soft" technique of Electrospray Ionization (ESI).

Comparative Analysis of Ionization Techniques

The selection of an ionization source is a critical first step in any mass spectrometry experiment, fundamentally influencing the type of information that can be obtained.[2][3] For a molecule like this compound, the choice between a hard ionization technique like Electron Ionization (EI) and a soft ionization method such as Electrospray Ionization (ESI) will yield vastly different yet complementary data.

Electron Ionization (EI): Unveiling the Structural Skeleton

Electron Ionization is a classic, robust technique, particularly well-suited for volatile and thermally stable small molecules, making it a common choice for gas chromatography-mass spectrometry (GC-MS).[1][4]

  • Mechanism of Action : In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+), which is a radical cation.[5] The excess energy imparted to the molecular ion leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1][4]

  • Anticipated Mass Spectrum of this compound : Due to its aromatic nature, the molecular ion peak at m/z 176 is expected to be observed, albeit potentially with reduced intensity due to fragmentation.[6] The fragmentation patterns will be governed by the stability of the resulting ions and neutral losses.

Electrospray Ionization (ESI): Preserving the Molecular Identity

In contrast to EI, Electrospray Ionization is a soft ionization technique that is ideal for analyzing less volatile or thermally labile compounds, and it is the workhorse of liquid chromatography-mass spectrometry (LC-MS).[2][7]

  • Mechanism of Action : ESI generates ions from a liquid solution by creating a fine spray of charged droplets in the presence of a strong electric field.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).[7] The gentle nature of this process results in minimal fragmentation.[1][4]

  • Anticipated Mass Spectrum of this compound : ESI analysis of this compound is expected to yield a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 177. Adduct formation, such as the sodium adduct [M+Na]⁺ at m/z 199, may also be observed depending on the solvent system. Fragmentation is generally minimal but can be induced in the collision cell of a tandem mass spectrometer (MS/MS) to gain structural information.

Deciphering the Fragmentation Pathways

The fragmentation of this compound provides a wealth of structural information. The distinct functionalities within the molecule—the ketone, the aromatic ring, and the allyl ether—each contribute to a unique set of fragmentation reactions.

Key Fragmentation Mechanisms in Electron Ionization (EI)

Under EI conditions, the high-energy input triggers a cascade of fragmentation events. The most probable pathways for this compound are detailed below:

  • α-Cleavage of the Ketone : A characteristic fragmentation of ketones is the cleavage of the bond alpha to the carbonyl group.[6] For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable acylium ion.

  • Claisen Rearrangement of the Allyl Ether : A fascinating and highly probable fragmentation pathway for this molecule is an intramolecular rearrangement known as the Claisen rearrangement, which has been observed for allyl phenyl ethers under electron impact. This involves the[2][2]-sigmatropic rearrangement of the allyl group to the ortho position of the phenyl ring, followed by further fragmentation.

  • Other Fragmentation Pathways : Other potential fragmentation includes cleavage of the ether bond and fragmentation of the allyl group itself.

Predicted EI Fragmentation Scheme for this compound

G M [C₁₁H₁₂O₂]⁺˙ m/z 176 Molecular Ion F1 [C₁₀H₉O₂]⁺ m/z 161 Acylium Ion M->F1 - •CH₃ (α-Cleavage) F2 [C₈H₇O]⁺ m/z 121 M->F2 - C₃H₅• (Allyl radical loss) F5 [C₉H₉O]⁺ m/z 133 M->F5 Claisen Rearrangement F3 [C₇H₅O]⁺ m/z 105 F1->F3 - CO F2->F3 - CH₄ F4 [C₅H₅]⁺ m/z 65 F3->F4 - CO F6 [C₇H₇]⁺ m/z 91 Tropylium Ion F5->F6 - CO, -H₂ G MH [C₁₁H₁₃O₂]⁺ m/z 177 [M+H]⁺ F1 [C₈H₉O₂]⁺ m/z 137 MH->F1 - C₃H₄ (Allene loss) F2 [C₈H₈O]⁺˙ m/z 121 MH->F2 - C₃H₅OH (Allyl alcohol loss) F3 [C₇H₅O]⁺ m/z 105 F2->F3 - CH₄

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions and their relative abundances for the two ionization techniques.

Ionization TechniqueKey Ion (m/z)Proposed IdentityPredicted Relative Abundance
Electron Ionization (EI) 176[M]⁺˙Moderate
161[M-CH₃]⁺High
133[M-C₃H₅]⁺Moderate to High
121[M-C₃H₅O]⁺High
105[C₇H₅O]⁺Moderate
91[C₇H₇]⁺Moderate
Electrospray Ionization (ESI) 177[M+H]⁺High (Base Peak)
199[M+Na]⁺Variable
137[M+H-C₃H₄]⁺Moderate (in MS/MS)
121[M+H-C₃H₅OH]⁺˙High (in MS/MS)

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric analysis, detailed experimental protocols are essential.

GC-MS Protocol for this compound

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • Sample Preparation :

    • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • GC Parameters :

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min. [8] * Injector Temperature : 250 °C. [8] * Injection Volume : 1 µL with a split ratio of 10:1. [8] * Oven Temperature Program : Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. [8]

  • MS Parameters :

    • Ion Source : Electron Ionization (EI).

    • Ionization Energy : 70 eV. [9] * Source Temperature : 230 °C. [9] * Quadrupole Temperature : 150 °C. [9] * Scan Range : m/z 40-400.

GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection prep1 Dissolve in Dichloromethane prep2 Dilute to 1-10 µg/mL prep1->prep2 gc1 Inject 1 µL prep2->gc1 gc2 Temperature Programmed Elution gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analysis (m/z 40-400) ms1->ms2

Caption: Workflow for GC-MS analysis of this compound.

LC-MS/MS Protocol for this compound

This protocol is designed for a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Sample Preparation :

    • Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.

    • Dilute to a final concentration of 10-100 ng/mL in the initial mobile phase composition.

  • LC Parameters :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • MS Parameters :

    • Ion Source : Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Desolvation Gas Flow : 800 L/hr.

    • MS1 Scan : m/z 100-500 to identify the [M+H]⁺ ion at m/z 177.

    • MS2 Product Ion Scan : Isolate the precursor ion at m/z 177 and fragment using a collision energy of 10-30 eV to obtain the product ion spectrum.

LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_msms MS/MS Detection prep1 Dissolve in Methanol prep2 Dilute to 10-100 ng/mL prep1->prep2 lc1 Inject 5 µL prep2->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 ESI (+) lc2->ms1 ms2 Isolate m/z 177 ms1->ms2 ms3 CID (10-30 eV) ms2->ms3 ms4 Product Ion Scan ms3->ms4

Caption: Workflow for LC-MS/MS analysis of this compound.

Concluding Remarks for the Practicing Scientist

The mass spectrometric analysis of this compound offers a clear illustration of how the choice of ionization technique dictates the analytical outcome. Electron Ionization provides extensive fragmentation, which is invaluable for detailed structural elucidation, particularly when coupled with a searchable library of mass spectra. Conversely, Electrospray Ionization is the superior choice for unambiguous molecular weight confirmation and is the preferred method for quantitative studies using LC-MS, where its sensitivity and soft ionization properties are paramount. By understanding the fundamental principles of ionization and fragmentation, and by employing robust, well-defined experimental protocols, researchers can confidently characterize this and other novel chemical entities, accelerating the pace of drug discovery and development.

References

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A Comparative Guide to HPLC Purity Analysis of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the stringent assessment of purity for intermediates is not merely a regulatory formality but a cornerstone of product quality, safety, and efficacy. 1-[4-(Allyloxy)phenyl]ethanone, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this aromatic ketone, supported by experimental data and detailed protocols.

The Criticality of Purity for this compound

This compound is commonly synthesized via the Williamson ether synthesis, reacting 4-hydroxyacetophenone with an allyl halide (like allyl bromide) in the presence of a base. Potential impurities can therefore include unreacted starting materials (4-hydroxyacetophenone), residual reagents (allyl bromide), and by-products from side reactions. Ensuring the absence of these impurities is paramount as they can interfere with downstream reactions or introduce toxicological risks. This necessitates a robust, sensitive, and specific analytical method for purity determination.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and versatility make it the preferred method in most pharmaceutical quality control laboratories.[2]

Principle of HPLC Analysis

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[3] The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Experimental Protocol: A Proposed RP-HPLC Method

The following protocol is a robust starting point for the purity analysis of this compound, developed based on established methodologies for similar acetophenone derivatives.[4][5]

Instrumentation and Chromatographic Conditions

ParameterValue
HPLC System A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on the UV absorbance of the p-substituted acetophenone chromophore)
Run Time 15 minutes

Reagent and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >99.5%

  • Diluent: Acetonitrile:Water (60:40, v/v)

Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Method Validation:

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for the HPLC Purity Analysis of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is a robust method, other techniques offer distinct advantages in specific scenarios. Here, we compare RP-HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than conventional HPLC.[7]

  • Principle: The fundamental principle is the same as HPLC, but the smaller particle size leads to significantly higher separation efficiency and resolution.

  • Advantages:

    • Faster Analysis: UPLC can reduce analysis times by a factor of up to nine compared to HPLC using 5 µm particles.[8]

    • Improved Sensitivity: Narrower peaks result in a better signal-to-noise ratio, leading to lower detection and quantitation limits.[9]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to significant solvent savings.[8]

  • Disadvantages:

    • Higher Cost: UPLC systems are more expensive to purchase and maintain.

    • Increased Backpressure: The high operating pressures can lead to more frequent instrument wear and tear.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For this compound, which has a moderate boiling point, GC is a viable alternative.

  • Principle: In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[11] GC is often coupled with a Mass Spectrometer (GC-MS) for definitive peak identification.[12]

  • Advantages:

    • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.

    • High Sensitivity: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds.

    • Structural Information (with MS): GC-MS provides mass spectra that can be used to identify unknown impurities.[10]

  • Disadvantages:

    • Thermal Lability: Not suitable for compounds that decompose at high temperatures. While this compound is likely stable enough, this can be a limitation for other analytes.

    • Derivatization: Non-volatile or highly polar impurities may require chemical derivatization to make them suitable for GC analysis, adding complexity to the sample preparation.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, UPLC, and GC for the purity analysis of a compound like this compound.

ParameterHPLCUPLCGC-FID/MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-liquid/solid partitioning
Typical Analysis Time 10-20 minutes1-5 minutes15-30 minutes
Resolution Good to ExcellentExcellent to SuperiorExcellent
Sensitivity (LOD/LOQ) GoodExcellentExcellent
Compound Applicability Non-volatile, thermally labileNon-volatile, thermally labileVolatile, thermally stable
Sample Throughput ModerateHighModerate
Solvent Consumption HighLowVery Low (carrier gas)
Instrument Cost ModerateHighModerate to High (with MS)
Key Advantage Robustness and versatilitySpeed and sensitivityHigh resolution for volatiles, structural info (MS)

Conclusion and Recommendations

For the routine quality control and purity assessment of This compound , RP-HPLC stands out as the most balanced and reliable technique. It offers a good combination of resolution, sensitivity, and robustness, and is widely available in pharmaceutical laboratories. The proposed method provides a solid foundation for developing a validated analytical procedure.

UPLC is a superior alternative when high throughput and enhanced sensitivity are critical, for instance, during late-stage process development or for the analysis of trace-level impurities. The significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings, justifying the higher initial investment.[8][9]

Gas Chromatography , particularly GC-MS, serves as an excellent complementary technique. It is particularly valuable for identifying and quantifying volatile impurities that may not be well-retained or resolved by RP-HPLC, such as residual solvents or volatile by-products from the synthesis.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and the nature of the potential impurities. A comprehensive purity profile is often best achieved by employing a combination of these powerful analytical tools.

References

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  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]

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  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[4-(Allyloxy)phenyl]ethanone, a key building block in organic synthesis, serves as a versatile intermediate in the development of pharmaceuticals and other high-value chemical entities. Its structure, featuring a ketone and an allyl ether, allows for a variety of subsequent chemical transformations. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, grounded in mechanistic principles and supported by experimental data. We will explore the classic Williamson ether synthesis, its enhancement through Phase-Transfer Catalysis (PTC), and the modern application of microwave-assisted synthesis. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy based on their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Route 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most fundamental and widely taught method for preparing ethers.[1][2] It is a robust and straightforward approach for synthesizing this compound from readily available starting materials.

Mechanism and Rationale: An SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core of this process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxyacetophenone is acidic and is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic phenoxide ion. The choice of a relatively weak base like potassium carbonate (K₂CO₃) is often sufficient and avoids potential side reactions that stronger bases might induce.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (typically allyl bromide or chloride). This attack displaces the halide leaving group in a single, concerted step, forming the desired ether linkage.[4]

For this SN2 reaction to be efficient, the alkylating agent (allyl halide) must be unhindered, making primary halides like allyl bromide ideal.[3] The choice of solvent is also crucial; polar aprotic solvents like acetone or dimethylformamide (DMF) are commonly used as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxyacetophenone

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), finely pulverized

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), finely pulverized potassium carbonate (2.0 eq), and anhydrous acetone.[5]

  • Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water (2x) followed by a brine solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Process Workflow

Williamson_Ether_Synthesis reagents 1. Add 4-Hydroxyacetophenone, K₂CO₃, and Acetone to Flask add_allyl 2. Add Allyl Bromide Dropwise reagents->add_allyl reflux 3. Heat to Reflux (6-12 hours) add_allyl->reflux cool_filter 4. Cool and Filter Inorganic Salts reflux->cool_filter rotovap 5. Concentrate Filtrate (Rotary Evaporator) cool_filter->rotovap extract 6. Dissolve in Ethyl Acetate, Wash with H₂O and Brine rotovap->extract dry 7. Dry with MgSO₄, Filter, and Concentrate extract->dry purify 8. Purify Product (Recrystallization/Chromatography) dry->purify product Pure this compound purify->product

Caption: Workflow for the Williamson Ether Synthesis.

Discussion

The primary advantages of the classical Williamson synthesis are its reliability and the use of inexpensive, readily available reagents. However, it often requires relatively long reaction times and elevated temperatures, which can increase energy consumption. Yields can be moderate, and for less reactive substrates, harsher conditions or stronger bases may be necessary, potentially leading to side reactions.

Route 2: Phase-Transfer Catalysis (PTC) for Enhanced Efficiency

Phase-Transfer Catalysis (PTC) is a powerful technique that enhances the reaction rates between reagents located in different immiscible phases.[6] For the synthesis of this compound, PTC offers a significant improvement over the classical method by facilitating the transport of the phenoxide anion across the phase boundary.[7]

Mechanism and Rationale: Bridging the Phase Divide

In a PTC system, the reaction is typically run in a biphasic system, such as a solid-liquid or liquid-liquid mixture (e.g., an organic solvent and an aqueous solution of the base).[6][8] The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is the key.

  • Anion Formation: The base (e.g., aqueous NaOH or solid K₂CO₃) deprotonates the 4-hydroxyacetophenone at the interface between the two phases.

  • Ion-Pair Formation and Transfer: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for the newly formed phenoxide anion (ArO⁻) at the interface. This creates a lipophilic ion-pair [Q⁺ArO⁻] that is soluble in the organic phase.[9]

  • Reaction in Organic Phase: This ion-pair migrates into the bulk organic phase, where the "naked," poorly solvated phenoxide anion is highly reactive. It rapidly attacks the allyl bromide, which is also dissolved in the organic phase, to form the ether product.

  • Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) shuttles back to the interface to pick up another phenoxide anion, thus continuing the catalytic cycle.[7]

This mechanism avoids the need for anhydrous conditions and often allows the use of cheaper, safer, and more environmentally benign solvents and bases, such as water and sodium hydroxide.[10]

Experimental Protocol: Phase-Transfer Catalysis

Materials:

  • 4-Hydroxyacetophenone

  • Allyl bromide

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and condenser, combine 4-hydroxyacetophenone (1.0 eq), toluene, a 50% aqueous solution of NaOH (3.0 eq), and a catalytic amount of TBAB (0.05 eq).

  • Addition of Alkylating Agent: Add allyl bromide (1.2 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at a moderate temperature (e.g., 50-60°C) for 2-4 hours. The vigorous stirring is essential to maximize the interfacial area between the phases. Monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous layers using a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Process Workflow

PTC_Synthesis reagents 1. Combine 4-Hydroxyacetophenone, Toluene, aq. NaOH, and TBAB add_allyl 2. Add Allyl Bromide reagents->add_allyl react 3. Stir Vigorously at 50-60°C (2-4 hours) add_allyl->react separate 4. Cool and Separate Organic/Aqueous Layers react->separate wash 5. Wash Organic Layer with H₂O and Brine separate->wash dry 6. Dry with Na₂SO₄, Filter, and Concentrate wash->dry purify 7. Purify Product dry->purify product Pure this compound purify->product

Caption: Workflow for the PTC-Enhanced Synthesis.

Discussion

The PTC method offers several advantages: higher yields, significantly shorter reaction times, and milder reaction conditions compared to the classical Williamson synthesis.[6] The elimination of the need for anhydrous solvents and expensive strong bases makes it more economical and suitable for industrial scale-up. The main drawbacks can be the cost of the catalyst (though used in small amounts) and the potential for emulsion formation during work-up, which can complicate phase separation.

Route 3: Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation to organic synthesis has revolutionized many chemical transformations by offering a highly efficient and rapid method of heating.[11][12]

Mechanism and Rationale: Rapid, Volumetric Heating

Unlike conventional heating where heat is transferred slowly from an external source, microwave heating works through direct interaction of microwaves with polar molecules in the reaction mixture.[11]

  • Dielectric Heating: Polar molecules, such as acetone or ethanol, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates heat quickly and uniformly throughout the bulk of the solution.

  • Accelerated Kinetics: This rapid and efficient heating can lead to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[13]

For the synthesis of this compound, a Williamson ether synthesis protocol can be adapted for a microwave reactor. The reaction can often be performed using a solid-supported base in a solvent-free or minimal solvent condition, aligning with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 4-Hydroxyacetophenone

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) on Alumina (optional solid support)

  • Ethanol or DMF (if not solvent-free)

Procedure:

  • Reaction Setup: In a specialized microwave process vial, place 4-hydroxyacetophenone (1.0 eq), pulverized potassium carbonate (2.0 eq), and allyl bromide (1.2 eq). If a solvent is used, add a small volume of ethanol or DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-15 minutes. The reactor's software will control the power output to maintain the target temperature.

  • Work-up: After the reaction, cool the vial to room temperature. If performed solvent-free, add ethyl acetate to the solid residue and filter to remove the inorganic salts.

  • Solvent Removal: If a solvent was used or added, concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified via standard methods (column chromatography or recrystallization) to yield the final product.

Process Workflow

Microwave_Synthesis reagents 1. Combine Reagents in Microwave Vial irradiate 2. Seal and Irradiate (100-120°C, 5-15 min) reagents->irradiate cool 3. Cool Vial to Room Temperature irradiate->cool extract 4. Add Ethyl Acetate and Filter Solids cool->extract concentrate 5. Concentrate Filtrate extract->concentrate purify 6. Purify Product concentrate->purify product Pure this compound purify->product

Caption: Workflow for the Microwave-Assisted Synthesis.

Discussion

The most striking advantage of MAOS is the drastic reduction in reaction time, which can increase throughput significantly in a research setting.[13] It often leads to higher yields and cleaner reactions with fewer byproducts.[11] However, the primary limitation is the requirement for specialized and expensive microwave reactor equipment. While batch microwave systems are common in labs, scaling up for industrial production can present significant challenges.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route depends heavily on the specific goals of the chemist, such as speed, scale, cost, and available equipment.

ParameterClassic Williamson SynthesisPhase-Transfer Catalysis (PTC)Microwave-Assisted Synthesis (MAOS)
Reaction Time 6 - 12 hours2 - 4 hours5 - 15 minutes
Temperature 50 - 80°C (Reflux)40 - 60°C100 - 120°C (Pressurized)
Typical Yield Moderate (60-80%)High (85-95%)Very High (>90%)
Key Reagents K₂CO₃/NaH in Acetone/DMFaq. NaOH/K₂CO₃, TBABK₂CO₃ (often solid-supported)
Conditions Often requires anhydrous solventBiphasic (aqueous/organic)Minimal solvent or solvent-free
Scalability GoodExcellentChallenging for large scale
Equipment Standard laboratory glasswareStandard glassware, good stirringSpecialized microwave reactor

General Purification and Characterization

Regardless of the synthetic route, the final product requires purification and its identity must be confirmed.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by either recrystallization from a solvent mixture like ethanol-water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

  • Characterization: The structure and purity of this compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the allyl group protons (including the distinctive multiplet for the internal vinyl proton), the acetyl methyl protons, and the methylene protons of the ether linkage.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

    • IR Spectroscopy: Will show strong absorption bands for the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the ether.

    • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₁H₁₂O₂ = 176.21 g/mol ).[14]

Conclusion and Recommendations

All three discussed methods are viable for the synthesis of this compound, but the optimal choice is context-dependent.

  • For undergraduate teaching labs or small-scale synthesis where cost is a primary concern and time is not critical, the Classic Williamson Ether Synthesis is a suitable and reliable choice. Its simplicity and use of basic equipment make it highly accessible.

  • For process development and large-scale or industrial synthesis, Phase-Transfer Catalysis is the recommended route. It offers an excellent balance of high yield, mild conditions, reduced reaction time, and operational simplicity, making it both economically and environmentally advantageous.[6]

  • For rapid lead optimization, library synthesis, or academic research where speed and throughput are paramount, Microwave-Assisted Synthesis is unparalleled. The dramatic reduction in reaction time allows for the rapid generation of analogs, although it requires a significant initial investment in specialized equipment.[11]

By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make an informed decision to best achieve their synthetic goals efficiently and effectively.

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A Comparative Guide to the Biological Activity of 1-[4-(Allyloxy)phenyl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, derivatives of 1-[4-(allyloxy)phenyl]ethanone, particularly chalcones, have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of these derivatives, grounded in experimental data and mechanistic insights, to aid researchers and drug development professionals in their quest for new therapeutic agents.

Introduction to this compound and its Chalcone Derivatives

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, most notably chalcones.[1] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their diverse pharmacological properties.[2][3] The allyloxy functional group in the core structure offers a unique reactive site for further molecular modifications, allowing for the generation of a diverse library of derivatives with potentially enhanced biological activities. This guide will focus on the synthesis of chalcone derivatives from this compound and provide a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation

The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation reaction.[4][5] This base-catalyzed reaction involves the condensation of an acetophenone (in this case, this compound) with an aromatic aldehyde. The choice of the aromatic aldehyde is critical as it introduces different substituents on one of the aromatic rings of the resulting chalcone, thereby influencing its biological activity.

Experimental Protocol: Synthesis of Chalcone Derivatives
  • Reactant Preparation: Dissolve equimolar amounts of this compound and a selected substituted aromatic aldehyde in a suitable solvent such as ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.[4][6]

Synthesis_Workflow cluster_synthesis Claisen-Schmidt Condensation start 1. Dissolve this compound and aromatic aldehyde in ethanol catalyst 2. Add aqueous NaOH/KOH start->catalyst reaction 3. Stir at room temperature (Monitor by TLC) catalyst->reaction isolation 4. Pour into ice water and acidify reaction->isolation purification 5. Filter and recrystallize isolation->purification characterization 6. Spectroscopic Analysis (IR, NMR, MS) purification->characterization product Pure Chalcone Derivative characterization->product

Figure 1: General workflow for the synthesis of chalcone derivatives.

Comparative Biological Activities

The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. This section provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties based on available experimental data.

Anticancer Activity

Chalcone derivatives have demonstrated significant potential as anticancer agents.[3][4] The presence of the allyloxy group, in combination with other substituents, can enhance their cytotoxic effects against various cancer cell lines.

A study on O-allyloxy chalcone derivatives revealed potent activity against the A549 lung cancer cell line.[7] Specifically, derivatives with fluoro and octyloxy substitutions on the second aromatic ring exhibited remarkable cytotoxicity.

Compound IDSubstituent on Second Aromatic RingIC50 (µM) against A549 cellsReference
9c 4-fluorophenyl0.48 ± 0.07[7]
9f 4-octyloxyphenyl0.04 ± 0.01[7]

Mechanism of Action: The anticancer activity of these chalcones is often linked to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, molecular docking studies have suggested that O-allyloxy chalcones can strongly interact with and inhibit Mitogen-Activated Protein Kinase 14 (MAPK14).[7] Furthermore, chalcones are known to suppress the activation of Nuclear Factor-kappaB (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.[8]

Anticancer_Mechanism Chalcone O-Allyloxy Chalcone Derivative MAPK14 MAPK14 Chalcone->MAPK14 inhibition NFkB NF-κB Chalcone->NFkB inhibition Proliferation Cell Proliferation MAPK14->Proliferation promotes Apoptosis Apoptosis MAPK14->Apoptosis inhibits NFkB->Proliferation promotes NFkB->Apoptosis inhibits

Figure 2: Proposed anticancer mechanism of O-allyloxy chalcones.
Antimicrobial Activity

Chalcone derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[2][3][6] The antimicrobial efficacy is highly dependent on the substitution pattern on the aromatic rings.

Studies have shown that chalcones containing hydroxyl groups have significant antibacterial and antifungal properties.[6] The presence of electron-withdrawing groups, such as halogens, can also enhance antimicrobial activity.

Bacterial/Fungal StrainType of Chalcone DerivativeActivityReference
Staphylococcus aureusHydroxylated chalconesBroad-spectrum activity[2][6]
Escherichia coliHydroxylated chalconesModerate activity[6]
Candida albicansHydroxylated chalconesBroad-spectrum activity[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the chalcone derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Chalcones have been identified as potent anti-inflammatory agents.[3][5] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Research has shown that certain chalcone derivatives can inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[5] This anti-inflammatory effect is mediated, in part, through the inhibition of the NF-κB signaling pathway.[8]

Experimental Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the chalcone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent. A decrease in NO levels indicates anti-inflammatory activity.[10]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Chalcone Chalcone Derivative Chalcone->NFkB_pathway inhibition iNOS iNOS NFkB_pathway->iNOS activation COX2 COX-2 NFkB_pathway->COX2 activation NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Figure 3: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derived chalcones is intricately linked to their chemical structure. Key SAR insights include:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings are often crucial for antioxidant and antimicrobial activities.[6]

  • Electron-Withdrawing/Donating Groups: The nature of substituents on the aromatic rings significantly impacts the electronic properties of the molecule, thereby influencing its interaction with biological targets. For instance, electron-withdrawing groups like halogens can enhance anticancer and antimicrobial potency.[7]

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key feature of chalcones and is often involved in covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, contributing to their mechanism of action.

Conclusion

Derivatives of this compound, particularly chalcones, represent a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis and the ease of introducing diverse functional groups allow for the fine-tuning of their biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental protocols and mechanistic insights. The potent activities and well-defined structure-activity relationships of these compounds make them excellent candidates for further preclinical and clinical development as novel therapeutic agents. Future research should continue to explore the vast chemical space of these derivatives to unlock their full therapeutic potential.

References

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A Comparative Crystallographic Guide to 1-[4-(Allyloxy)phenyl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise understanding of molecular architecture is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide provides an in-depth comparative analysis of the X-ray crystal structures of derivatives of 1-[4-(allyloxy)phenyl]ethanone, a scaffold of interest in medicinal chemistry and materials science.

While the crystal structure of the parent compound, this compound, is not publicly available at the time of this publication, a comprehensive examination of its closely related derivatives offers invaluable insights into the conformational flexibility and intermolecular interactions that govern the solid-state behavior of this class of compounds. This guide will objectively compare the structural nuances of these derivatives, supported by experimental data, to elucidate the impact of various functional group modifications.

The Significance of the 1-(4-Oxyphenyl)ethanone Scaffold

The 1-(4-oxyphenyl)ethanone core is a versatile building block in organic synthesis. The ether linkage at the para position provides a critical point for functionalization, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. The ethanone group, in turn, is a key reactive site, notably for the synthesis of chalcones through Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of flavonoids with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding how modifications to the this compound precursor influence the crystal packing and conformation is therefore crucial for the rational design of novel therapeutic agents and functional materials.

Experimental Methodologies: A Self-Validating Approach

The crystallographic data presented in this guide are derived from single-crystal X-ray diffraction studies. The integrity of this data relies on a robust and reproducible experimental workflow, from synthesis and crystallization to data collection and structure refinement.

General Synthesis Protocol for Phenyl Ethanone Derivatives

The synthesis of the compared derivatives typically follows a Williamson ether synthesis, a reliable and well-established method.

Step-by-Step Protocol:

  • Reactant Preparation: A solution of a substituted 4-hydroxyphenylethanone is prepared in a suitable polar aprotic solvent, such as acetone or DMF.

  • Deprotonation: A base, commonly anhydrous potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Nucleophilic Substitution: The appropriate alkyl halide (e.g., allyl bromide, propargyl bromide, benzyl bromide) is added to the reaction mixture. The phenoxide ion then displaces the halide in an Sₙ2 reaction to form the desired ether linkage.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

The causality behind these choices is clear: the use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide. The choice of base is dictated by the acidity of the phenol and the stability of the reactants.

Crystallization and X-ray Data Collection

The growth of high-quality single crystals is a critical and often challenging step. A common and effective method for the compounds discussed is slow evaporation.

Step-by-Step Protocol:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer. X-ray diffraction data is then collected at a specific temperature (often 100 K or 293 K to minimize thermal vibrations) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

This protocol is self-validating in that the quality of the resulting diffraction data and the successful refinement of the crystal structure serve as confirmation of the purity of the compound and the suitability of the crystallization method.

Comparative Analysis of Crystal Structures

The following sections compare the crystallographic data of several derivatives of 1-(4-oxyphenyl)ethanone. The data is summarized in the tables below for ease of comparison.

Propargyloxy vs. Allyloxy Derivatives

While the crystal structure of this compound remains elusive, we can draw valuable comparisons from its close analog, 1-[4-(prop-2-ynyloxy)phenyl]ethanone, which has been structurally characterized as part of a chalcone derivative. The key difference lies in the terminal alkyne of the propargyl group versus the alkene of the allyl group. This seemingly minor change can have significant implications for crystal packing due to the potential for different types of non-covalent interactions.

A notable example is the crystal structure of 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one .[2] In this structure, the molecules are linked by C—H⋯O interactions, forming sheets.[2] The propargyl group itself can participate in weak hydrogen bonds involving the terminal alkyne hydrogen.

Impact of Substituents on the Phenyl Ring

The addition of substituents to the phenyl ring of the 1-(4-oxyphenyl)ethanone core significantly influences the molecular conformation and crystal packing. We will compare three derivatives with a prop-2-ynyloxy group at the 4-position but with different substituents at other positions:

  • 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone [3]

  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone [4]

In 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone , a strong intramolecular O—H⋯O hydrogen bond is formed between the hydroxyl group at the 2-position and the carbonyl oxygen of the ethanone group, creating an S(6) ring motif.[3] This intramolecular interaction significantly planarizes this portion of the molecule. The propyne group is nearly coplanar with the benzene ring.[3] In the crystal, molecules are linked by intermolecular C—H⋯O hydrogen bonds.[3]

For 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone , both the methoxy and prop-2-ynyloxy groups are nearly coplanar with the attached benzene ring.[4] The crystal packing is characterized by inversion dimers linked by pairs of C—H⋯O interactions.[4]

The presence and position of these substituents directly impact the types of intermolecular interactions that dominate the crystal packing, leading to different supramolecular architectures.

Alternative Ether Linkages

To further understand the role of the ether linkage, we can compare the allyloxy/propargyloxy derivatives with compounds featuring other ether groups, such as a benzyloxy group in 1-[2-(benzyloxy)phenyl]ethanone .[5] In this structure, the two aromatic rings are almost orthogonal to each other, with a dihedral angle of 85.7°.[5] This is a stark contrast to the near-coplanarity observed in the propargyloxy derivatives and highlights the significant conformational influence of a bulky benzyloxy group compared to the smaller, more linear propargyl group.

Data Presentation

The following tables summarize the key crystallographic data for the discussed derivatives, allowing for a direct and objective comparison of their structural parameters.

Table 1: Crystal Data and Structure Refinement Details for Phenyl Ethanone Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone [3]C₁₁H₁₀O₃MonoclinicP2₁/n4.9975(2)10.4305(4)18.8467(7)97.257(2)974.54(7)4
1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone [4]C₁₂H₁₂O₃MonoclinicP2₁/c12.152(2)8.9870(18)10.179(2)103.86(3)1079.3(4)4
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one [2]C₁₈H₁₃NO₄TriclinicP-17.6534(16)8.6079(15)11.369(2)97.953(8)732.8(3)2
1-[2-(benzyloxy)phenyl]ethanone [5]C₁₅H₁₄O₂MonoclinicP2₁/c10.664(2)14.406(3)7.686(1)94.260(3)1177.6(4)4

Table 2: Selected Torsion Angles (°) for Phenyl Ethanone Derivatives

CompoundTorsion AngleValue (°)
1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone [3]C-C-O-C (propargyl)-1.1(2)
1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone [4]C-O-C-C (methoxy)1.2(3)
C-O-C-C (propargyl)2.2(3)
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one [2]Dihedral angle between phenyl rings19.22(5)
1-[2-(benzyloxy)phenyl]ethanone [5]Dihedral angle between phenyl rings85.7

Visualization of Experimental Workflows and Molecular Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationships between the compared molecular structures.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis s1 Substituted 4-Hydroxyphenylethanone s4 Williamson Ether Synthesis s1->s4 s2 Base (e.g., K₂CO₃) s2->s4 s3 Alkyl Halide s3->s4 s5 Crude Product s4->s5 p1 Recrystallization or Column Chromatography s5->p1 p2 Purified Compound p1->p2 p3 Slow Evaporation p2->p3 p4 Single Crystals p3->p4 a1 X-ray Diffraction p4->a1 a2 Crystal Structure Data a1->a2

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

molecular_relationships A 1-(4-Oxyphenyl)ethanone Core Structure B This compound (Parent Compound - Structure Not Available) A->B Allyloxy substitution C 1-[4-(Prop-2-ynyloxy)phenyl]ethanone Derivatives A->C Propargyloxy substitution E Alternative Ether Linkages (e.g., Benzyloxy) A->E Other ether substitutions D Substituted Phenyl Ring (e.g., -OH, -OMe) C->D Additional substitution

Caption: Logical relationships between the core structure and its various derivatives discussed in this guide.

Conclusion and Future Directions

This comparative guide has synthesized the available crystallographic data for derivatives of this compound to provide a framework for understanding the structure-property relationships in this class of compounds. The analysis reveals that both the nature of the ether linkage and the substitution pattern on the phenyl ring play a crucial role in dictating the molecular conformation and the supramolecular assembly in the solid state.

The absence of a publicly available crystal structure for the parent compound, this compound, represents a significant knowledge gap. Future work should prioritize the synthesis, crystallization, and structural determination of this compound to provide a definitive baseline for comparison. Furthermore, a systematic study of a wider range of derivatives with varying alkyl and aryl ether groups would enable a more quantitative understanding of the steric and electronic effects on the crystal packing, which is essential for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • Yang, L., Li, G. & Wang, Y. (2011). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o150. Available at: [Link]

  • Slabber, C. A., Grimmer, C. D., Robinson, R. S., & Nikolayenko, V. I. (2015). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 371-372. Available at: [Link]

  • This reference is not explicitly cited in the text but provides context on chalcone synthesis. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2018). European Journal of Chemistry, 9(4), 346-352. Available at: [Link]

  • Saeed, A., Hussain, M., & Jasinski, J. P. (2021). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 6(8), x210957. Available at: [Link]

  • This reference is not explicitly cited in the text but provides context on chalcone synthesis. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (2018). Journal of Molecular Structure, 1157, 563-575. Available at: [Link]

  • This reference is not explicitly cited in the text but provides context on chalcone synthesis. Spectroscopic, optical, electronic and NLO characteristics of long chain tosyloxy based chalcone derivative. (2021). Journal of Molecular Structure, 1225, 129112. Available at: [Link]

  • Selvarani, V., Neelakantan, M. A., Srinivasan, T., & Velmurugan, D. (2012). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2424. Available at: [Link]

  • This reference is not explicitly cited in the text but provides context on chalcone bioactivity. Spectroscopic Investigation of Some Chalcones. (2012). IntechOpen. Available at: [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-[4-(Allyloxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Classification

1-[4-(Allyloxy)phenyl]ethanone is an organic liquid that, based on its chemical class and available data, must be handled as hazardous chemical waste. While specific toxicological properties have not been fully investigated, its structure suggests it should be treated with caution.[1]

  • Chemical Identity: A non-halogenated aromatic ketone.

  • Physical Hazards: It is a combustible liquid with a high flash point (125.6°C), meaning it can ignite when exposed to an ignition source at elevated temperatures.[1][2]

  • Health Hazards: Based on similar compounds, it should be presumed to be an irritant to the skin and eyes.[3][4][5] Ingestion may be harmful.[5]

  • Incompatibilities: The compound is known to be incompatible with strong oxidizing agents.[6][7] Contact with these materials should be avoided to prevent vigorous, exothermic reactions.

Due to the lack of exhaustive hazard data, the precautionary principle dictates that this substance be managed as regulated hazardous waste to ensure the safety of personnel and prevent environmental contamination.[8]

Essential Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate engineering controls and Personal Protective Equipment (PPE) are in use.

  • Ventilation: All handling and transferring of this compound and its waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side shields or a face shield.[9]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of properly after handling.[3]

    • Body Protection: A standard laboratory coat is required to prevent skin contact.

Data Summary

The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 2079-53-0[2][10]
Molecular Formula C₁₁H₁₂O₂[2][10]
Molecular Weight 176.22 g/mol [2][11]
Physical Form Liquid[10][11]
Boiling Point 287.6°C @ 760 mmHg[2][10]
Flash Point 125.6°C[2][10]
Known Incompatibilities Strong oxidizing agents[6][7]
Presumed Hazard Class Combustible Liquid, Irritant[1][4][5]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. It prevents dangerous reactions, ensures regulatory compliance, and minimizes disposal costs.[12][13]

Step 1: Waste Identification

  • Clearly identify the material to be discarded as "Waste this compound."

Step 2: Segregation Decision

  • Following the logic outlined in the workflow diagram below, this compound is classified as a Non-Halogenated Organic Liquid Waste .[12][14]

  • Crucially, do not mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).[13]

    • Strong acids or bases.[12]

    • Aqueous waste or solutions containing heavy metals.[12]

    • Oxidizing agents.[6][7]

Step 3: Container Selection

  • Select a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[13][15]

  • The container must be in good condition, free of cracks or residue on the outside.[15]

Step 4: Waste Accumulation

  • Carefully pour the waste into the designated container, minimizing splashing.

  • Do not overfill the container. Always leave at least 10% of headspace (a 1-2 inch gap) to allow for vapor expansion.[16]

  • Keep the container securely capped at all times, except when actively adding waste.[14][15]

Step 5: Labeling

  • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[17][18]

  • The label must include:

    • The words "Hazardous Waste".[18]

    • The full chemical name: "Waste this compound" and any other components in the mixture with their approximate percentages.[15]

    • The relevant hazard characteristics (e.g., "Combustible," "Irritant").[18]

    • The name of the principal investigator or laboratory contact.

    • The accumulation start date (the date the first drop of waste was added).

Waste Segregation Workflow

G start Waste: this compound decision1 Is the waste a liquid? start->decision1 decision2 Does it contain halogens (F, Cl, Br, I)? decision1->decision2 Yes decision3 Is it mixed with strong acids, bases, or oxidizers? decision2->decision3 No outcome1 Collect in 'Non-Halogenated Organic Liquid Waste' Container decision3->outcome1 No outcome2 Segregate into a separate, compatible waste stream. Consult EHS. decision3->outcome2 Yes process1 Label container with 'Hazardous Waste' tag and list all components. outcome1->process1

Caption: Decision workflow for segregating this compound waste.

Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15][17][19]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the container.

  • Storage Conditions: Store away from ignition sources, direct sunlight, and incompatible materials.[1][5] The SAA must be inspected weekly for leaks and proper labeling.[15]

  • Disposal Request: Once the container is full (or after a maximum accumulation time set by your institution, often 6-12 months), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[19][20] The final disposal method will be high-temperature incineration at a permitted facility.[1][4]

Decontamination of Empty Containers

The original product container is not considered empty until it has been properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste. Add the rinsate to your "Non-Halogenated Organic Liquid Waste" container.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of in the regular laboratory glassware or plastic recycling stream, but confirm this with your EHS department.

Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to absorb the liquid.[1][16]

  • Collect Waste: Carefully scoop the absorbent material into a sealable bag or container.

  • Label and Dispose: Label the container as "Spill Debris with this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

For large spills or spills outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency EHS hotline immediately.

References

  • LookChem. Cas 2079-53-0, this compound. [Link]

  • Braun Research Group, Northwestern University. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Temple University Environmental Health & Radiation Safety. Non-Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • The University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • ACTenviro. Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • Lund University, Kemicentrum. 8.1 Organic solvent waste. [Link]

  • AA Blocks. Safety Data Sheet: 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone. [Link]

  • Chemchart. 4'-Methoxyacetophenone (100-06-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

Sources

Essential Protective Measures for Handling 1-[4-(Allyloxy)phenyl]ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

1-[4-(Allyloxy)phenyl]ethanone is an aromatic ketone. Chemicals in this class can be combustible liquids and may cause irritation to the eyes, skin, and respiratory tract.[1][2][3] While specific toxicological properties for this compound are not fully investigated, it is prudent to handle it with the care required for potentially hazardous materials.[2][4]

Core Principles of Chemical Handling

Safe laboratory practice when handling chemicals like this compound is predicated on a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative controls, and personal protective equipment. All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)[6]Fully-buttoned lab coatRecommended if outside a fume hood
Solution Preparation Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coat or chemical-resistant apron[6]Not generally required if in a fume hood
Heating or Refluxing Face shield over chemical safety gogglesInsulated, chemical-resistant glovesChemical-resistant apron over lab coatNot generally required if in a fume hood
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coatNot generally required

Step-by-Step Operational Protocols

Preparation and Weighing
  • Pre-operational Check: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Locate the nearest eyewash station and safety shower.

  • Don PPE: Put on a lab coat, chemical safety goggles, and chemical-resistant gloves.

  • Handling: Conduct all weighing and handling of the solid compound within the chemical fume hood to minimize the risk of inhalation.

  • Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent.

Solution Preparation
  • Don PPE: Wear a lab coat, chemical safety goggles, and chemical-resistant gloves.

  • Solvent Dispensing: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a heating mantle with a stirrer and a condenser to prevent the release of vapors.

  • Storage: Store solutions in clearly labeled, sealed containers in a cool, well-ventilated area away from ignition sources.[4]

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Use & Post-Use A Assess Task-Specific Hazards (e.g., weighing, heating) B Consult Chemical Safety Information (SDS for analogous compounds) A->B Informs C Select Eye/Face Protection (Goggles/Face Shield) B->C Guides Selection D Select Hand Protection (e.g., Nitrile, Neoprene gloves) B->D Guides Selection E Select Body Protection (Lab Coat/Apron) B->E Guides Selection F Determine Need for Respiratory Protection (Fume Hood vs. Respirator) B->F Guides Selection G Inspect PPE for Integrity (No tears or punctures) C->G D->G E->G F->G H Don PPE Correctly G->H I Perform Laboratory Task in Designated Area (Fume Hood) H->I J Doff PPE Correctly to Avoid Contamination I->J K Dispose of Contaminated PPE as Hazardous Waste J->K

Caption: Workflow for selecting and using PPE when handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the sink.[7] Improper disposal can lead to environmental contamination. This chemical must be collected and managed as hazardous waste through your institution's certified program.[7]

Step-by-Step Disposal Protocol
  • Waste Collection: Designate a specific, compatible, and sealable waste container for this compound waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

By adhering to these rigorous safety protocols, laboratory professionals can confidently handle this compound, ensuring their personal safety and the integrity of their research environment.

References

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University.
  • Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet. (2025, September 13). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet. (2025, January 18). AA Blocks.
  • This compound | 2079-53-0. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 1-[4-(Decyloxy)-2-fluorophenyl]ethanone SDS, 203066-87-9 Safety Data Sheets. (2019, July 15). ECHEMI.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Material Safety Data Sheet. (2021, January 22).
  • Proper Disposal Procedures for 1-[4-(4-Pyridinyl)phenyl]-ethanone. (n.d.). Benchchem.
  • 1-(4-Ethoxy-3-iodo-phenyl)-ethanone - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • Navigating the Disposal of 1-(4-Vinylphenyl)ethanone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Essential Safety and Operational Guide for 1-[4-(4-Pyridinyl)phenyl]-ethanone. (n.d.). Benchchem.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.